C2 Ceramide-1-phosphate
Beschreibung
Eigenschaften
IUPAC Name |
[(E,2S,3R)-2-acetamido-3-hydroxyoctadec-4-enyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40NO6P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(23)19(21-18(2)22)17-27-28(24,25)26/h15-16,19-20,23H,3-14,17H2,1-2H3,(H,21,22)(H2,24,25,26)/b16-15+/t19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPZKJVGDYNEAW-QUDYQQOWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)NC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)NC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40NO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the In Vitro Synthesis of C2 Ceramide-1-Phosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in vitro synthesis of C2 Ceramide-1-Phosphate (C2-C1P), a critical bioactive sphingolipid involved in a myriad of cellular processes. The synthesis primarily relies on the enzymatic activity of Ceramide Kinase (CERK), which catalyzes the transfer of a phosphate (B84403) group from ATP to C2 ceramide. This document details the synthesis pathway, optimal reaction conditions, experimental protocols, and analytical methods for the successful in vitro production and analysis of C2-C1P.
The this compound Synthesis Pathway
The in vitro synthesis of C2-C1P is a single-step enzymatic reaction catalyzed by Ceramide Kinase (CERK).[1] CERK facilitates the transfer of the gamma-phosphate from an ATP molecule to the primary hydroxyl group of C2 ceramide (N-acetyl-D-erythro-sphingosine), yielding C2-C1P and ADP.[2] While CERK can phosphorylate various ceramide species, its activity towards short-chain ceramides (B1148491) like C2 ceramide has been a subject of investigation, with some studies indicating it may be a poorer substrate compared to its long-chain counterparts.[3][4] Nevertheless, the enzymatic synthesis of C2-C1P has been successfully demonstrated and is a valuable tool for studying the biological functions of this specific C1P species.[5]
The fundamental reaction is as follows:
C2 Ceramide + ATP --(Ceramide Kinase, Mg2+/Ca2+)--> this compound + ADP
Quantitative Data for In Vitro C2-C1P Synthesis
The efficiency of the in vitro synthesis of C2-C1P is influenced by several factors, including enzyme concentration, substrate availability, pH, temperature, and the presence of divalent cations. The following tables summarize key quantitative data for optimizing the reaction.
Table 1: Optimal Reaction Conditions for Human Ceramide Kinase (CERK)
| Parameter | Optimal Value/Range | Notes |
| pH | 6.0 - 7.8[2] | Activity significantly decreases outside this range.[6] |
| Temperature | 30°C - 37°C[6][7] | Activity is markedly lower at 25°C and 42°C.[6][7] |
| Divalent Cations | Mg2+ dependent, less dependent on Ca2+[4] | MgCl2 is commonly used in reaction buffers. |
Table 2: Substrate Specificity of Human Ceramide Kinase (CERK)
| Substrate | Activity | Notes |
| C2 Ceramide | Phosphorylated | Considered a poorer substrate compared to longer chain ceramides by some studies.[3][4] |
| C6, C8, C16 Ceramides | High activity | Generally considered good substrates for CERK.[2][8] |
| Dihydroceramides | Phosphorylated (to a lesser extent) | The 4-5 trans double bond in the sphingoid base is important for substrate recognition.[9][10] |
| Sphingosine (B13886) | Not a substrate | Demonstrates high specificity for ceramide.[9][10] |
| Diacylglycerol | Not a substrate | Demonstrates high specificity for ceramide.[9][10] |
Detailed Experimental Protocols
This section provides detailed methodologies for the in vitro synthesis and analysis of C2-C1P.
Protocol for In Vitro C2-C1P Synthesis using Radiolabeled ATP
This protocol is adapted from established methods for measuring ceramide kinase activity and is suitable for quantitative analysis.[11][12]
Materials:
-
Recombinant human Ceramide Kinase (hCERK)
-
C2 Ceramide
-
[γ-32P]ATP
-
ATP solution
-
MgCl2
-
MOPS buffer (pH 7.0)
-
NaCl
-
Dithiothreitol (DTT)
-
Chloroform
-
Methanol
-
1 M KCl
-
TLC plates (Silica Gel 60)
-
Developing solvent: Chloroform/acetone/Methanol/acetic acid/water (10:4:3:2:1, v/v/v/v/v)[11]
-
Phosphorimager or autoradiography film
Procedure:
-
Substrate Preparation:
-
Prepare a stock solution of C2 ceramide in a suitable organic solvent (e.g., ethanol (B145695) or chloroform/methanol).
-
For the reaction, evaporate the required amount of C2 ceramide to dryness under a stream of nitrogen.
-
Resuspend the dried lipid in a buffer containing a detergent to facilitate micelle formation, for example, 10 mM imidazole (B134444) (pH 6.6) with 7.5% n-octylglucoside.[11] Sonicate briefly to ensure complete solubilization.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
Pre-incubate the mixture for 5 minutes at the desired reaction temperature (e.g., 30°C or 37°C).
-
-
Initiation of Reaction:
-
Initiate the reaction by adding 10 µL of [γ-32P]ATP (e.g., 5 µCi) mixed with cold ATP to achieve the desired final concentration (e.g., in 100 mM MgCl2).[11]
-
-
Incubation:
-
Reaction Termination and Lipid Extraction:
-
Analysis by Thin-Layer Chromatography (TLC):
-
Carefully transfer the lower organic phase to a new tube and dry it under a stream of nitrogen.
-
Resuspend the dried lipids in a small volume of Chloroform/Methanol (1:1, v/v).
-
Spot the sample onto a silica (B1680970) TLC plate.
-
Develop the plate using the developing solvent.
-
Dry the TLC plate and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled C2-C1P.
-
The amount of C2-C1P can be quantified by densitometry and comparison to a standard curve.
-
Protocol for In Vitro C2-C1P Synthesis using a Fluorescent Assay
This non-radioactive method utilizes a fluorescently labeled ceramide analog (e.g., C6-NBD ceramide) and is suitable for high-throughput screening.[13]
Materials:
-
Recombinant human Ceramide Kinase (hCERK)
-
C6-NBD ceramide
-
ATP solution
-
MgCl2
-
HEPES buffer (pH 7.4)
-
KCl
-
Glycerol
-
DTT
-
Fatty acid-free BSA
-
Chloroform
-
Methanol
-
Tris buffer (pH 8.5)
-
Fluorescent plate reader
Procedure:
-
Reaction Setup:
-
Prepare a reaction buffer consisting of 20 mM HEPES (pH 7.4), 10 mM KCl, 15 mM MgCl2, 10% glycerol, 1 mM DTT, 1 mM ATP, and 0.2 mg/mL fatty acid-free BSA.[13]
-
Add 10 µM C6-NBD ceramide to the reaction buffer.
-
In a microplate, add the desired amount of recombinant hCERK.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the C6-NBD ceramide-containing reaction buffer to the wells with the enzyme.
-
Incubate the plate at 35°C for 20 minutes in the dark.[13]
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding 250 µL of Chloroform/Methanol (2:1, v/v).[13]
-
Mix thoroughly and centrifuge to separate the phases.
-
The fluorescently labeled C1P product will partition into the upper aqueous phase under alkaline conditions (pH > 8.0). Add a buffer such as 50 mM Tris, pH 8.5 to ensure this partitioning.[13]
-
-
Fluorescence Measurement:
-
Transfer an aliquot of the aqueous phase to a new microplate.
-
Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths for NBD (e.g., excitation ~460 nm, emission ~535 nm).
-
The fluorescence intensity is proportional to the amount of C6-NBD-C1P produced.
-
Analytical Methods for C2-C1P Detection and Quantification
Accurate detection and quantification of the synthesized C2-C1P are crucial.
-
Thin-Layer Chromatography (TLC): As described in the protocol above, TLC is a straightforward method for separating C2-C1P from the unreacted C2 ceramide and other lipids, especially when using radiolabeled ATP.[11]
-
High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS): This is a highly sensitive and specific method for the quantification of C1P species.[14][15] It allows for the separation of different C1P species and their accurate measurement based on their mass-to-charge ratio.[16] This method is particularly useful for non-radioactive synthesis and for analyzing complex lipid mixtures.
C1P Signaling Pathways
C2-C1P, once synthesized, can participate in various cellular signaling pathways. Understanding these pathways is essential for interpreting the results of in vitro studies and for drug development. C1P is a known regulator of cell proliferation, survival, and inflammation.[1][17][18]
This technical guide provides a solid foundation for researchers and professionals to embark on the in vitro synthesis and study of this compound. By following the detailed protocols and considering the quantitative data presented, reproducible and accurate results can be achieved, paving the way for new discoveries in the field of sphingolipid biology and therapeutics.
References
- 1. The Role of Ceramide-1-Phosphate in Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Ceramide and ceramide 1-phosphate in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceramide 1-Phosphate in Cell Survival and Inflammatory Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Role of Ceramide Kinase/C1P in the Regulation of Cell Growth and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of Ceramide Kinase from Basolateral Membranes of Kidney Proximal Tubules: Kinetics, Physicochemical Requirements, and Physiological Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ceramide kinase - Wikipedia [en.wikipedia.org]
- 9. Substrate specificity of human ceramide kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Substrate specificity of human ceramide kinase Published, JLR Papers in Press, September 18, 2005. DOI 10.1194/jlr.M500313-JLR200 | Semantic Scholar [semanticscholar.org]
- 11. [Quantitative determination of ceramide using human recombinant ceramide kinase]:Glycoscience Protocol Online Database [jcggdb.jp]
- 12. Quantitative determination of ceramide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. A fluorescent plate reader assay for ceramide kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Use of high performance liquid chromatography-electrospray ionization-tandem mass spectrometry for the analysis of ceramide-1-phosphate levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Use of high performance liquid chromatography-electrospray ionization-tandem mass spectrometry for the analysis of ceramide-1-phosphate levels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of sphingosine 1-phosphate, ceramides, and other bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. caymanchem.com [caymanchem.com]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biological Functions of C2 Ceramide-1-Phosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ceramide-1-phosphate (C1P), a bioactive sphingolipid, has emerged as a critical signaling molecule involved in a myriad of cellular processes. The cell-permeable, short-chain analog, C2 Ceramide-1-Phosphate (C2-C1P), is an invaluable tool for elucidating these functions. This technical guide provides a comprehensive overview of the core biological functions of C2-C1P, detailing its involvement in cell proliferation, survival, apoptosis, and inflammation. We present key signaling pathways modulated by C2-C1P, supported by visual diagrams, and furnish detailed protocols for essential experiments. Furthermore, available quantitative data on its biological effects are summarized for comparative analysis, offering a valuable resource for researchers and professionals in drug development.
Core Biological Functions of this compound
C2-C1P, generated from the phosphorylation of C2-ceramide by ceramide kinase (CerK), acts as a pivotal second messenger with diverse and often opposing effects to its precursor, ceramide. While ceramide is widely recognized as a pro-apoptotic and anti-proliferative agent, C1P, including its C2 analog, generally promotes cell growth and survival.[1][2][3]
Regulation of Cell Proliferation and Survival
C2-C1P is a potent mitogenic agent, stimulating DNA synthesis and cell division in various cell types, including fibroblasts and myoblasts.[4][5] This pro-proliferative effect is mediated through the activation of several key signaling cascades. Notably, in C2C12 myoblasts, C1P has been shown to stimulate DNA synthesis in a concentration-dependent manner, with an optimal concentration of 15 μM.[4]
The pro-survival functions of C2-C1P are largely attributed to its ability to counteract the apoptotic effects of ceramide. It achieves this by inhibiting enzymes responsible for ceramide generation, such as acid sphingomyelinase (aSMase) and serine palmitoyltransferase (SPT).[1][2] By reducing intracellular ceramide levels, C2-C1P tips the cellular balance towards survival.
Modulation of Apoptosis
The anti-apoptotic role of C2-C1P is a cornerstone of its biological function. It has been demonstrated to block the activation of key executioner caspases, such as caspase-3 and caspase-9, thereby inhibiting the apoptotic cascade.[1] This inhibition of apoptosis is a critical mechanism in its promotion of cell survival, particularly under conditions of cellular stress.
Role in Inflammation
C2-C1P is a significant mediator of the inflammatory response, primarily through its direct activation of cytosolic phospholipase A2α (cPLA2α).[1][6] This activation leads to the release of arachidonic acid, a precursor for the synthesis of pro-inflammatory eicosanoids like prostaglandins. However, it is important to note that the role of C1P in inflammation can be context-dependent, with some studies suggesting potential anti-inflammatory effects in certain tissues.[7]
Stimulation of Cell Migration
Exogenously applied C1P has been shown to stimulate the migration of various cell types, including macrophages and cancer cells.[8][9][10] This process is often mediated by a putative G protein-coupled receptor, leading to the activation of downstream signaling pathways that regulate cytoskeletal rearrangement and cell motility.[1][10]
Signaling Pathways Modulated by this compound
C2-C1P exerts its diverse biological effects by modulating several key intracellular signaling pathways.
cPLA2α Activation Pathway
C2-C1P directly binds to and activates cPLA2α, a critical enzyme in the inflammatory process. This interaction is calcium-dependent and leads to the translocation of cPLA2α to cellular membranes where it hydrolyzes phospholipids (B1166683) to release arachidonic acid.
PI3K/Akt Survival Pathway
C2-C1P promotes cell survival by activating the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. Activation of this pathway leads to the phosphorylation and inhibition of pro-apoptotic proteins and the activation of transcription factors that promote the expression of survival genes.
MAPK/ERK Proliferation Pathway
The mitogenic effects of C2-C1P are partly mediated by the activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. This cascade plays a central role in transmitting extracellular signals to the nucleus to regulate gene expression involved in cell proliferation.
Quantitative Data on Biological Functions
The following tables summarize the available quantitative data on the effects of C2-C1P on various biological processes. It is important to note that comprehensive dose-response data is not always available in the literature.
| Biological Function | Cell Type | C2-C1P Concentration | Effect | Reference |
| Cell Proliferation | C2C12 Myoblasts | 15 µM | Optimal stimulation of DNA synthesis. | [4] |
| Cell Migration | Bone Marrow Stem Cells | 50 µM | Chemoattraction of VSELs, EPCs, and MSCs. | [8] |
| Apoptosis | HSC-3 Cells | 50 µM | Increased caspase-3/7 activity after 6-10 hours. | [11] |
Note: The effect of C2-C1P on apoptosis can be complex and cell-type dependent. While generally pro-survival, under certain conditions or in specific cell lines, its precursor C2-ceramide can induce apoptosis, and the balance between these lipids is crucial.
Detailed Experimental Protocols
[³H]Thymidine Incorporation Assay for Cell Proliferation
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
Protocol:
-
Cell Seeding: Seed cells (e.g., C2C12 myoblasts) in a 24-well plate at a density that allows them to reach 50-60% confluency.
-
Synchronization: Once attached, synchronize the cells by serum starvation for 24 hours.
-
Treatment: Replace the medium with fresh serum-free medium containing various concentrations of C2-C1P. Include a vehicle control.
-
Labeling: After the desired treatment period (e.g., 16-24 hours), add [³H]thymidine (e.g., 1 µCi/mL) to each well.
-
Incubation: Incubate the cells for 2-4 hours to allow for the incorporation of the radiolabel.
-
Washing: Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Precipitation: Add ice-cold 10% trichloroacetic acid (TCA) and incubate on ice for 30 minutes to precipitate macromolecules.
-
Washing: Wash the cells twice with ice-cold 5% TCA.
-
Solubilization: Solubilize the precipitate in a sodium hydroxide (B78521) solution (e.g., 0.5 M NaOH).
-
Measurement: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Wound Healing (Scratch) Assay for Cell Migration
This assay assesses the collective migration of a sheet of cells.
Protocol:
-
Cell Seeding: Seed cells in a 6-well plate and grow to a confluent monolayer.
-
Scratch: Create a "wound" by scratching the monolayer with a sterile p200 pipette tip.
-
Washing: Wash the cells with PBS to remove dislodged cells.
-
Treatment: Replace the medium with fresh medium containing C2-C1P or vehicle control.
-
Imaging: Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) using a phase-contrast microscope.
-
Analysis: Measure the width of the wound at different time points to determine the rate of cell migration and wound closure.
Boyden Chamber (Transwell) Assay for Chemotaxis
This assay measures the directional migration of cells towards a chemoattractant.
Protocol:
-
Chamber Preparation: Place Transwell inserts (with an appropriate pore size for the cell type) into the wells of a 24-well plate.
-
Chemoattractant: Add medium containing C2-C1P to the lower chamber. Use medium without C2-C1P as a negative control.
-
Cell Seeding: Resuspend cells in serum-free medium and add them to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate for a period sufficient to allow cell migration (e.g., 4-24 hours).
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with a suitable dye (e.g., crystal violet).
-
Quantification: Count the number of migrated cells in several microscopic fields to determine the extent of chemotaxis.
Conclusion
This compound is a multifaceted signaling molecule with profound effects on cell proliferation, survival, apoptosis, and inflammation. Its ability to activate key signaling pathways such as cPLA2α, PI3K/Akt, and MAPK/ERK underscores its importance in cellular homeostasis and pathology. The experimental protocols and quantitative data provided in this guide offer a foundational resource for researchers and drug development professionals seeking to further investigate the therapeutic potential of targeting the C1P signaling network. Further research is warranted to fully elucidate the dose-dependent effects of C2-C1P across a broader range of cell types and biological contexts.
References
- 1. Ceramide 1-Phosphate in Cell Survival and Inflammatory Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Role of Ceramide Kinase/C1P in the Regulation of Cell Growth and Survival [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Ceramide 1-phosphate stimulates proliferation of C2C12 myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ceramide 1-phosphate stimulates proliferation of C2C12 myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ceramide-1-phosphate in cell survival and inflammatory signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of cell migration and inflammation by ceramide 1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ceramide-1-phosphate regulates migration of multipotent stromal cells (MSCs) and endothelial progenitor cells (EPCs) – implications for tissue regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ceramide 1-phosphate (C1P) promotes cell migration Involvement of a specific C1P receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The C2 Ceramide-1-Phosphate Signaling Cascade: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the C2 ceramide-1-phosphate (C1P) signaling cascade, a critical pathway involved in a myriad of cellular processes including inflammation, cell proliferation, survival, and migration. This document details the core components of the cascade, summarizes key quantitative data, provides detailed experimental protocols for studying the pathway, and visualizes the intricate signaling networks and experimental workflows.
Core Components of the C1P Signaling Cascade
The C1P signaling pathway is initiated by the phosphorylation of ceramide, a central lipid in sphingolipid metabolism. The key molecular players in this cascade are:
-
Ceramide Kinase (CERK): The primary enzyme responsible for the synthesis of C1P from ceramide and ATP.[1][2][3][4] CERK is a crucial regulatory node in the pathway, controlling the balance between the pro-apoptotic signaling of ceramide and the pro-survival and pro-inflammatory signals of C1P.[5] The enzyme's activity is stimulated by calcium ions.[1][6]
-
Ceramide-1-Phosphate (C1P): The central signaling lipid in this cascade. C1P acts as a second messenger, directly interacting with and modulating the activity of downstream effector proteins.[3][6] It is involved in diverse cellular functions, including cell growth, survival, and inflammation.[3][6][7]
-
Cytosolic Phospholipase A2 (cPLA2α): A key downstream effector of C1P.[3][8][9] C1P directly binds to the C2 domain of cPLA2α, promoting its translocation to the membrane and subsequent activation.[8][10][11] This leads to the release of arachidonic acid, a precursor for the synthesis of pro-inflammatory eicosanoids.[3][6][9]
-
Ceramide-1-Phosphate Transfer Protein (CPTP): This protein is responsible for the non-vesicular transport of C1P between different cellular membranes, such as from its site of synthesis in the trans-Golgi network to the plasma membrane.[12][13][14][15] CPTP plays a vital role in regulating the subcellular localization and signaling functions of C1P.[12][15]
-
C1P Phosphatases: These enzymes dephosphorylate C1P back to ceramide, thereby terminating its signaling activity.[3] This enzymatic activity is crucial for maintaining the cellular balance between these two signaling lipids.
Quantitative Data Summary
The following tables summarize key quantitative data related to the C1P signaling cascade, providing a comparative overview for researchers.
Table 1: Ceramide Kinase (CERK) Substrate Specificity and Kinetic Parameters
| Substrate | Relative Activity (%) | Km (µM) | Vmax (nmol/min/mg) | Reference |
| C2-ceramide | Low | 187 | - | [16] |
| C6-ceramide | High | - | - | [1][16] |
| C8-ceramide | High | - | - | [1][16] |
| C16-ceramide | High | - | - | [1][16] |
| C20-ceramide | Low | - | - | [1] |
| C22-ceramide | Low | - | - | [1] |
| C24-ceramide | Low | - | - | [1] |
| Dihydroceramide | Low | - | - | [1] |
Note: Data is compiled from multiple sources and experimental conditions may vary. "-" indicates data not available.
Table 2: Regulation of Ceramide Kinase (CERK) Activity
| Regulator | Effect | Concentration | Reference |
| Calcium (Ca2+) | Activator | µM range | [1] |
| N,N-Dimethylsphingosine (DMS) | Inhibitor | - | [16] |
| Sphinganine | Inhibitor | - | [16] |
| Sphingenine | Inhibitor | - | [16] |
| Sulfatide | Inhibitor | - | [16] |
| Cardiolipin | Biphasic (activates at low, inhibits at high conc.) | 0.1 µM (activation) | [16] |
Note: "-" indicates specific concentration data not available in the cited sources.
Signaling Pathways
The C1P signaling cascade is integral to several key cellular processes. The following diagrams illustrate the major signaling pathways.
Caption: C1P Synthesis and Transport by CPTP.
Caption: C1P-Mediated Inflammatory Signaling.
Caption: C1P-Mediated Cell Survival Pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the C1P signaling cascade.
Ceramide Kinase (CERK) Activity Assay
This protocol describes a method to measure CERK activity by quantifying the formation of radiolabeled C1P from ceramide and [γ-³²P]ATP.[17][18][19]
Materials:
-
Cell lysates or purified CERK enzyme
-
Ceramide substrate (e.g., C8-ceramide)
-
[γ-³²P]ATP
-
Reaction buffer (e.g., 20 mM MOPS, pH 7.2, 50 mM NaCl, 1 mM DTT, 2 mM EGTA, 3 mM CaCl₂)[17]
-
Lipid extraction solvents (e.g., chloroform/methanol mixture)
-
Thin-layer chromatography (TLC) plates and developing solvent
-
Phosphorimager or scintillation counter
Workflow Diagram:
Caption: Workflow for Ceramide Kinase Activity Assay.
Detailed Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the cell lysate or purified CERK with the ceramide substrate and reaction buffer.
-
Initiate Reaction: Start the reaction by adding [γ-³²P]ATP and MgCl₂ to the mixture.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 15-30 minutes).
-
Stop Reaction: Terminate the reaction by adding a chloroform/methanol mixture.
-
Lipid Extraction: Perform a lipid extraction to separate the lipid phase from the aqueous phase.
-
TLC Separation: Spot the lipid extract onto a TLC plate and develop it using an appropriate solvent system to separate C1P from other lipids.
-
Quantification: Visualize and quantify the radiolabeled C1P spot using a phosphorimager or by scraping the corresponding silica (B1680970) and measuring radioactivity with a scintillation counter.
Cytosolic Phospholipase A2 (cPLA2) Activity Assay
This protocol outlines a common method to measure cPLA2 activity by detecting the release of a fluorescent or radiolabeled fatty acid from a phospholipid substrate.[20][21][22]
Materials:
-
Cell lysates or purified cPLA2 enzyme
-
Phospholipid substrate (e.g., arachidonoyl thio-PC for colorimetric assay, or radiolabeled arachidonic acid-containing phosphatidylcholine)[20]
-
Assay buffer (e.g., cPLA2 Assay Buffer)
-
Detection reagent (e.g., DTNB for colorimetric assay)
-
Microplate reader or scintillation counter
Workflow Diagram:
Caption: Workflow for cPLA2 Activity Assay.
Detailed Procedure:
-
Prepare Reaction Mixture: In a microplate well or tube, combine the cell lysate or purified cPLA2 with the phospholipid substrate and assay buffer.
-
Initiate and Incubate: Initiate the reaction and incubate at the optimal temperature for a specific duration.
-
Product Detection:
-
Colorimetric Assay: Add a detection reagent (e.g., DTNB) that reacts with the released fatty acid to produce a colored product. Measure the absorbance using a microplate reader.
-
Radiometric Assay: If using a radiolabeled substrate, stop the reaction and separate the released radiolabeled fatty acid from the substrate using TLC or column chromatography.[20][22]
-
-
Quantification: Quantify the amount of product formed to determine the cPLA2 activity.
Conclusion
The this compound signaling cascade is a complex and tightly regulated pathway with profound implications for cellular function and disease. Understanding the intricate interplay between its core components is crucial for the development of novel therapeutic strategies targeting a range of conditions, from inflammatory diseases to cancer. This technical guide provides a foundational resource for researchers to delve into the C1P signaling network, offering a summary of key data, established signaling pathways, and detailed experimental protocols to facilitate further investigation in this exciting field.
References
- 1. Ceramide kinase - Wikipedia [en.wikipedia.org]
- 2. Ceramide kinase: the first decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ceramide 1-Phosphate in Cell Survival and Inflammatory Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Ceramide and ceramide 1-phosphate in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ceramide-1-phosphate in cell survival and inflammatory signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Implication of Ceramide, Ceramide 1-Phosphate and Sphingosine 1-Phosphate in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Ceramide-1-Phosphate in Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ceramide and ceramide 1-phosphate in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.biologists.com [journals.biologists.com]
- 12. CPTP [collab.its.virginia.edu]
- 13. Ceramide-1-phosphate transfer protein (CPTP) regulation by phosphoinositides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of ceramide-1-phosphate transport proteins [asbmb.org]
- 15. Ceramide-1-phosphate and its transfer proteins in eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. uniprot.org [uniprot.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Quantitative determination of ceramide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. A specific ceramide kinase assay to measure cellular levels of ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Assaying phospholipase A2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A continuous fluorescence-based assay for the human high-molecular-weight cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
C2 Ceramide-1-Phosphate: A Technical Guide to its Core Role in Apoptosis Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ceramide-1-phosphate (C1P) is a critical bioactive sphingolipid that stands in stark opposition to its precursor, ceramide. While ceramide is a well-established inducer of cell cycle arrest and apoptosis, C1P actively promotes cell survival, proliferation, and inflammatory responses.[1][2][3] This guide provides an in-depth examination of the molecular mechanisms through which C1P, particularly its cell-permeable analog C2-C1P, exerts its potent anti-apoptotic effects. We will dissect the key signaling pathways, present relevant quantitative data, and provide detailed experimental protocols for studying its function. The central theme is the "sphingolipid rheostat," where the intracellular balance between ceramide and C1P dictates the cell's fate.[4]
The Sphingolipid Rheostat: Ceramide vs. Ceramide-1-Phosphate
The regulation of apoptosis is a tightly controlled process, essential for tissue homeostasis. Sphingolipids have emerged as crucial signaling molecules in this process. Ceramide, generated either through the hydrolysis of sphingomyelin (B164518) by sphingomyelinases (SMases) or via de novo synthesis, is a potent pro-apoptotic signal.[3][5] It can trigger mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and subsequent caspase activation.[5][6][7]
Conversely, ceramide can be phosphorylated by Ceramide Kinase (CERK) to form C1P.[8][9] This conversion is a critical control point. C1P generally functions as a pro-survival and mitogenic signal, directly counteracting the effects of ceramide.[3][8] The balance between these two lipids is a key determinant of whether a cell undergoes apoptosis or survives.[4]
Core Anti-Apoptotic Signaling Pathways of C1P
C1P employs multiple strategies to inhibit apoptosis, primarily by suppressing the generation of its pro-apoptotic precursor, ceramide, and by activating downstream pro-survival signaling cascades.
Inhibition of Ceramide Production
A primary mechanism of C1P's anti-apoptotic action is the direct inhibition of enzymes responsible for ceramide synthesis. By cutting off the supply of ceramide, C1P effectively disarms a key apoptotic trigger.
-
Direct Inhibition of Acid Sphingomyelinase (A-SMase): Exogenously added C1P has been shown to inhibit A-SMase in intact macrophages and cell homogenates, suggesting a direct physical interaction.[8][10] This inhibition prevents the breakdown of sphingomyelin into ceramide, thus reducing pro-apoptotic signaling.[10][11]
-
Inhibition of Serine Palmitoyl Transferase (SPT): C1P can also block the de novo synthesis of ceramide by inhibiting SPT, the first and rate-limiting enzyme in this pathway.[1][12] This action prevents ceramide accumulation in response to cellular stress, further promoting cell survival.[1]
References
- 1. Ceramide and ceramide 1-phosphate in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingolipid - Wikipedia [en.wikipedia.org]
- 3. Implication of Ceramide, Ceramide 1-Phosphate and Sphingosine 1-Phosphate in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sphingolipids and mitochondrial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Ceramide-induced apoptosis in renal tubular cells: a role of mitochondria and sphingosine-1-phoshate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ceramide 1-Phosphate in Cell Survival and Inflammatory Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Ceramide-1-phosphate in cell survival and inflammatory signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ceramide-1-phosphate blocks apoptosis through inhibition of acid sphingomyelinase in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Role of Ceramide-1-Phosphate in Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
The Dual Role of C2 Ceramide-1-Phosphate in Inflammation: A Technical Guide
For Immediate Release
This technical guide provides an in-depth exploration of the multifaceted role of C2 ceramide-1-phosphate (C2-C1P) in the inflammatory process. Designed for researchers, scientists, and drug development professionals, this document elucidates the core mechanisms of C2-C1P action, presenting both its pro- and anti-inflammatory functions. The information is supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Executive Summary
Ceramide-1-phosphate (C1P), a bioactive sphingolipid, and its cell-permeable analog C2-C1P, are critical signaling molecules in a variety of cellular processes, including inflammation. C1P is synthesized from ceramide by the action of ceramide kinase (CerK). It exerts its effects both as an intracellular second messenger and as an extracellular ligand, binding to a putative G protein-coupled receptor. The inflammatory response to C2-C1P is context-dependent, exhibiting both pro-inflammatory and anti-inflammatory properties. This guide will dissect these dual roles, providing a comprehensive overview of the current understanding of C2-C1P's mechanism in inflammation.
Pro-Inflammatory Mechanisms of this compound
The primary pro-inflammatory action of C1P involves the activation of cytosolic phospholipase A2 (cPLA₂), a key enzyme in the production of arachidonic acid, the precursor to pro-inflammatory eicosanoids such as prostaglandins.[1][2] Intracellular C1P directly binds to the C2 domain of cPLA₂, promoting its translocation to the membrane and subsequent activation.[3][4]
C2-C1P-Mediated Signaling Pathways in Pro-Inflammation
The pro-inflammatory signaling cascade initiated by C2-C1P involves several key downstream effectors, including mitogen-activated protein kinases (MAPKs) such as ERK1/2 and JNK.[1]
Anti-Inflammatory Mechanisms of this compound
Paradoxically, C2-C1P also exhibits potent anti-inflammatory effects. This is primarily achieved through the inhibition of pro-inflammatory cytokine production and the suppression of the NF-κB signaling pathway.[5] Furthermore, C1P has been shown to promote the secretion of the anti-inflammatory cytokine interleukin-10 (IL-10).[6]
C2-C1P-Mediated Signaling Pathways in Anti-Inflammation
The anti-inflammatory actions of extracellular C2-C1P are thought to be mediated by a putative G protein-coupled receptor, leading to the inhibition of key inflammatory transcription factors. A C1P analog, PCERA-1, has been shown to exert its anti-inflammatory effects via a cAMP-PKA-CREB pathway.[7]
Quantitative Data on C2-C1P in Inflammation
The following tables summarize the quantitative effects of C1P and its analogs on various inflammatory parameters.
| Parameter | Cell Type | Compound | Concentration | Effect | Reference |
| MCP-1 Release | J774A.1 Macrophages | C1P | 0.1 - 10 µM | Dose-dependent increase | [8] |
| TNF-α Production | RAW264.7 Macrophages | PCERA-1 | EC₅₀ ≈ 100 nM | Suppression of LPS-induced production | [6] |
| IL-10 Production | RAW264.7 Macrophages | PCERA-1 | EC₅₀ ≈ 100 nM | Induction of LPS-induced production | [6] |
| Acid Sphingomyelinase | Intact Macrophages | C1P | 30 µM | Full blockade of activity | [9] |
| Prostaglandin E₂ Production | A549 Lung Carcinoma | PGE₂ | 10 - 1000 pg/mL | Dose-dependent increase in COX-2 expression | |
| Macrophage Migration | RAW 264.7 Macrophages | C1P | K_d ≈ 7.8 µM | Stimulation via a putative receptor |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Macrophage Stimulation and Cytokine Measurement
This protocol describes the stimulation of RAW 264.7 macrophages to measure cytokine production in response to C2-C1P.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (C2-C1P)
-
Lipopolysaccharide (LPS)
-
ELISA kits for TNF-α and IL-10
Procedure:
-
Seed RAW 264.7 cells in 96-well plates at a density of 2 x 10⁵ cells/well and incubate for 48 hours.
-
Pre-incubate cells with varying concentrations of C2-C1P for 30 minutes.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 2-4 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α and IL-10 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of neutrophil polarization and chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sphingomyelinase D/Ceramide 1-Phosphate in Cell Survival and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytosolic phospholipase A2: physiological function and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A ceramide-1-phosphate analogue, PCERA-1, simultaneously suppresses tumour necrosis factor-α and induces interleukin-10 production in activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The ceramide-1-phosphate analogue PCERA-1 modulates tumour necrosis factor-α and interleukin-10 production in macrophages via the cAMP–PKA–CREB pathway in a GTP-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. addi.ehu.es [addi.ehu.es]
- 9. Ceramide 1-Phosphate in Cell Survival and Inflammatory Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Dichotomy of C2 Ceramide-1-Phosphate: An In-depth Technical Guide to its Intracellular and Extracellular Actions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramide-1-phosphate (C1P), a bioactive sphingolipid, has emerged as a critical signaling molecule with a fascinating dual role in cellular regulation. Its actions are starkly divided between the intracellular and extracellular compartments, governing a diverse array of physiological and pathological processes. This technical guide provides a comprehensive overview of the distinct mechanisms of action of a cell-permeable, short-chain analog, C2 Ceramide-1-Phosphate (C2-C1P), presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to facilitate further research and therapeutic development.
Intracellular Actions of this compound: Orchestrating Inflammation and Survival
Once inside the cell, C2-C1P primarily functions as a potent allosteric activator of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade. It also plays a significant role in promoting cell survival and proliferation through various signaling pathways.
Direct Activation of Cytosolic Phospholipase A2α (cPLA2α)
The most well-characterized intracellular action of C1P is the direct binding and activation of cPLA2α.[1][2][3][4] This interaction is crucial for the initiation of the eicosanoid signaling pathway, which produces pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.
-
Mechanism of Action: C2-C1P binds with high affinity to a cationic patch in the β-groove of the N-terminal C2 domain of cPLA2α.[2][5] This binding is calcium-dependent and significantly lowers the concentration of intracellular calcium required for the enzyme's activation.[1] The binding of C1P induces a conformational change in cPLA2α, facilitating its translocation from the cytosol to intracellular membranes, such as the Golgi apparatus and perinuclear regions, where its phospholipid substrates reside.[1][2] This leads to the release of arachidonic acid from membrane phospholipids, the rate-limiting step in eicosanoid biosynthesis.
Pro-survival and Mitogenic Signaling
Intracellular C2-C1P also contributes to cell survival and proliferation by modulating key signaling cascades.[3][6][7]
-
Inhibition of Apoptosis: C1P can inhibit acid sphingomyelinase, an enzyme that generates the pro-apoptotic molecule ceramide.[6][7] This shifts the cellular balance towards survival.
-
Activation of Pro-Growth Pathways: C1P has been shown to activate several pro-survival and mitogenic signaling pathways, including the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK) pathways, specifically Extracellular signal-regulated kinases 1 and 2 (ERK1/2) and c-Jun N-terminal kinase (JNK).[3][7]
Quantitative Data: Intracellular C2-C1P Actions
| Parameter | Value | Cell Type/System | Reference |
| C2-C1P concentration for cPLA2α translocation | 2.5 µM | A549 cells | [1] |
| EC50 of calcium for cPLA2α activation (in the presence of C1P) | 31 nM | In vitro | [7] |
| EC50 of calcium for cPLA2α activation (in the absence of C1P) | 191 nM | In vitro | [7] |
| KCa for C1P interaction with cPLA2α | 1.54 µM | In vitro | [7] |
Extracellular Actions of this compound: A Master Regulator of Cell Migration
When present in the extracellular milieu, C2-C1P acts as a ligand for a specific cell surface receptor, initiating signaling cascades that potently stimulate cell migration and invasion. This has profound implications in both physiological processes like immune responses and pathological conditions such as cancer metastasis.
G Protein-Coupled Receptor (GPCR) Signaling
The extracellular effects of C1P are mediated by a putative G protein-coupled receptor (GPCR).[4][7][8] While this receptor has not been definitively identified, experimental evidence points to its key characteristics.
-
Receptor Characteristics: The receptor is sensitive to pertussis toxin, which indicates that it couples to a Gi protein.[8] This distinguishes it from the well-characterized sphingosine-1-phosphate (S1P) receptors.
-
Downstream Signaling: Upon ligand binding, the activated GPCR initiates a signaling cascade that involves the activation of PI3K/Akt and ERK1/2 pathways.[9] Furthermore, the transcription factor Nuclear Factor-kappa B (NF-κB) is a crucial downstream effector.[9]
Stimulation of Cell Migration and Invasion
The activation of these downstream signaling pathways converges to promote the reorganization of the cytoskeleton and the expression of genes involved in cell motility, leading to enhanced cell migration and invasion.[8][10] This has been observed in various cell types, including macrophages and pancreatic cancer cells.[7][8] A key distinction is that intracellularly generated C1P does not induce cell migration, highlighting the specific role of the extracellular pool of this lipid.[10][11]
Quantitative Data: Extracellular C2-C1P Actions
| Parameter | Value | Cell Type/System | Reference |
| Kd for C1P receptor binding | ~7.8 µM | Raw 264.7 macrophages | [2] |
Signaling Pathway and Experimental Workflow Diagrams
Intracellular C2-C1P Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Ceramide 1-Phosphate in Cell Survival and Inflammatory Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. c2 Domain [blanco.biomol.uci.edu]
- 4. Quantifying information of intracellular signaling: progress with machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C2 Domains from Different Ca2+ Signaling Pathways Display Functional and, Mechanistic Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell death/survival signal by ceramide and sphingosine-1-phosphate - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Ceramide 1-phosphate is a direct activator of cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Ceramide 1-phosphate (C1P) promotes cell migration Involvement of a specific C1P receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of cell migration and inflammation by ceramide 1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cusabio.com [cusabio.com]
Ceramide Kinase (CerK) Substrate Specificity for C2 Ceramide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the substrate specificity of ceramide kinase (CerK), with a particular focus on N-acetyl-D-erythro-sphingosine (C2 ceramide). It is designed to be a comprehensive resource, incorporating quantitative kinetic data, detailed experimental methodologies, and visual representations of key processes to support research and development in sphingolipid-mediated signaling pathways.
Core Concept: Ceramide Kinase and its Substrate
Ceramide kinase is a critical enzyme in the sphingolipid metabolic pathway, catalyzing the ATP-dependent phosphorylation of ceramide to form ceramide-1-phosphate (C1P).[1] This conversion is a key regulatory node, as ceramide and C1P often have opposing roles in cellular processes such as apoptosis, proliferation, and inflammation. The substrate specificity of CerK is therefore of paramount importance in understanding its biological function and in the development of targeted therapeutics.
CerK exhibits a high degree of specificity for its ceramide substrate. Key structural features required for recognition include a non-methylated primary hydroxyl group, a free hydrogen on the secondary amide group, and the presence of the sphingoid chain.[2] The enzyme is stereospecific, showing a clear preference for the D-erythro isomer of ceramides (B1148491).[3][4] While CerK can phosphorylate a range of ceramides with varying N-acyl chain lengths, its activity is significantly influenced by the length of this chain.
Quantitative Analysis of Substrate Specificity
While CerK can phosphorylate short-chain ceramides, including C2 ceramide, it generally shows a preference for ceramides with longer acyl chains, such as C6 and C8.[1][3] However, the method of substrate delivery in vitro can significantly impact these findings; the use of albumin as a carrier for short-chain ceramides has been shown to result in higher enzymatic activities.[4] The Michaelis-Menten constant (Km), which represents the substrate concentration at half-maximal velocity, provides a quantitative measure of the enzyme's affinity for a substrate. A lower Km value indicates a higher affinity.
The kinetic parameters for human ceramide kinase with various short-chain ceramide substrates are summarized below.
| Substrate | Michaelis-Menten Constant (Km) | Reference |
| C2 Ceramide | 22 µM | [3] |
| C6 Ceramide | 30 µM | [3] |
| C8 Ceramide | 187 µM | [3] |
Table 1: Kinetic parameters of human ceramide kinase for short-chain ceramide substrates.
Signaling Pathway: C2 Ceramide Phosphorylation
The enzymatic reaction catalyzed by CerK involves the transfer of a gamma-phosphate group from ATP to the 1-hydroxyl position of C2 ceramide, yielding C2-ceramide-1-phosphate and ADP.
References
- 1. Ceramide kinase - Wikipedia [en.wikipedia.org]
- 2. Substrate specificity of human ceramide kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Further characterization of mammalian ceramide kinase: substrate delivery and (stereo)specificity, tissue distribution, and subcellular localization studies - PubMed [pubmed.ncbi.nlm.nih.gov]
C2 Ceramide-1-Phosphate: A Bioactive Sphingolipid at the Crossroads of Cellular Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ceramide-1-phosphate (C1P), the phosphorylated metabolite of ceramide, has emerged as a critical bioactive sphingolipid that regulates a multitude of cellular processes, often acting in opposition to the pro-apoptotic and anti-proliferative functions of its precursor. This technical guide focuses specifically on the short-chain, cell-permeable analog, C2 ceramide-1-phosphate (C2-C1P), a valuable tool for elucidating the complex signaling networks governed by C1P. This document provides a comprehensive overview of C2-C1P's synthesis, metabolism, and its multifaceted roles in cell proliferation, inflammation, and survival. Detailed methodologies for key experiments, quantitative data summaries, and visual representations of signaling pathways are presented to facilitate further research and drug development efforts targeting sphingolipid-mediated pathways.
Introduction
Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as a diverse class of bioactive molecules that play pivotal roles in signal transduction. The balance between different sphingolipid species is crucial for maintaining cellular homeostasis, and a dysregulation of this equilibrium is implicated in numerous pathologies, including cancer, inflammatory diseases, and neurodegenerative disorders. At the heart of sphingolipid metabolism lies ceramide, a central hub that can be metabolized into various downstream effectors. One such critical metabolite is ceramide-1-phosphate (C1P), generated through the phosphorylation of ceramide by ceramide kinase (CerK).
C1P has been shown to exert pro-proliferative, pro-survival, and pro-inflammatory effects, often antagonizing the actions of ceramide. To dissect the intricate signaling pathways modulated by C1P, researchers frequently utilize synthetic, short-chain analogs such as this compound (N-acetyl-D-sphingosine-1-phosphate). The acyl chain length of C1P analogs has been shown to be a critical determinant of their biological activity. The acetyl group (C2) in C2-C1P renders the molecule cell-permeable, allowing for the direct investigation of its intracellular effects.
This guide provides a detailed exploration of C2-C1P as a bioactive sphingolipid, offering insights into its synthesis, its role in key signaling pathways, and practical guidance on experimental methodologies.
Synthesis and Metabolism of this compound
The primary route for the formation of C1P, including its C2 analog, is through the enzymatic activity of ceramide kinase (CerK). This enzyme catalyzes the transfer of the gamma-phosphate from ATP to the 1-hydroxyl group of ceramide.
Enzymatic Synthesis
-
Enzyme: Ceramide Kinase (CerK)
-
Substrates: C2-Ceramide and ATP
-
Product: C2-Ceramide-1-Phosphate and ADP
The reverse reaction, the dephosphorylation of C1P back to ceramide, is catalyzed by C1P phosphatases, which belong to the lipid phosphate (B84403) phosphatase (LPP) family. This enzymatic balance between CerK and C1P phosphatases tightly regulates the intracellular levels of these two antagonistic signaling molecules.
DOT Representation of C2-C1P Metabolism
Caption: Metabolic interconversion of C2-Ceramide and C2-C1P.
Key Signaling Pathways Modulated by this compound
C2-C1P has been demonstrated to influence a number of critical signaling cascades, primarily impacting cell proliferation, survival, and inflammation.
Activation of Cytosolic Phospholipase A2 (cPLA₂) and Inflammatory Responses
A well-established role of C1P is the direct activation of cytosolic phospholipase A₂ (cPLA₂), a key enzyme in the inflammatory process. cPLA₂ catalyzes the hydrolysis of arachidonic acid from membrane phospholipids, which is the rate-limiting step in the production of eicosanoids, potent inflammatory mediators.
C1P binds directly to the C2 domain of cPLA₂, promoting its translocation to the membrane and subsequent activation. This interaction is specific, and the acyl chain length of C1P can influence the extent of cPLA₂ activation.
Caption: C2-C1P-mediated activation of cPLA₂ and the inflammatory cascade.
Promotion of Cell Proliferation and Survival via the PI3K/Akt Pathway
C2-C1P has been shown to promote cell proliferation and inhibit apoptosis, in part through the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is a central regulator of cell growth, survival, and metabolism.
Activation of this pathway by C2-C1P leads to the phosphorylation and activation of Akt (also known as Protein Kinase B), which in turn phosphorylates a variety of downstream targets that promote cell survival and inhibit apoptosis.
Caption: C2-C1P promotes cell survival through the PI3K/Akt signaling pathway.
Modulation of the NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. C1P has been implicated in the activation of the NF-κB pathway, contributing to its pro-inflammatory and pro-survival effects. C2-C1P can induce the phosphorylation and subsequent degradation of IκB, the inhibitory subunit of NF-κB. This allows the active NF-κB complex to translocate to the nucleus and initiate the transcription of target genes.
Caption: C2-C1P-mediated activation of the NF-κB signaling pathway.
Quantitative Data Summary
The following tables summarize key quantitative data related to the bioactivity of C2-C1P and related molecules from various studies. It is important to note that experimental conditions can significantly influence these values.
Table 1: Cellular Proliferation and Viability
| Cell Line | Assay | Compound | Concentration | Effect | Reference |
| Rat-1 fibroblasts | DNA synthesis | C2-C1P | 1-10 µM | Stimulation of DNA synthesis | |
| A549 lung carcinoma | MTT assay | C2-C1P | 10-50 µM | Increased cell viability | |
| C2C12 myoblasts | Cell counting | C1P | 15 µM | Increased cell number |
Table 2: Enzyme Activation and Inhibition
| Enzyme | Assay | Compound | Concentration/Parameter | Effect | Reference |
| cPLA₂ | In vitro activity assay | C1P | EC₅₀ ~1 µM | Activation | |
| Ceramide Kinase | In vitro kinase assay | C2-ceramide | - | Substrate | |
| Acid Sphingomyelinase | In vitro activity assay | C1P | - | Inhibition |
Experimental Protocols
This section provides an overview of key experimental methodologies for studying the effects of C2-C1P.
In Vitro Ceramide Kinase Assay
This assay measures the activity of CerK by quantifying the conversion of a ceramide substrate to C1P.
-
Principle: Recombinant CerK is incubated with C2-ceramide and [γ-³²P]ATP. The radiolabeled C2-C1P product is then separated from the unreacted ATP by thin-layer chromatography (TLC) and quantified by autoradiography or scintillation counting.
-
Key Reagents:
-
Recombinant Ceramide Kinase
-
C2-ceramide
-
[γ-³²P]ATP
-
TLC plates
-
Scintillation counter or phosphorimager
-
-
General Procedure:
-
Prepare a reaction mixture containing buffer, C2-ceramide (solubilized with a detergent like Triton X-100), and recombinant CerK.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate at 37°C for a defined period.
-
Stop the reaction by adding a chloroform/methanol mixture to extract the lipids.
-
Separate the lipid phase and spot it onto a TLC plate.
-
Develop the TLC plate using an appropriate solvent system to separate C2-C1P from other lipids and ATP.
-
Visualize and quantify the radiolabeled C2-C1P spot.
-
cPLA₂ Activation Assay
This assay determines the ability of C2-C1P to activate cPLA₂ by measuring the release of arachidonic acid.
-
Principle: A vesicle-based assay is commonly used where radiolabeled arachidonic acid is incorporated into phospholipids. Recombinant cPLA₂ is added in the presence or absence of C2-C1P, and the release of free radiolabeled arachidonic acid is measured.
-
Key Reagents:
-
Recombinant cPLA₂
-
Phospholipid vesicles containing [³H]arachidonic acid
-
C2-C1P
-
Scintillation counter
-
-
General Procedure:
-
Prepare phospholipid vesicles incorporating a radiolabeled arachidonic acid substrate.
-
Incubate the vesicles with recombinant cPLA₂ in a suitable buffer.
-
Add C2-C1P at various concentrations.
-
Incubate at 37°C to allow for the enzymatic reaction.
-
Terminate the reaction and separate the free arachidonic acid from the vesicles (e.g., by lipid extraction and TLC).
-
Quantify the amount of released [³H]arachidonic acid by scintillation counting.
-
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Key Reagents:
-
Cell line of interest
-
C2-C1P
-
MTT solution
-
Solubilization solution (e.g., DMSO, isopropanol)
-
Microplate reader
-
-
General Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of C2-C1P for the desired time period.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Quantification of C2-C1P in Biological Samples
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of sphingolipids, including C2-C1P, in complex biological matrices.
-
Principle: Lipids are extracted from the biological sample, separated by liquid chromatography, and then ionized and fragmented in a mass spectrometer. The specific fragmentation pattern of C2-C1P allows for its highly sensitive and selective detection and quantification.
-
Key Steps:
-
Lipid Extraction: A robust lipid extraction method, such as the Bligh-Dyer or Folch method, is used to isolate lipids from cells or tissues.
-
Internal Standard: A known amount of a suitable internal standard (e.g., a deuterated or ¹³C-labeled C1P analog) is added to the sample before extraction to correct for sample loss and ionization suppression.
-
LC Separation: The extracted lipids are separated on a reverse-phase or normal-phase LC column.
-
MS/MS Detection: The eluting lipids are analyzed by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for C2-C1P and the internal standard are monitored for quantification.
-
Conclusion and Future Directions
This compound is a powerful pharmacological tool that has been instrumental in unraveling the diverse biological functions of its endogenous counterpart, C1P. Its ability to permeate cell membranes and activate key signaling pathways involved in cell proliferation, survival, and inflammation has provided invaluable insights into the complex sphingolipid signaling network. The opposing roles of ceramide and C1P highlight the importance of the "sphingolipid rheostat" in determining cell fate.
Future research should focus on several key areas:
-
Receptor Identification: While some intracellular targets of C1P are known, the existence and identity of a specific cell surface receptor for C1P remain an area of active investigation.
-
Therapeutic Potential: Given its pro-proliferative and pro-survival activities, inhibitors of ceramide kinase or antagonists of C1P signaling may hold therapeutic promise for the treatment of cancer and inflammatory diseases. Conversely, C1P mimetics could be explored for their potential in regenerative medicine.
-
In Vivo Studies: While in vitro studies have been informative, further in vivo research using animal models is crucial to fully understand the physiological and pathological roles of the CerK/C1P signaling axis.
The continued exploration of C2-C1P and the broader C1P signaling network will undoubtedly lead to a deeper understanding of fundamental cellular processes and may pave the way for the development of novel therapeutic strategies targeting sphingolipid metabolism.
structural characteristics of C2 Ceramide-1-phosphate
An In-depth Technical Guide on the Core Structural Characteristics of C2 Ceramide-1-Phosphate
Introduction
Ceramide-1-phosphate (C1P) is a bioactive sphingolipid that plays a crucial role in a variety of cellular processes. It is synthesized from ceramide through the action of ceramide kinase (CERK).[1][2] C1P, along with its precursor ceramide and its metabolic relative sphingosine-1-phosphate (S1P), forms a trio of interconnected signaling molecules that regulate cell fate, including proliferation, survival, inflammation, and migration.[1][2][3][4] The balance between the levels of these lipids is critical for maintaining cellular homeostasis.[4]
This guide focuses on this compound, a short-chain, cell-permeable analog of the endogenous lipid.[2] Due to its ability to cross cell membranes, this compound is an invaluable tool for researchers studying the intracellular signaling pathways and biological functions of C1P.
Core Structural and Chemical Properties
This compound is an N-acylsphingosine 1-phosphate where the N-acyl group is an acetyl group.[5] Its structure is composed of three key moieties: a sphingosine (B13886) backbone, a C2 acetyl group attached to the amino group at the C2 position, and a phosphate (B84403) group esterified to the C1 hydroxyl group.
Quantitative Data Summary
The fundamental chemical and physical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| IUPAC Name | [(E,2S,3R)-2-acetamido-3-hydroxyoctadec-4-enyl] dihydrogen phosphate | [5] |
| Molecular Formula | C20H40NO6P | [5][6] |
| Molecular Weight | 421.51 g/mol | [5][6][7] |
| CAS Number | 151729-55-4 | [6][7] |
| Synonyms | N-acetylsphingosine 1-phosphate, CerP(d18:1/2:0) | [5] |
| Lipid Class | Ceramide 1-phosphates [SP0205] | [5] |
Key Signaling Pathways
This compound, acting as a surrogate for endogenous C1P, has been shown to modulate several critical intracellular signaling cascades. Its effects are often contrary to those of ceramide, promoting cell survival and proliferation.[4][8]
Activation of Cytosolic Phospholipase A2 (cPLA₂) and Inflammatory Response
One of the most well-characterized functions of C1P is its role as a potent mediator of inflammatory responses.[2] It directly binds to and activates group IVA cytosolic phospholipase A₂ (cPLA₂α).[1][2][9] This activation is the rate-limiting step in the production of eicosanoids, such as prostaglandins.[2] The interaction occurs at a novel binding site within the C2 domain of cPLA₂α and is dependent on the presence of calcium ions.[8][10][11]
Caption: C1P and Ca²⁺ mediate the activation of cPLA₂α, leading to eicosanoid production.
Pro-Survival Signaling via PI3K/Akt Pathway
C1P promotes cell survival and proliferation by activating the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway.[1][8] This activation leads to the phosphorylation and activation of Akt, which in turn stimulates the transcription factor NF-κB.[1] Activated NF-κB upregulates the expression of anti-apoptotic proteins such as Bcl-XL, thereby protecting the cell from apoptosis.[1][8]
Caption: C1P activates the PI3K/Akt pathway to promote cell survival and inhibit apoptosis.
Stimulation of Cell Migration via Putative Receptors
Studies have demonstrated that exogenously applied C1P can stimulate the migration of cells, particularly macrophages.[1][2] This effect is not replicated by increasing intracellular C1P levels, which strongly suggests the involvement of a specific cell-surface receptor.[2][12] It is proposed that C1P acts as an extracellular ligand, binding to a G-protein coupled receptor (GPCR), likely coupled to a Gi protein, to initiate the chemotactic response.[2][12]
References
- 1. The Role of Ceramide-1-Phosphate in Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceramide 1-Phosphate in Cell Survival and Inflammatory Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lipotype.com [lipotype.com]
- 5. N-acetylsphingosine 1-phosphate | C20H40NO6P | CID 15199918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | LGC Standards [lgcstandards.com]
- 7. clinivex.com [clinivex.com]
- 8. caymanchem.com [caymanchem.com]
- 9. journals.biologists.com [journals.biologists.com]
- 10. The molecular basis of ceramide-1-phosphate recognition by C2 domains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure of ceramide-1-phosphate at the air-water solution interface in the absence and presence of Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Endogenous Presence of Short-Chain Ceramide-1-Phosphates: A Technical Guide for Researchers
December 11, 2025
Abstract
This technical guide provides a comprehensive overview of the endogenous presence, quantification, and signaling roles of short-chain ceramide-1-phosphates (C1Ps). While short-chain C1Ps, such as C2, C6, and C8-C1P, are widely utilized as exogenous cell-permeable analogs in research, their natural occurrence and basal concentrations in mammalian cells and tissues are less well-documented. This guide summarizes the current state of knowledge, details the experimental protocols for their analysis, and illustrates their key signaling pathways. The content is intended for researchers, scientists, and drug development professionals working in the field of lipid signaling and therapy.
Introduction
Ceramide-1-phosphate (C1P) is a bioactive sphingolipid that plays a critical role in a multitude of cellular processes, including proliferation, survival, inflammation, and migration.[1][2] It is synthesized from ceramide through the action of ceramide kinase (CERK).[2] While endogenous ceramides (B1148491) typically possess long acyl chains (C16 and longer), synthetic short-chain C1Ps are valuable research tools due to their increased water solubility and cell permeability.[3]
The biological activities of exogenously added short-chain C1Ps have been extensively studied, revealing their potent signaling capabilities.[4] However, a comprehensive understanding of their endogenous counterparts is crucial for elucidating their physiological and pathophysiological relevance. This guide aims to consolidate the available information on the endogenous presence of short-chain C1Ps, provide detailed methodologies for their detection and quantification, and describe their downstream signaling cascades.
Quantitative Data on Endogenous Ceramide-1-Phosphate Levels
Direct quantitative data on the endogenous levels of short-chain ceramide-1-phosphates (C2, C6, C8-C1P) in mammalian cells and tissues are currently limited in the published literature. Most studies focus on the quantification of long-chain C1P species. However, some studies provide valuable context and a baseline for understanding the potential concentrations of these molecules.
One study reported the total C1P quantity in A549 human lung carcinoma cells to be approximately 6 picomoles per million cells.[5] The major endogenous C1P species identified were long-chain variants, specifically d(18:1/16:0) C1P, with smaller amounts of d(18:1/24:1) and d(18:1/24:0) C1P.[5]
While not focused on the phosphorylated forms, a study on mammalian cell lysates provided quantitative data for short-chain ceramides, the precursors to short-chain C1Ps. The limits of quantification for C2 and C6 ceramides were reported to be 2.5 fmol and 4.5 fmol, respectively.[6] This suggests that the endogenous pools of their phosphorylated derivatives, if present, would likely be in a similar low abundance range.
The following table summarizes the available quantitative data for ceramide and C1P species. It is important to note the distinction between the quantified molecule (ceramide vs. C1P) and its acyl chain length.
| Cell/Tissue Type | Molecule Quantified | Acyl Chain Length | Concentration/Amount | Citation |
| A549 Cells | Total Ceramide-1-Phosphate | Not specified (total) | ~6 pmol / 10^6 cells | [5] |
| A549 Cells | Ceramide-1-Phosphate | d(18:1/16:0) | Major species | [5] |
| A549 Cells | Ceramide-1-Phosphate | d(18:1/24:1) | Minority species | [5] |
| A549 Cells | Ceramide-1-Phosphate | d(18:1/24:0) | Minority species | [5] |
| Mammalian Cell Lysates | Ceramide (C2) | C2 | Limit of Quantification: 2.5 fmol | [6] |
| Mammalian Cell Lysates | Ceramide (C6) | C6 | Limit of Quantification: 4.5 fmol | [6] |
Experimental Protocols
Accurate quantification of short-chain C1Ps requires robust and sensitive analytical methods. The following sections detail established protocols for lipid extraction, quantification by mass spectrometry, and the measurement of ceramide kinase activity.
Lipid Extraction for Short-Chain C1P Analysis
This protocol is adapted from established methods for sphingolipid extraction and is suitable for the analysis of short-chain C1Ps from cultured cells.[7][8]
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727) (HPLC grade)
-
Chloroform (B151607) (HPLC grade)
-
1 M KCl
-
Internal standards (e.g., C17-C1P or other odd-chain C1P analogs)
-
Centrifuge
-
Nitrogen gas stream or vacuum concentrator
Procedure:
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS. Scrape the cells in a minimal volume of PBS and transfer to a glass tube.
-
Internal Standard Spiking: Add a known amount of the internal standard to the cell suspension.
-
Monophasic Extraction: Add methanol and chloroform to the cell suspension to achieve a single-phase solvent system of chloroform:methanol:aqueous sample (typically in a ratio of 1:2:0.8, v/v/v).
-
Vortexing and Incubation: Vortex the mixture vigorously for 1-2 minutes and incubate at 48°C overnight. For shorter incubation, sonication can be employed.
-
Phase Separation: Add chloroform and 1 M KCl to break the single phase into a biphasic system. The final ratio should be approximately 2:2:1.8 of chloroform:methanol:aqueous phase.
-
Centrifugation: Centrifuge at low speed (e.g., 1000 x g) for 5-10 minutes to separate the phases.
-
Lower Phase Collection: Carefully collect the lower organic phase, which contains the lipids, into a new glass tube.
-
Drying: Evaporate the solvent under a stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol or mobile phase).
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides high specificity and sensitivity for the quantification of short-chain C1Ps.[7][9]
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: A C18 reversed-phase column is commonly used. For polar lipids like C1Ps, a Hydrophilic Interaction Liquid Chromatography (HILIC) column can also be effective.[7]
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.
-
Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute the lipids. The specific gradient will depend on the column and the specific short-chain C1Ps being analyzed.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintaining the column at an elevated temperature (e.g., 60°C) can improve peak shape and reduce carryover.[5]
MS/MS Conditions:
-
Ionization Mode: Electrospray ionization in negative ion mode ([M-H]⁻) is often preferred for C1P analysis.
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification.
-
MRM Transitions: The specific precursor-to-product ion transitions for each short-chain C1P and the internal standard need to be determined. For example, for C2-C1P, the precursor ion would be its deprotonated molecular weight, and a characteristic product ion would be monitored.
Quantification:
-
A standard curve is generated using synthetic short-chain C1P standards of known concentrations.
-
The peak area ratio of the endogenous short-chain C1P to the internal standard is used to determine the concentration in the sample by interpolating from the standard curve.
Ceramide Kinase (CERK) Activity Assay
This assay measures the activity of CERK, the enzyme responsible for C1P synthesis, using a short-chain ceramide substrate.[8][10]
Materials:
-
Cell or tissue lysate
-
Assay buffer (e.g., 20 mM MOPS, pH 7.2, 50 mM NaCl, 1 mM DTT, 3 mM CaCl₂)
-
Short-chain ceramide substrate (e.g., C6-ceramide)
-
[γ-³²P]ATP
-
Reaction termination solution (e.g., chloroform:methanol, 1:1, v/v)
-
Thin-layer chromatography (TLC) plate
-
TLC developing solvent (e.g., chloroform:acetone:methanol:acetic acid:water, 10:4:3:2:1, v/v/v/v/v)
-
Phosphorimager or scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the cell or tissue lysate with the assay buffer containing the short-chain ceramide substrate.
-
Reaction Initiation: Start the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate at 30°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding the termination solution.
-
Lipid Extraction: Perform a lipid extraction as described in section 3.1 to separate the radiolabeled C1P from the unreacted [γ-³²P]ATP.
-
TLC Separation: Spot the extracted lipids onto a TLC plate and develop the plate using the appropriate solvent system.
-
Quantification: Visualize the radiolabeled C1P spot using a phosphorimager and quantify the radioactivity. The amount of C1P produced is a measure of the CERK activity.
Signaling Pathways of Short-Chain Ceramide-1-Phosphates
Short-chain C1Ps have been shown to activate several key signaling pathways that regulate cell fate. The PI3K/Akt pathway is a central hub in C1P-mediated signaling.
PI3K/Akt Pathway Activation
Exogenous short-chain C1Ps are known to stimulate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is a critical regulator of cell survival and proliferation.[2][11]
Caption: C1P-mediated activation of the PI3K/Akt pathway.
The binding of short-chain C1P to a putative G protein-coupled receptor (GPCR) or another cell surface receptor is thought to initiate the signaling cascade.[12] This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting pleckstrin homology (PH) domain-containing proteins, including Akt (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane. This co-localization facilitates the phosphorylation and activation of Akt by PDK1 and other kinases like mTORC2. Activated Akt then phosphorylates a wide range of downstream targets, leading to the regulation of cellular processes such as proliferation, survival, and migration.
Experimental Workflow for Studying Short-Chain C1P Signaling
The following diagram illustrates a typical experimental workflow to investigate the signaling effects of short-chain C1Ps.
Caption: Workflow for analyzing short-chain C1P signaling.
Conclusion and Future Directions
Short-chain ceramide-1-phosphates are potent signaling molecules that play a significant role in regulating key cellular functions. While their use as exogenous agents has greatly advanced our understanding of C1P signaling, a critical knowledge gap remains concerning their endogenous presence and concentrations. The development and application of highly sensitive analytical techniques, such as the LC-MS/MS methods detailed in this guide, are essential for addressing this gap.
Future research should focus on:
-
Systematic Quantification: Performing comprehensive lipidomic analyses across a wide range of cell types and tissues to establish the basal levels of endogenous short-chain C1Ps.
-
Metabolic Flux Analysis: Utilizing stable isotope labeling to trace the metabolic fate of short-chain ceramides and determine the rate of their conversion to C1Ps.
-
Receptor Identification: Elucidating the specific cell surface and intracellular receptors that mediate the effects of short-chain C1Ps.
-
Therapeutic Potential: Exploring the potential of targeting short-chain C1P signaling pathways for the development of novel therapeutics for diseases such as cancer and inflammatory disorders.
A deeper understanding of the endogenous roles of short-chain C1Ps will undoubtedly provide new insights into the complex network of lipid signaling and open up new avenues for therapeutic intervention.
References
- 1. Implication of Ceramide, Ceramide 1-Phosphate and Sphingosine 1-Phosphate in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Ceramide-1-Phosphate in Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Sphingosine 1-phosphate and ceramide 1-phosphate: expanding roles in cell signaling | Semantic Scholar [semanticscholar.org]
- 5. Use of high performance liquid chromatography-electrospray ionization-tandem mass spectrometry for the analysis of ceramide-1-phosphate levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative determination of ceramide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Use of high performance liquid chromatography-electrospray ionization-tandem mass spectrometry for the analysis of ceramide-1-phosphate levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A specific ceramide kinase assay to measure cellular levels of ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ceramide 1-phosphate stimulates macrophage proliferation through activation of the PI3-kinase/PKB, JNK and ERK1/2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ceramide and ceramide 1-phosphate in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of C2 Ceramide-1-Phosphate in Membrane Biology: A Technical Guide
Abstract
Ceramide-1-phosphate (C1P), a bioactive sphingolipid, has emerged as a critical regulator of a myriad of cellular processes. This technical guide provides an in-depth exploration of the synthesis, metabolism, and multifaceted roles of a key synthetic analog, C2 Ceramide-1-Phosphate (C2-C1P), in membrane biology. It is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of C2-C1P's involvement in cell proliferation, apoptosis, and inflammation. This guide details its intricate interactions with key proteins, particularly cytosolic phospholipase A2α (cPLA2α), and discusses the evidence for a putative cell surface receptor. Quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols for studying C2-C1P are provided. Furthermore, key signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular mechanisms orchestrated by this potent lipid mediator.
Introduction
Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as pivotal signaling molecules. Within this class, the dynamic interplay between ceramide and its phosphorylated derivative, ceramide-1-phosphate (C1P), acts as a rheostat, dictating cell fate.[1] While ceramide is often associated with pro-apoptotic and anti-proliferative signals, C1P typically promotes cell survival, proliferation, and inflammation.[2][3] Due to the poor water solubility of long-chain C1Ps, the cell-permeable analog, N-acetyl-D-erythro-sphingosine-1-phosphate (C2-C1P), is widely utilized in research to elucidate the cellular functions of C1P.[4][5] This guide focuses on the critical roles of C2-C1P in membrane biology, providing a technical resource for its study.
Synthesis and Metabolism of this compound
C2-C1P is generated from its precursor, C2-ceramide, through the action of ceramide kinase (CerK).[2][6] This enzymatic conversion is a key regulatory step in controlling the intracellular balance of these two antagonistic signaling lipids.
Synthesis by Ceramide Kinase (CerK)
CerK is the sole enzyme known to catalyze the phosphorylation of ceramide to C1P in mammalian cells.[6] The enzyme specifically acts on the 1-hydroxyl group of ceramide, utilizing ATP as a phosphate (B84403) donor.[2] The activity of CerK can be stimulated by various factors, including calcium ions, interleukin-1β, and macrophage colony-stimulating factor (M-CSF).[7][8]
Metabolic Fate
The metabolism of C1P is less well-defined than its synthesis. It is presumed that C1P can be dephosphorylated back to ceramide by lipid phosphate phosphatases (LPPs) or specific C1P phosphatases, thus completing the "ceramide-C1P cycle".[2][9] This reversibility allows for tight regulation of the intracellular levels of both signaling molecules.
Core Functions of this compound in Membrane Biology
C2-C1P exerts a wide range of biological effects, primarily by acting as an intracellular second messenger and potentially as an extracellular ligand. Its functions are context-dependent and vary with cell type and physiological conditions.
Regulation of Cell Proliferation and Survival
C2-C1P is a potent mitogenic agent, stimulating the proliferation of various cell types, including fibroblasts, macrophages, and myoblasts.[7][10] This pro-proliferative effect is mediated through the activation of several key signaling pathways, including:
-
Phosphatidylinositol 3-kinase (PI3K)/Akt Pathway: C2-C1P activates the PI3K/Akt pathway, a central regulator of cell survival and proliferation.[2][6]
-
Mitogen-activated protein kinase (MAPK) Pathway: The ERK1/2 and JNK branches of the MAPK pathway are also stimulated by C2-C1P, contributing to its mitogenic effects.[2]
-
Nuclear Factor-kappa B (NF-κB) Pathway: C2-C1P can activate the transcription factor NF-κB, which upregulates the expression of pro-survival genes.[2][6]
Conversely, C2-C1P exhibits anti-apoptotic properties by inhibiting acid sphingomyelinase (aSMase), the enzyme responsible for generating pro-apoptotic ceramide from sphingomyelin.[2][6] This inhibition is achieved through direct physical interaction with the enzyme.[5]
Role in Inflammation
C2-C1P is a key player in the inflammatory response, primarily through its ability to activate cytosolic phospholipase A2α (cPLA2α).[6][7] cPLA2α is the rate-limiting enzyme in the production of arachidonic acid, the precursor for pro-inflammatory eicosanoids such as prostaglandins (B1171923) and leukotrienes.[7] C2-C1P directly binds to the C2 domain of cPLA2α, promoting its translocation to the membrane and enhancing its enzymatic activity.[6][11]
Regulation of Cell Migration
Exogenously added C2-C1P has been shown to stimulate the migration of macrophages.[2] This effect is thought to be mediated by a putative G protein-coupled receptor (GPCR) on the cell surface, as it is sensitive to pertussis toxin, an inhibitor of Gi proteins.[2][5]
Quantitative Data
The following tables summarize key quantitative data related to C2-C1P's biological activities.
| Parameter | Value | Cell Type/System | Reference |
| Binding Affinity | |||
| Kd for putative C1P receptor | ~7.8 µM | Raw 264.7 macrophages | [5] |
| Cellular Concentration | |||
| Basal C1P levels | ~6 pmol/10^6 cells | A549 cells | [12][13] |
| Enzyme Kinetics | |||
| C1P concentration for full aSMase inhibition in intact cells | ~30 µM | Macrophages | [5] |
Table 1: Quantitative Parameters of C2-C1P Interaction and Cellular Levels
| C1P Acyl Chain Length | Effect on cPLA2α Activity | Reference |
| C2-C1P | No significant activation | [10] |
| C6-C1P | Substantial activation | [10] |
| C16-C1P | Substantial activation | [10] |
| C18:1-C1P | Substantial activation | [10] |
Table 2: Effect of C1P Acyl Chain Length on cPLA2α Activation
Experimental Protocols
This section provides detailed methodologies for key experiments used to study C2-C1P.
Quantification of C1P by LC-MS/MS
This protocol allows for the sensitive and specific quantification of different C1P species.
-
Lipid Extraction:
-
Harvest cells and extract lipids using a modified Bligh and Dyer method with an acidic solvent system (e.g., chloroform/methanol/HCl).
-
Add an appropriate internal standard (e.g., C17-C1P) to the extraction solvent for normalization.
-
-
Sample Preparation:
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the lipid film in the LC-MS/MS running buffer.
-
-
LC-MS/MS Analysis:
-
Separate lipid species using a C18 reverse-phase column with a gradient of solvents (e.g., methanol/water/formic acid and methanol/acetonitrile/formic acid).[14]
-
Perform mass spectrometric analysis using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[15]
-
Monitor specific precursor-to-product ion transitions for each C1P species and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for each C1P species and the internal standard.
-
Calculate the concentration of each C1P species relative to the internal standard using a standard curve.
-
Ceramide Kinase (CerK) Activity Assay
This assay measures the activity of CerK by quantifying the conversion of ceramide to C1P.
-
Reaction Setup:
-
Prepare a reaction mixture containing cell lysate or purified CerK, a suitable buffer (e.g., MOPS or HEPES), CaCl2, and a ceramide substrate (e.g., C2-ceramide).
-
Initiate the reaction by adding [γ-³²P]ATP.[6]
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
-
Lipid Extraction:
-
Stop the reaction by adding chloroform/methanol.
-
Separate the organic and aqueous phases by centrifugation. The radiolabeled C1P will be in the organic phase.
-
-
Thin Layer Chromatography (TLC):
-
Spot the organic phase onto a silica (B1680970) TLC plate.
-
Develop the plate using a solvent system that separates C1P from other lipids (e.g., chloroform/methanol/acetic acid).
-
-
Quantification:
-
Visualize the radiolabeled C1P using a phosphorimager or autoradiography.
-
Quantify the amount of C1P formed by densitometry.
-
Western Blot Analysis of Akt and ERK1/2 Phosphorylation
This protocol is used to assess the activation of pro-survival signaling pathways by C2-C1P.
-
Cell Treatment:
-
Culture cells to the desired confluency and serum-starve overnight.
-
Treat cells with C2-C1P for various time points.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473) or phosphorylated ERK1/2 (e.g., p-ERK1/2 Thr202/Tyr204).[8][16]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry and normalize to a loading control (e.g., total Akt, total ERK1/2, or GAPDH).
-
Cell Migration Assay (Transwell Assay)
This assay measures the chemotactic effect of C2-C1P on cells.
-
Assay Setup:
-
Place a Transwell insert with a porous membrane (e.g., 8 µm pores) into the wells of a 24-well plate.[17]
-
Add serum-free media containing C2-C1P to the lower chamber.
-
Seed cells in serum-free media into the upper chamber of the Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a sufficient time to allow for cell migration (e.g., 4-24 hours).
-
-
Quantification:
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet.
-
Elute the stain and measure the absorbance using a plate reader, or count the number of migrated cells under a microscope.
-
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment:
-
Treat cells with C2-C1P or a known apoptosis-inducing agent (positive control).
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Viable cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
-
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz, illustrate the key signaling pathways regulated by C2-C1P.
Conclusion and Future Directions
This compound is an invaluable tool for dissecting the complex roles of C1P in membrane biology. Its ability to modulate fundamental cellular processes such as proliferation, survival, and inflammation underscores its significance as a bioactive lipid mediator. The direct interaction with cPLA2α is a well-established mechanism, while the existence of a cell surface receptor opens exciting avenues for future research. A deeper understanding of the regulation of CerK and C1P phosphatases, along with the definitive identification and characterization of the putative C1P receptor, will be crucial for developing novel therapeutic strategies targeting sphingolipid signaling in various diseases, including cancer and inflammatory disorders. This guide provides a solid foundation for researchers to explore the multifaceted world of C2-C1P and its profound impact on cellular function.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of Ceramide Kinase from Basolateral Membranes of Kidney Proximal Tubules: Kinetics, Physicochemical Requirements, and Physiological Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. A fluorescent plate reader assay for ceramide kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ceramide 1-Phosphate in Cell Survival and Inflammatory Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Quantitative determination of ceramide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A specific ceramide kinase assay to measure cellular levels of ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The Phospholipase A2 Superfamily: Structure, Isozymes, Catalysis, Physiologic and Pathologic Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. Use of high performance liquid chromatography-electrospray ionization-tandem mass spectrometry for the analysis of ceramide-1-phosphate levels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use of high performance liquid chromatography-electrospray ionization-tandem mass spectrometry for the analysis of ceramide-1-phosphate levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lipidmaps.org [lipidmaps.org]
- 15. Comprehensive quantitative analysis of bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Apoptosis assay kits | Abcam [abcam.com]
- 19. agilent.com [agilent.com]
Whitepaper: A Technical Guide to Identifying Novel Protein Targets of C2 Ceramide-1-Phosphate
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Ceramide-1-phosphate (C1P) is a critical bioactive sphingolipid that regulates a multitude of cellular processes, including inflammation, cell survival, and proliferation. C2 Ceramide-1-Phosphate (C2-C1P), its synthetic, cell-permeable analog, serves as an indispensable tool for elucidating the downstream effectors and signaling cascades of endogenous C1P. Identifying the full spectrum of C1P's protein targets is paramount for understanding its physiological roles and for the development of novel therapeutics targeting sphingolipid-mediated pathways. This technical guide provides a comprehensive overview of the methodologies for discovering and validating novel protein interactors of C2-C1P, with a focus on affinity purification coupled with mass spectrometry (AP-MS). We present detailed experimental protocols, a summary of known C1P targets, and visual diagrams of key signaling pathways to equip researchers with the necessary framework for novel target identification.
Introduction to Ceramide-1-Phosphate (C1P)
Ceramide-1-phosphate is a key signaling lipid metabolite formed by the direct phosphorylation of ceramide by the enzyme Ceramide Kinase (CerK).[1][2][3][4] While ceramide is often associated with pro-apoptotic and anti-proliferative signals, C1P exerts opposing effects, promoting cell growth, survival, and inflammation.[4][5] This balance between ceramide and C1P levels, often termed a "sphingolipid rheostat," is crucial for determining cell fate. C1P has been identified as an important mediator of the inflammatory response by stimulating the release of arachidonic acid, a precursor to pro-inflammatory eicosanoids.[1][4] Furthermore, it plays significant roles in macrophage migration and phagocytosis.[1][4] Given its intracellular generation and action, studying its direct protein targets has been challenging. The use of cell-permeable analogs like C2-C1P allows researchers to probe these intracellular interactions and their functional consequences.
Methodologies for Novel Target Identification
The primary strategy for identifying novel protein targets of a small molecule lipid like C2-C1P is Affinity Purification followed by Mass Spectrometry (AP-MS). This approach uses a modified C2-C1P molecule as "bait" to capture interacting proteins from a complex cellular lysate.[6]
Experimental Workflow: Affinity Purification-Mass Spectrometry (AP-MS)
The AP-MS workflow involves immobilizing a tagged version of C2-C1P on a solid support to selectively isolate its binding partners. Subsequent identification of these captured proteins is achieved through high-sensitivity mass spectrometry.
Caption: Workflow for identifying C2-C1P protein targets via AP-MS.
Detailed Experimental Protocols
A. Bait Molecule Synthesis and Immobilization:
-
Synthesis: Chemically synthesize a C2-C1P analog containing an affinity tag, such as biotin (B1667282), attached via a linker arm. The linker should be of sufficient length to minimize steric hindrance. A terminal biotin tag is common.
-
Immobilization: Covalently couple the tagged C2-C1P to a solid-phase matrix. For biotinylated C2-C1P, high-affinity streptavidin-coated agarose (B213101) or magnetic beads are ideal.[6] Incubate the biotinylated lipid with the beads to allow for stable, non-covalent immobilization.
B. Cell Lysate Preparation:
-
Culture cells of interest (e.g., macrophages, fibroblasts) to a high density.
-
Lyse the cells using a mild, non-denaturing lysis buffer (e.g., containing 1% NP-40 or CHAPS) supplemented with protease and phosphatase inhibitors to preserve protein integrity and native interactions.[6]
-
Clarify the lysate by centrifugation to remove insoluble cellular debris. Determine the total protein concentration of the supernatant.
C. Affinity Capture and Elution:
-
Incubate the clarified cell lysate with the C2-C1P-conjugated beads for several hours at 4°C with gentle rotation. A parallel incubation with beads conjugated to a control lipid or unconjugated beads is critical to identify non-specific binders.
-
Wash the beads extensively with lysis buffer containing a moderate salt concentration (e.g., 150-300 mM NaCl) to remove proteins that are non-specifically adsorbed to the beads.[7]
-
Elute the specifically bound proteins. Elution can be achieved by:
-
Competitive Elution: Using a high concentration of free C2-C1P.
-
Non-specific Elution: Changing pH or increasing ionic strength.[7]
-
Denaturing Elution: Boiling the beads in SDS-PAGE loading buffer (most common for MS-based identification).
-
D. Sample Preparation for Mass Spectrometry:
-
Gel Electrophoresis: Separate the eluted proteins by 1D SDS-PAGE. This step helps to reduce sample complexity and remove detergents.[8]
-
Staining and Excision: Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie Blue). Excise the entire protein lane, cutting it into several slices.
-
In-Gel Digestion: Destain the gel slices, then reduce the proteins with DTT and alkylate with iodoacetamide (B48618) to break and block disulfide bonds. Digest the proteins overnight with a sequence-specific protease, most commonly trypsin.[8]
-
Peptide Extraction: Extract the resulting peptides from the gel matrix using a series of washes with acetonitrile (B52724) and formic acid.
E. LC-MS/MS Analysis and Data Interpretation:
-
Inject the extracted peptides into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Peptides are first separated by reverse-phase chromatography and then ionized and analyzed by the mass spectrometer.
-
The mass spectrometer measures the mass-to-charge ratio of the peptides (MS1 scan) and then selects and fragments them to produce tandem mass spectra (MS2 scans).
-
Identify the proteins by searching the acquired MS/MS spectra against a protein sequence database (e.g., Swiss-Prot) using a search algorithm like Sequest or Mascot. The output provides a list of proteins present in the original eluate.
-
Compare the protein lists from the C2-C1P pulldown and the control pulldown. True interactors should be significantly enriched in the C2-C1P sample.
Validation of Putative Interactions
Confirmation of direct binding is essential. Several biophysical techniques can be employed:
-
Surface Plasmon Resonance (SPR): Provides real-time, label-free quantitative data on binding affinity (Kd) and kinetics.[9][10][11]
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine thermodynamic parameters of the interaction.[9][12]
-
Protein-Lipid Overlay Assays: A qualitative method where lipids are spotted on a membrane, which is then incubated with a purified protein of interest to screen for binding.[12]
Known and Potential Protein Targets of C1P
Through various studies, several direct protein targets of C1P have been identified. These proteins are key nodes in cellular signaling and represent validated interactors that serve as a benchmark for novel target discovery efforts.
| Protein Name | Function in C1P Signaling | Quantitative Data | Validation Method |
| Group IVA cytosolic Phospholipase A₂ (cPLA₂α) | A key enzyme in inflammation; C1P binding promotes its translocation and activation, leading to arachidonic acid release.[1][2][13] | C1P binding significantly increases its affinity for lipid vesicles. The Kd of the C2 domain for C1P-containing vesicles is ~10-fold stronger than for vesicles without C1P.[10] | Direct binding confirmed by SPR and mutational analysis of a novel binding site in the C2 domain.[2][10][11][14] |
| Acid Sphingomyelinase (A-SMase) | An enzyme that generates pro-apoptotic ceramide. C1P directly inhibits its activity, promoting cell survival.[2][15] | N/A | Biochemical assays showing direct inhibition of enzyme activity by C1P.[2] |
| Ceramide-1-Phosphate Transfer Protein (CPTP) | Mediates the non-vesicular intracellular transport of C1P between membranes, such as from the Golgi to the plasma membrane.[16][17] | N/A (Binds for transport) | Co-crystal structure of CPTP with a bound C1P molecule has been resolved.[16][17] |
| Protein Phosphatase 1/2A (PP1/PP2A) | Serine/threonine phosphatases involved in apoptosis. C1P is suggested to counteract ceramide-induced activation of these enzymes.[3][4] | N/A | Suggested as a potential direct target to explain the anti-apoptotic effects of C1P.[3] |
| Putative G-protein coupled receptor (GPCR) | A proposed cell surface receptor that mediates extracellular C1P signaling, leading to macrophage migration.[1][18] | A low-affinity receptor with a Kd of approximately 7.8 μM has been described in macrophages.[1] | Inferred from functional studies showing that extracellularly applied C1P stimulates chemotaxis via a Gi protein-coupled pathway.[4][18] |
Key Signaling Pathways Involving C1P Targets
Understanding the pathways in which C1P targets operate is crucial for contextualizing the discovery of novel interactors.
C1P-Mediated Pro-Inflammatory Signaling
C1P is a potent activator of the cPLA₂α pathway, which is central to the inflammatory response.
Caption: C1P activates cPLA₂α to initiate inflammatory eicosanoid production.
C1P directly binds to the C2 domain of cPLA₂α, acting as a positive allosteric activator.[2] This interaction promotes the enzyme's translocation to cellular membranes, where it hydrolyzes phospholipids to release arachidonic acid.[1] Arachidonic acid is then metabolized into various eicosanoids, which are powerful mediators of inflammation.[3]
C1P-Mediated Pro-Survival Signaling
C1P counteracts the apoptotic effects of ceramide by activating pro-survival pathways.
Caption: C1P promotes cell survival via inhibition of A-SMase and activation of PI3K/Akt.
C1P promotes cell survival through at least two mechanisms. First, it directly inhibits acid sphingomyelinase, reducing the production of pro-apoptotic ceramide.[2][5] Second, C1P has been shown to stimulate the phosphatidylinositol 3-kinase (PI3-K)/Akt signaling pathway.[1][2][4] Activation of this cascade leads to the stimulation of the transcription factor NF-κB, which in turn upregulates the expression of anti-apoptotic proteins such as Bcl-XL.[1][2]
Conclusion and Future Directions
The identification of protein targets for bioactive lipids like C1P is fundamental to understanding cellular signaling and pathophysiology. C2-C1P, coupled with modern proteomic techniques, provides a powerful avenue for discovering these interactors. The AP-MS workflow detailed in this guide offers a robust and systematic approach for identifying novel C1P-binding proteins. Each newly identified target must be rigorously validated through orthogonal biochemical and biophysical methods to confirm the specificity and affinity of the interaction. The discovery of novel targets will not only deepen our understanding of sphingolipid biology but may also unveil new and druggable nodes for therapeutic intervention in diseases ranging from chronic inflammation to cancer.
References
- 1. Ceramide 1-Phosphate in Cell Survival and Inflammatory Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The Role of Ceramide-1-Phosphate in Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Ceramide and ceramide 1-phosphate in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Implication of Ceramide, Ceramide 1-Phosphate and Sphingosine 1-Phosphate in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wp.unil.ch [wp.unil.ch]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. 質量分析用のサンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Emerging methodologies to investigate lipid–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The molecular basis of ceramide-1-phosphate recognition by C2 domains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ceramide-1-phosphate binds group IVA cytosolic phospholipase a2 via a novel site in the C2 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Studying Lipid–Protein Interactions Using Protein–Lipid Overlay and Protein–Liposome Association Assays | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Ceramide-1-phosphate: a novel regulator of cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ceramide-1-phosphate transfer protein promotes sphingolipid reorientation needed for binding during membrane interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ceramide-1-phosphate transfer protein enhances lipid transport by disrupting hydrophobic lipid–membrane contacts | PLOS Computational Biology [journals.plos.org]
- 18. Novel signaling aspects of ceramide 1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
C2 Ceramide-1-Phosphate: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
C2 Ceramide-1-Phosphate (C2-C1P) is a bioactive sphingolipid that has emerged as a key signaling molecule in a variety of cellular processes. As the phosphorylated form of C2 ceramide, C2-C1P often exhibits biological activities that are distinct from or even antagonistic to its precursor. While ceramide is frequently associated with pro-apoptotic and anti-proliferative signals, C1P has been shown to promote cell survival, proliferation, and migration.[1][2][3] This document provides detailed application notes and experimental protocols for the use of C2-C1P in cell culture, aimed at researchers in cell biology, pharmacology, and drug development.
Biological Activity and Mechanism of Action
Exogenously applied C1P acts as a first messenger by binding to a putative G protein-coupled receptor (GPCR) on the cell surface.[2][4] In macrophages, this receptor is coupled to a Gαi subunit, and its activation initiates a signaling cascade that is crucial for cell migration.[4][5] The downstream signaling pathways include the activation of Mitogen-activated protein kinase kinase (MEK)/Extracellular signal-regulated kinase (ERK), Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt), and the transcription factor Nuclear Factor-kappa B (NF-κB).[2][5] A key mediator of C1P-induced cell migration is the secretion of Monocyte Chemoattractant Protein-1 (MCP-1).[5][6]
Data Presentation
Table 1: Quantitative Effects of C1P on Cellular Processes
| Cell Line | Assay | Treatment Concentration | Incubation Time | Observed Effect | Reference |
| RAW 264.7 Macrophages | Cell Migration | 10 µM | 4 hours | > 4-fold increase in migration | [6] |
| J774A.1 Macrophages | MCP-1 Release | 10 µM | 4 hours | Significant increase in MCP-1 secretion | [5] |
| Rat-1 Fibroblasts | DNA Synthesis | 1-10 µM | 24 hours | Stimulation of DNA synthesis and cell division | [3] |
| C2C12 Myoblasts | Proliferation | 10 µM | 24 hours | Stimulation of myoblast proliferation | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Short-chain ceramides (B1148491) and their phosphorylated derivatives can be challenging to dissolve in aqueous solutions. The following protocol describes a common method for preparing a stock solution of C2-C1P complexed with bovine serum albumin (BSA) to enhance solubility and facilitate delivery to cells in culture.
Materials:
-
This compound (powder)
-
Ethanol (B145695) (EtOH), 100%, molecular biology grade
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS), sterile
-
Sterile, conical tubes (15 mL and 50 mL)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare C2-C1P in Ethanol:
-
Dissolve the C2-C1P powder in 100% ethanol to make a concentrated stock solution (e.g., 10 mM). Short-chain ceramides are generally soluble in ethanol.[8]
-
Vortex thoroughly to ensure complete dissolution.
-
-
Prepare BSA Solution:
-
Prepare a 0.4% (w/v) solution of fatty acid-free BSA in sterile PBS. For example, dissolve 40 mg of BSA in 10 mL of PBS.
-
Vortex gently until the BSA is completely dissolved. Avoid excessive foaming.
-
-
Complex C2-C1P with BSA:
-
While vortexing the BSA solution, slowly add the ethanolic C2-C1P stock solution to the desired final concentration. For example, to make a 1 mM C2-C1P-BSA complex, add 1 mL of the 10 mM C2-C1P stock to 9 mL of the 0.4% BSA solution.
-
The final concentration of ethanol in the stock solution should be kept low (e.g., ≤10%) to minimize solvent toxicity to cells.
-
Sonicate the solution for a few minutes to aid in the formation of the complex (optional).[8]
-
-
Storage:
-
Aliquot the C2-C1P-BSA stock solution into sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for long-term storage or at 4°C for short-term use. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Cell Treatment for Signaling Pathway Analysis
This protocol is designed to analyze the acute effects of C2-C1P on intracellular signaling pathways, such as the phosphorylation of ERK and Akt.
Materials:
-
RAW 264.7 macrophages (or other target cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
C2-C1P-BSA stock solution (from Protocol 1)
-
6-well or 12-well tissue culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Cell scraper
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 macrophages in 6-well or 12-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate the cells overnight at 37°C in a 5% CO₂ incubator.
-
-
Serum Starvation:
-
The day of the experiment, aspirate the complete growth medium and wash the cells once with sterile PBS.
-
Add serum-free medium to each well and incubate for 4-6 hours to reduce basal signaling activity.
-
-
C2-C1P Treatment:
-
Prepare working solutions of C2-C1P by diluting the stock solution in serum-free medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Include a vehicle control (BSA solution without C2-C1P).
-
Aspirate the serum-free medium from the cells and add the C2-C1P working solutions or vehicle control.
-
Incubate for a short period (e.g., 20 minutes) to observe rapid signaling events.[8]
-
-
Cell Lysis and Protein Analysis:
-
After the incubation period, place the plates on ice and aspirate the treatment medium.
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Collect the cell lysates and analyze protein phosphorylation (e.g., phospho-ERK, phospho-Akt) by Western blotting.
-
Protocol 3: Cell Migration (Transwell) Assay
This protocol outlines the steps to assess the effect of C2-C1P on cell migration using a Boyden chamber assay.
Materials:
-
Target cells (e.g., RAW 264.7 macrophages)
-
Transwell inserts (e.g., 8 µm pore size for macrophages)
-
24-well companion plates
-
Serum-free medium
-
C2-C1P-BSA stock solution
-
Cotton swabs
-
Staining solution (e.g., Crystal Violet or DAPI)
-
Microscope
Procedure:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁶ cells/mL.
-
-
Assay Setup:
-
In the lower chamber of the 24-well plate, add serum-free medium containing different concentrations of C2-C1P (e.g., 0 µM, 1 µM, 5 µM, 10 µM).
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the cell suspension to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient for cell migration (e.g., 4-24 hours, this needs to be optimized for the specific cell type).
-
-
Quantification of Migration:
-
After incubation, carefully remove the inserts from the wells.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) for 10 minutes.
-
Stain the cells with a suitable stain (e.g., 0.5% Crystal Violet in 25% methanol for 10 minutes).
-
Wash the inserts with water to remove excess stain and allow them to air dry.
-
Count the number of migrated cells in several random fields of view using a microscope. Alternatively, the stain can be eluted and the absorbance measured.
-
Visualizations
Caption: C1P Signaling Pathway in Macrophages.
Caption: C2-C1P Cell Treatment Workflow.
References
- 1. Ceramide and ceramide 1-phosphate in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceramide 1-Phosphate in Cell Survival and Inflammatory Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Short-chain ceramide-1-phosphates are novel stimulators of DNA synthesis and cell division: antagonism by cell-permeable ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ceramide 1-phosphate (C1P) promotes cell migration Involvement of a specific C1P receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ceramide 1-phosphate induces macrophage chemoattractant protein-1 release: involvement in ceramide 1-phosphate-stimulated cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exogenous ceramide-1-phosphate (C1P) and phospho-ceramide analogue-1 (PCERA-1) regulate key macrophage activities via distinct receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.thewellbio.com [cdn.thewellbio.com]
- 8. Cell death/survival signal by ceramide and sphingosine-1-phosphate - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note and Protocol: Preparation of C2 Ceramide-1-Phosphate Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
C2 Ceramide-1-Phosphate (C2-C1P) is a synthetic, cell-permeable short-chain analog of the naturally occurring bioactive sphingolipid, Ceramide-1-Phosphate (C1P).[1] Like its endogenous long-chain counterparts, C2-C1P is a critical signaling molecule involved in a variety of cellular processes. While ceramide is widely recognized for its pro-apoptotic and anti-proliferative roles, C1P exerts opposing effects, promoting cell survival, proliferation, and inflammation.[1][2] This dynamic interplay positions the ceramide/C1P ratio as a key rheostat in determining cell fate.[2] C1P is synthesized from ceramide through the action of ceramide kinase (CerK).[3] Its signaling cascades include the activation of the PI3K/Akt pathway, stimulation of cytosolic phospholipase A2 (cPLA2), and modulation of NF-κB activity, making it a molecule of significant interest in cancer biology, immunology, and neurobiology research.[2][3][4]
Due to its lipophilic nature, proper preparation of C2-C1P stock solutions is crucial for ensuring its stability, solubility, and biological activity in experimental settings. This document provides a detailed protocol for the preparation, storage, and handling of C2-C1P stock solutions.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Synonyms | N-acetyl-D-erythro-sphingosine-1-phosphate, N-acetoyl-ceramide-1-phosphate |
| Molecular Formula | C₂₀H₄₀NO₆P |
| Molecular Weight | 421.51 g/mol [5] (Note: The ammonium (B1175870) salt form has a molecular weight of 438.54 g/mol [6]) |
| Physical Form | Crystalline solid or powder[7] |
| Solubility | - Ethanol (B145695): ~33 mg/mL[7]- DMSO: ~20 mg/mL[7]- Dimethylformamide (DMF): ~22 mg/mL[7]- PBS (pH 7.2): ~50 µg/mL (Aqueous solutions are not recommended for long-term storage)[7] |
| Recommended Storage | - Solid Form: -20°C (Stable for ≥ 4 years)[7]- Stock Solution (in organic solvent): -20°C or -80°C for long-term storage[8] |
| Purity | ≥98%[7] |
Experimental Protocols
Materials and Equipment
-
This compound (powder/solid form)
-
Anhydrous Ethanol (EtOH), 200 proof (or DMSO)
-
Inert gas (Argon or Nitrogen)
-
Sterile microcentrifuge tubes or amber glass vials
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Sonicator (optional, for enhancing solubility)
-
-20°C and -80°C freezers
Experimental Workflow Diagram
The following diagram illustrates the workflow for preparing the C2-C1P stock solution.
Caption: Workflow for preparing this compound stock solution.
Step-by-Step Protocol for Preparing a 10 mM Stock Solution
This protocol provides instructions for preparing a 10 mM stock solution of C2-C1P in ethanol. Adjust calculations accordingly for different concentrations or solvents.
-
Pre-handling Preparation:
-
Allow the vial of C2-C1P to equilibrate to room temperature before opening to prevent condensation.
-
Work in a clean environment (e.g., a laminar flow hood) to maintain sterility.
-
-
Calculation:
-
The molecular weight of C2-C1P is 421.51 g/mol . To prepare a 10 mM (0.010 mol/L) stock solution:
-
Mass (mg) = 10 mmol/L * 0.001 L * 421.51 g/mol * 1000 mg/g = 4.215 mg
-
Therefore, you will dissolve 4.215 mg of C2-C1P in 1 mL of solvent. For ease of weighing, it is common to use a larger mass, for example, weighing out 1 mg and dissolving it in 237.2 µL of solvent.
-
-
Dissolving the C2-C1P:
-
Carefully weigh the desired amount of C2-C1P powder and place it into a sterile amber glass vial or microcentrifuge tube.
-
Add the calculated volume of anhydrous ethanol (or DMSO) to the vial.[7]
-
Purge the headspace of the vial with an inert gas (e.g., nitrogen or argon) and quickly cap it to minimize oxidation.[7]
-
Vortex the solution vigorously until the solid is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
For long-term storage and to avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile vials.
-
For maximum stability, an optional step is to dry down the aliquots under a gentle stream of inert gas to remove the solvent.[8]
-
Store the liquid or dried aliquots at -20°C or, for enhanced stability, at -80°C.[7][8]
-
-
Preparation of Working Solution:
-
If the aliquots were dried down, reconstitute them to the original concentration with the appropriate volume of ethanol or DMSO just before use.[8]
-
Further dilutions into aqueous buffers or cell culture media should be made immediately prior to the experiment.[7]
-
When diluting, add the stock solution to the aqueous buffer while vortexing to facilitate dispersion and minimize precipitation.
-
Note: Ensure the final concentration of the organic solvent in your experimental system is low enough to not cause physiological effects.[7] Aqueous solutions of C2-C1P should not be stored for more than one day.[7]
-
Signaling Pathway
C2-C1P, as a stable analog of C1P, participates in crucial signaling pathways that regulate cell fate. The diagram below illustrates the central role of the Ceramide/C1P balance and downstream C1P signaling.
Caption: C1P promotes survival and inflammation, opposing ceramide's effects.
References
- 1. Ceramide and ceramide 1-phosphate in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Ceramide-1-Phosphate in Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Cell death/survival signal by ceramide and sphingosine-1-phosphate - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for C2 Ceramide-1-Phosphate in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
C2 Ceramide-1-phosphate (C2-C1P) is a synthetic, cell-permeable analog of the naturally occurring bioactive sphingolipid, ceramide-1-phosphate (C1P). C1P is a critical signaling molecule involved in a diverse range of cellular processes, including proliferation, survival, inflammation, and migration. The use of the short-chain C2 analog allows for easier delivery into cells for in vitro studies. These application notes provide an overview of the optimal concentrations of C2-C1P for various cell-based assays and detailed protocols for their use.
C1P primarily exerts its biological effects through the activation of several key signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt, Mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK), and Nuclear Factor-kappa B (NF-κB) pathways.[1][2][3] Understanding the optimal concentration and experimental conditions is crucial for accurately interpreting the cellular responses to C2-C1P.
Data Presentation: Optimal Concentrations of this compound and C2-Ceramide
The optimal concentration of C2-C1P can vary significantly depending on the cell type and the specific biological question being investigated. It is important to note that many studies utilize the precursor, C2-ceramide, which is then intracellularly converted to C2-C1P.[1] The tables below summarize reported concentration ranges for both C2-C1P and C2-ceramide in various cell assays.
Table 1: Recommended Concentration Ranges of this compound (C2-C1P) in Cell-Based Assays
| Assay Type | Cell Type | Concentration Range | Expected Effect |
| Anti-Apoptosis | Macrophages | ~30 µM | Inhibition of acid sphingomyelinase |
| Proliferation | Fibroblasts, Macrophages | Lower µM range | Stimulation of cell division |
| General Use | Various | Lower µM concentrations are generally more effective and less toxic. | Pro-survival and pro-proliferative signaling |
Note: High concentrations of C2-C1P can be toxic to cells.[1]
Table 2: Reported Concentration Ranges of C2-Ceramide (precursor to C2-C1P) in Cell-Based Assays
| Assay Type | Cell Type | Concentration Range | Incubation Time | Expected Effect |
| Apoptosis | HL-60 (Human promyelocytic leukemia) | 1 - 10 µM | 24 hours | Induction of apoptosis |
| Apoptosis | SH-SY5Y (Human neuroblastoma) | 10 - 50 µM (25 µM used for detailed studies) | Up to 24 hours | Induction of apoptosis |
| Apoptosis | MDA-MB-231 (Human breast adenocarcinoma) | 5 - 50 µM | 24 hours | Induction of apoptosis |
| Cell Viability | HSC-3 (Human tongue squamous carcinoma) | 50 µM | 6 - 10 hours | Decrease in cell viability |
Experimental Protocols
Preparation of this compound Stock Solution
The solubility of C2-C1P can be challenging. Proper preparation of the stock solution is critical for reproducible results.
Materials:
-
This compound (powder)
-
Ethanol (B145695) (EtOH) or Dimethyl sulfoxide (B87167) (DMSO)
-
Bovine Serum Albumin (BSA), fatty acid-free
Protocol:
-
Dissolving C2-C1P: Dissolve the C2-C1P powder in a minimal amount of ethanol or DMSO to create a high-concentration stock solution (e.g., 10-20 mM).[4]
-
Complexing with BSA (Recommended): For improved solubility and delivery to cells, complex the C2-C1P with BSA.
-
Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in phosphate-buffered saline (PBS).
-
While vortexing the BSA solution, slowly add the C2-C1P stock solution to achieve the desired final concentration.
-
Incubate the mixture for at least 15 minutes at 37°C to allow for complex formation.[1]
-
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Cell Viability Assay (MTT Assay)
This protocol provides a general method for assessing cell viability upon treatment with C2-C1P using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
C2-C1P stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Cell Treatment: Prepare serial dilutions of the C2-C1P stock solution in complete medium. Remove the old medium from the wells and add 100 µL of the C2-C1P-containing medium. Include vehicle-only controls (medium with the same concentration of EtOH/DMSO and BSA as the highest C2-C1P concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Cell Proliferation Assay (BrdU Incorporation)
This protocol outlines the measurement of cell proliferation by quantifying the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
C2-C1P stock solution
-
BrdU labeling solution (10 µM in complete medium)
-
Fixing/Denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 1 M H₂SO₄)
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
BrdU Labeling: Two to four hours before the end of the treatment period, add 10 µL of BrdU labeling solution to each well.
-
Fixation and Denaturation: At the end of the incubation, remove the medium, and fix and denature the cellular DNA according to the manufacturer's instructions of the BrdU kit.
-
Immunodetection: Wash the wells and incubate with an anti-BrdU primary antibody, followed by an HRP-conjugated secondary antibody.
-
Color Development: Add the substrate solution and incubate until color develops. Stop the reaction with the stop solution.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
Apoptosis Assay (Annexin V Staining)
This protocol describes the detection of apoptosis by flow cytometry using Annexin V to identify the externalization of phosphatidylserine.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
C2-C1P stock solution
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) or 7-AAD
-
Annexin V Binding Buffer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of C2-C1P for the appropriate time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Signaling Pathways and Visualizations
C2-C1P influences several key signaling pathways that regulate cell fate. The following diagrams illustrate these pathways.
Caption: C2-C1P activates the PI3K/Akt pathway, promoting cell proliferation and survival.
Caption: The MAPK/ERK signaling cascade is a key mediator of C2-C1P-induced cell proliferation.
Caption: C2-C1P can activate the NF-κB pathway, leading to the transcription of pro-survival genes.
Caption: General experimental workflow for cell-based assays using this compound.
Conclusion
This compound is a valuable tool for investigating the cellular roles of C1P. The optimal concentration for C2-C1P is highly dependent on the cell type and the specific assay being performed. It is recommended to perform a dose-response curve to determine the optimal concentration for each experimental system. The provided protocols and signaling pathway diagrams serve as a starting point for researchers to design and execute their experiments effectively.
References
- 1. Ceramide 1-Phosphate in Cell Survival and Inflammatory Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Ceramide 1-phosphate stimulates macrophage proliferation through activation of the PI3-kinase/PKB, JNK and ERK1/2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ceramide and ceramide 1-phosphate in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell death/survival signal by ceramide and sphingosine-1-phosphate - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing C2 Ceramide-1-Phosphate as a Ceramide Kinase (CerK) Activator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramide Kinase (CerK) is a critical lipid kinase that phosphorylates ceramide to produce ceramide-1-phosphate (C1P). This enzymatic conversion is a key regulatory point in sphingolipid metabolism, shifting the balance from the pro-apoptotic functions of ceramide to the pro-survival and pro-inflammatory roles of C1P. The activation of CerK and the subsequent production of C1P are implicated in a variety of cellular processes, including proliferation, migration, inflammation, and apoptosis inhibition. Consequently, CerK has emerged as a promising therapeutic target for various diseases, including cancer and inflammatory disorders.
C2 Ceramide, a cell-permeable analog of natural ceramides, serves as a valuable tool for studying the activity and downstream signaling of CerK in both in vitro and cellular contexts. These application notes provide detailed protocols for utilizing C2 ceramide to activate CerK and methods to assess its downstream effects, along with a summary of relevant quantitative data.
Signaling Pathways and Experimental Workflows
To understand the role of C2 ceramide as a CerK activator, it is essential to visualize the underlying molecular pathways and the experimental approaches used to study them.
Caption: Ceramide Kinase (CerK) Signaling Pathway.
Caption: Experimental Workflow for CerK Activation.
Quantitative Data
The following tables summarize key quantitative parameters related to the use of C2 ceramide and the activity of CerK.
| Parameter | Value | Cell/System | Reference |
| C2 Ceramide Concentration for Cellular Assays | 10 - 100 µM | Various cell lines | [1][2][3][4] |
| IC50 of C2 Ceramide (Inhibition of Superoxide Release) | 5 µM | Neutrophils | [5] |
| Vmax for C6-NBD-Ceramide Phosphorylation | 11–22 nmol/min/mg | Recombinant human CerK | [5] |
Note: Specific Km and EC50 values for C2 ceramide as a direct activator of CerK are not consistently reported in the literature. The provided values are for related experimental contexts.
Experimental Protocols
Protocol 1: In Vitro Ceramide Kinase Activity Assay (Fluorescent Method)
This protocol is adapted from a fluorescent plate reader assay for CerK activity using a commercially available C6-NBD ceramide substrate.[5]
Materials:
-
Recombinant human CerK
-
C6-NBD ceramide (N-{6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl}-D-erythro-sphingosine)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
ATP solution (10 mM)
-
Reaction Buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Chloroform/Methanol (2:1, v/v)
-
96-well black microplates
Procedure:
-
Substrate Preparation: Prepare a stock solution of C6-NBD ceramide in ethanol (B145695). For the assay, dilute the stock in the reaction buffer containing fatty acid-free BSA to the desired final concentration (e.g., 5 µM).
-
Reaction Setup: In a 96-well black microplate, add the following components in order:
-
Reaction Buffer
-
C6-NBD ceramide-BSA complex
-
Recombinant human CerK (e.g., 0.1-1 µg)
-
-
Initiate Reaction: Start the reaction by adding ATP to a final concentration of 1 mM.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Reaction Termination and Extraction: Stop the reaction by adding 100 µL of chloroform/methanol (2:1). Mix thoroughly and centrifuge the plate to separate the aqueous and organic phases.
-
Detection: Carefully transfer the aqueous phase (which contains the phosphorylated C6-NBD-C1P) to a new 96-well black microplate.
-
Fluorescence Measurement: Measure the fluorescence of the aqueous phase using a fluorescence plate reader with appropriate excitation and emission wavelengths for NBD (e.g., Ex: 460 nm, Em: 540 nm).
-
Data Analysis: Quantify the amount of C6-NBD-C1P produced by comparing the fluorescence intensity to a standard curve of known concentrations of C6-NBD-C1P.
Protocol 2: In Vitro Ceramide Kinase Activity Assay (Radioactive Method)
This protocol outlines a traditional method for measuring CerK activity using radiolabeled ATP.[6]
Materials:
-
Recombinant human CerK
-
C2 Ceramide
-
[γ-³²P]ATP
-
ATP solution (10 mM)
-
Reaction Buffer (e.g., 20 mM MOPS, pH 7.2, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Lipid Extraction Solvents (e.g., Chloroform, Methanol, 1N HCl)
-
TLC plates (Silica Gel 60)
-
TLC developing solvent (e.g., chloroform:methanol:acetic acid, 65:15:5, v/v/v)
Procedure:
-
Substrate Preparation: Prepare a stock solution of C2 ceramide in a suitable solvent (e.g., ethanol or DMSO). The ceramide can be presented in mixed micelles with a detergent like Triton X-100.
-
Reaction Setup: In a microcentrifuge tube, combine:
-
Reaction Buffer
-
C2 Ceramide
-
Recombinant human CerK
-
-
Initiate Reaction: Start the reaction by adding a mixture of cold ATP and [γ-³²P]ATP (to a final specific activity of ~500 cpm/pmol).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).
-
Reaction Termination and Lipid Extraction: Stop the reaction by adding a chloroform/methanol mixture. Perform a lipid extraction to separate the lipids from the aqueous components.
-
Thin-Layer Chromatography (TLC): Spot the extracted lipid phase onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate C1P from unreacted ceramide and ATP.
-
Detection and Quantification: Expose the dried TLC plate to a phosphor screen or X-ray film to visualize the radiolabeled C1P. Quantify the radioactivity of the C1P spot using a phosphorimager or by scraping the corresponding silica (B1680970) and performing scintillation counting.
Protocol 3: Cellular Ceramide Kinase Activation and Downstream Analysis
This protocol describes the treatment of cultured cells with C2 ceramide to activate endogenous CerK and subsequent analysis of downstream signaling pathways.
Materials:
-
Cell line of interest (e.g., HEK293, HeLa, MCF-7)
-
Complete cell culture medium
-
C2 Ceramide stock solution (e.g., in ethanol or DMSO)
-
PBS (Phosphate-Buffered Saline)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies for Western blotting (e.g., anti-phospho-Akt, anti-phospho-ERK, anti-total-Akt, anti-total-ERK)
-
Reagents for functional assays (e.g., MTT for proliferation, Transwell chambers for migration)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 96-well plates for proliferation assays) and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
C2 Ceramide Treatment:
-
Prepare a working solution of C2 ceramide in a serum-free or low-serum medium. It is crucial to ensure the ceramide is properly solubilized, which can be aided by complexing with BSA.[7]
-
Aspirate the culture medium from the cells and replace it with the medium containing the desired concentration of C2 ceramide (e.g., 10-50 µM).[1]
-
Include a vehicle control (medium with the same concentration of ethanol or DMSO used for the C2 ceramide stock).
-
-
Incubation: Incubate the cells for the desired time period (e.g., 15 minutes to 24 hours), depending on the downstream endpoint being measured.
-
Cell Lysis for Western Blotting:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Collect the lysates and determine the protein concentration.
-
Perform SDS-PAGE and Western blotting using antibodies against phosphorylated and total forms of downstream signaling proteins like Akt and ERK.
-
-
Functional Assays:
-
Proliferation Assay (MTT): Following C2 ceramide treatment for a longer duration (e.g., 24-48 hours), perform an MTT assay according to the manufacturer's instructions to assess cell viability and proliferation.
-
Migration Assay (Transwell): After a suitable pre-treatment with C2 ceramide, seed the cells in the upper chamber of a Transwell insert and assess their migration towards a chemoattractant in the lower chamber over several hours.
-
Conclusion
C2 ceramide is a valuable pharmacological tool for activating CerK and elucidating its role in cellular signaling. The protocols provided herein offer standardized methods for investigating CerK activity both in vitro and in cellular systems. By carefully selecting the appropriate assay and downstream analysis, researchers can gain significant insights into the function of this important lipid kinase and its potential as a therapeutic target. The provided quantitative data, while not exhaustive, offers a starting point for experimental design. It is recommended that researchers perform dose-response and time-course experiments to determine the optimal conditions for their specific cell type and experimental setup.
References
- 1. Ceramide in the Molecular Mechanisms of Neuronal Cell Death. The Role of Sphingosine-1-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. europeanreview.org [europeanreview.org]
- 3. Effects of ceramide C2 application on human laryngeal carcinoma cells: a cell culture study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. C2-Ceramide Induces Cell Death and Protective Autophagy in Head and Neck Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A fluorescent plate reader assay for ceramide kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative determination of ceramide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Quantifying Intracellular C2 Ceramide-1-Phosphate Levels: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramide-1-phosphate (C1P), a bioactive sphingolipid, plays a pivotal role in a multitude of cellular processes, including cell proliferation, survival, inflammation, and migration.[1][2] The phosphorylation of ceramide to C1P is catalyzed by ceramide kinase (CerK), a key enzyme in sphingolipid metabolism.[1][3] C2 ceramide, a cell-permeable analog, is often utilized in research to investigate the downstream effects of intracellular C1P, as it is readily converted to C2 ceramide-1-phosphate (C2C1P) within the cell. The balance between ceramide and C1P is crucial for determining cell fate, with ceramide generally promoting apoptosis and C1P favoring pro-survival and pro-growth signals.[4][5]
This document provides detailed application notes and protocols for the quantification of intracellular C2C1P levels, a critical measurement for understanding its role in various signaling pathways and for the development of novel therapeutics targeting sphingolipid metabolism. The primary and most accurate method for quantification is High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS). An alternative, less sensitive but higher-throughput method using an Enzyme-Linked Immunosorbent Assay (ELISA) is also described.
This compound Signaling Pathways
C2C1P, once formed intracellularly from C2-ceramide, engages with several key signaling pathways to exert its biological effects. These pathways are critical in regulating cellular responses and are of significant interest in drug development.
One of the well-established functions of C1P is the activation of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory process that leads to the release of arachidonic acid and subsequent eicosanoid production.[1][2] Furthermore, C1P has been shown to promote cell survival by activating the PI3K/Akt signaling pathway.[1][4] This pathway is a central regulator of cell growth, proliferation, and survival, and its activation by C1P contributes to the anti-apoptotic effects of this lipid.
References
- 1. Ceramide 1-Phosphate in Cell Survival and Inflammatory Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Ceramide-1-phosphate in cell survival and inflammatory signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Ceramide-1-Phosphate in Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceramide and ceramide 1-phosphate in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ceramide and sphingosine-1-phosphate in cancer, two faces of the sphinx - Espaillat - Translational Cancer Research [tcr.amegroups.org]
Application Note: Quantitative Analysis of C2 Ceramide-1-Phosphate in Biological Samples by HPLC-MS/MS
Abstract
This application note describes a robust and sensitive method for the quantification of C2 Ceramide-1-Phosphate (C2 Cer-1-P) in biological samples using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). C2 Cer-1-P is a bioactive sphingolipid involved in various cellular processes, including proliferation, inflammation, and apoptosis.[1][2] The accurate measurement of its levels is crucial for understanding its physiological and pathological roles. The presented protocol details sample preparation, chromatographic separation, and mass spectrometric detection, and provides a validated method for researchers in cellular biology and drug development.
Introduction
Ceramide-1-phosphate (C1P) is a critical bioactive sphingolipid metabolite formed by the phosphorylation of ceramide by ceramide kinase (CERK).[2][3] C1P, including the short-chain this compound, has been implicated in a variety of signaling pathways that regulate cell growth, survival, and inflammatory responses.[1][2][4] Unlike its precursor ceramide, which is often associated with pro-apoptotic signals, C1P is generally considered to be mitogenic and anti-apoptotic.[1]
High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS) has emerged as the most powerful tool for the specific and sensitive quantification of different C1P species.[3][5] This methodology overcomes the limitations of older techniques, such as radiolabeling, by allowing for the analysis of individual subspecies of C1P.[5] This application note provides a detailed protocol for the extraction and quantification of C2 Cer-1-P from cell culture samples.
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
Materials and Reagents
-
This compound standard (Avanti Polar Lipids)
-
C17 Ceramide-1-Phosphate internal standard (Avanti Polar Lipids)
-
Methanol (B129727) (HPLC grade)
-
Chloroform (B151607) (HPLC grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Potassium hydroxide (B78521) (KOH)
-
Glacial acetic acid
-
Acetonitrile (HPLC grade)
-
Tetrahydrofuran (THF)
Detailed Experimental Protocol
Sample Preparation
-
Cell Harvesting:
-
Aspirate the culture medium from cells grown on a 10 cm plate.
-
Wash the cells with ice-cold PBS.
-
Scrape the cells in 1 ml of methanol and transfer to a glass tube.
-
Sonicate the cell suspension to create a homogenous mixture.[5]
-
-
Lipid Extraction (Modified Bligh & Dyer):
-
Base Hydrolysis:
-
Neutralization and Phase Separation:
-
Sample Reconstitution:
-
Dry the collected organic phase under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase (e.g., 100 µl of 60% Mobile Phase A: 40% Mobile Phase B).[5]
-
HPLC-MS/MS Analysis
HPLC Conditions:
| Parameter | Value |
| Column | Discovery C18, 5 µm, 2.1 x 150 mm (or equivalent) |
| Column Temperature | 60°C[3][5] |
| Mobile Phase A | 68.5:28.5:2:1 (v/v/v/v) Methanol/Water/THF/Formic acid with 5 mM Ammonium Formate[7] |
| Mobile Phase B | 97:2:1 (v/v/v) Methanol/THF/Formic acid with 5 mM Ammonium Formate[7] |
| Flow Rate | 0.5 ml/min[7] |
| Injection Volume | 10-20 µl |
| Gradient | See Table 1 |
Table 1: HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 - 2.0 | 70 | 30 |
| 2.0 - 5.0 | 0 | 100 |
| 5.0 - 10.0 | 0 | 100 |
| 10.1 - 15.0 | 70 | 30 |
Mass Spectrometry Conditions:
| Parameter | Value |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[7][8] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 4500 V[9] |
| Source Temperature | 300°C[9] |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions for C2 and C17 Ceramide-1-Phosphate
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [M+H]⁺ | 264.3 | Optimized |
| C17 Ceramide-1-Phosphate (IS) | [M+H]⁺ | 264.3 | Optimized |
Note: The specific m/z value for the precursor ion of C2 Cer-1-P needs to be calculated based on its chemical formula. The product ion at m/z 264.3 corresponds to the sphingosine (B13886) backbone fragment. Collision energy should be optimized for the specific instrument used.
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for C2 Cer-1-P and the internal standard (C17 Cer-1-P) using the instrument's software.
-
Calibration Curve: Prepare a series of calibration standards with known concentrations of C2 Cer-1-P and a fixed concentration of the internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Quantification: Determine the concentration of C2 Cer-1-P in the biological samples by interpolating the peak area ratios from the calibration curve.
-
Normalization: Normalize the final concentration to the initial amount of sample used (e.g., per million cells or per mg of protein).
Quantitative Data Summary
Table 3: Method Performance Characteristics
| Parameter | Result | Reference |
| Limit of Detection (LOD) | 0.2 - 0.8 fmol | [9] |
| Limit of Quantification (LOQ) | 1.1 - 4.5 fmol | [9] |
| Linear Range | 0.05 - 50 ng/mL | [9] |
| Recovery | 70 - 99% | [10][11] |
| Intra- and Inter-assay Precision | < 15% | [11] |
Note: These values are representative and may vary depending on the specific instrumentation and matrix.
This compound Signaling Pathway
This compound, as a member of the C1P family, is involved in pro-survival and inflammatory signaling pathways. It can be generated from C2 ceramide by the action of ceramide kinase (CERK). One of its key downstream effects is the activation of cytosolic phospholipase A2 (cPLA₂α), leading to the release of arachidonic acid, a precursor for pro-inflammatory eicosanoids.[2] C1P has also been shown to promote cell survival by activating the PI3K/AKT pathway.[2][12]
Caption: this compound signaling pathway.
Conclusion
The HPLC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound in biological samples. This protocol can be readily implemented in research laboratories to investigate the role of this important bioactive lipid in various physiological and disease states. The use of a stable isotope-labeled internal standard and optimized chromatographic and mass spectrometric conditions ensures high accuracy and precision.
References
- 1. Implication of Ceramide, Ceramide 1-Phosphate and Sphingosine 1-Phosphate in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Ceramide-1-Phosphate in Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of high performance liquid chromatography-electrospray ionization-tandem mass spectrometry for the analysis of ceramide-1-phosphate levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Use of high performance liquid chromatography-electrospray ionization-tandem mass spectrometry for the analysis of ceramide-1-phosphate levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lipidmaps.org [lipidmaps.org]
- 7. lipidmaps.org [lipidmaps.org]
- 8. Comprehensive quantitative analysis of bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of ceramide species in biological samples by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
Application Notes and Protocols for C2 Ceramide-1-Phosphate (C2-C1P) ELISA Kit
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramide-1-phosphate (C1P) is a critical bioactive sphingolipid that plays a pivotal role in a multitude of cellular processes. It is synthesized from ceramide through the action of ceramide kinase (CerK).[1][2][3] C1P has been implicated in cell proliferation, survival, inflammation, and migration.[1][3][4][5][6] Unlike its precursor ceramide, which is often associated with pro-apoptotic signals, C1P typically promotes cell survival and growth.[3][6][7] The balance between ceramide and C1P is therefore crucial in determining cell fate.[7] C2 Ceramide-1-phosphate (C2-C1P) is a synthetic, cell-permeable analog of the natural C1P, making it a valuable tool for studying the intracellular signaling pathways regulated by C1P.
This document provides a detailed protocol for the quantification of C2-C1P using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) and discusses its application in research and drug development.
Principle of the Assay
This ELISA kit employs a competitive immunoassay format for the quantitative determination of C2-C1P. In this assay, a C1P antibody is pre-coated onto the wells of a microplate. When the sample or standard is added to the wells, the C2-C1P in the sample competes with a fixed amount of biotinylated C1P for binding to the limited number of antibody sites. After an incubation period, the unbound components are washed away. Subsequently, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated C1P captured by the antibody. Following another wash step, a substrate solution is added, and the color development is initiated by the HRP enzyme. The intensity of the color is inversely proportional to the concentration of C2-C1P in the sample. The reaction is then stopped, and the absorbance is measured at a specific wavelength. A standard curve is generated by plotting the absorbance values of standards with known concentrations against their respective concentrations, which is then used to determine the concentration of C2-C1P in the unknown samples.
This compound Signaling Pathway
Ceramide-1-phosphate is a key signaling molecule that influences a variety of cellular functions. It is produced from ceramide by the enzyme Ceramide Kinase (CerK). C1P can act both intracellularly and extracellularly. Intracellularly, it has been shown to stimulate cell proliferation by activating pathways such as the ERK1/2 and PI3K/Akt pathways.[3][5] It also plays a pro-survival role by inhibiting acid sphingomyelinase, thereby preventing the generation of pro-apoptotic ceramide.[5] Furthermore, C1P is a critical mediator of inflammatory responses through its activation of cytosolic phospholipase A2 (cPLA2), leading to the production of arachidonic acid and eicosanoids.[1][4][6][8] Extracellularly, C1P can bind to a G protein-coupled receptor to stimulate cell migration.[1][6]
References
- 1. C2 Ceramide | CAS 3102-57-6 | Cell permeable ceramide analog | StressMarq Biosciences Inc. [stressmarq.com]
- 2. Lipidomics Sample Preparation FAQ | MetwareBio [metwarebio.com]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]
- 5. Best Practices for Sample Preparation and Lipid Extraction | Technology Networks [technologynetworks.com]
- 6. The principle and method of ELISA | MBL Life Sience -GLOBAL- [mblbio.com]
- 7. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 8. C2-Ceramide | C20H39NO3 | CID 5497136 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescently Labeled C2 Ceramide-1-Phosphate in Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramide-1-phosphate (C1P) is a critical bioactive sphingolipid that plays a pivotal role in a multitude of cellular processes, including cell proliferation, survival, inflammation, and apoptosis.[1][2] Unlike its precursor, ceramide, which is often associated with pro-apoptotic signaling, C1P typically promotes cell growth and survival. The phosphorylation of ceramide to C1P is catalyzed by the enzyme ceramide kinase (CERK). Understanding the subcellular localization and dynamics of C1P is crucial for elucidating its signaling pathways and identifying potential therapeutic targets. Fluorescently labeled C2 ceramide-1-phosphate serves as a valuable tool for visualizing and tracking the distribution and trafficking of C1P within living and fixed cells, providing insights into its metabolic fate and signaling functions. This document provides detailed application notes and experimental protocols for the use of fluorescently labeled this compound in cellular imaging.
Data Presentation
The selection of a suitable fluorophore is critical for successful imaging experiments. The spectral properties of commonly used fluorophores for labeling this compound are summarized below.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Common Applications | Key Advantages |
| BODIPY | ~496 | ~503-530 | Live and fixed cell imaging, Golgi staining | Bright, photostable, less sensitive to environmental polarity |
| TopFluor | ~470 | ~510 | Live cell imaging, studying membrane dynamics | Fluorophore is buried in the hydrocarbon core, minimizing perturbations to lipid behavior |
| NBD | ~465 | ~535 | Live cell imaging, Golgi and membrane staining | Environmentally sensitive, useful for reporting on local membrane properties |
Signaling Pathway
Ceramide-1-Phosphate is a key signaling molecule in the sphingolipid metabolic pathway. It is generated from ceramide by the action of ceramide kinase (CERK). C1P can then influence various downstream signaling cascades, promoting cell survival and proliferation while inhibiting apoptosis.
Figure 1: C1P Signaling Pathway.
Experimental Protocols
The following protocols provide a general framework for using fluorescently labeled this compound for imaging in live and fixed cells. Optimization may be required depending on the specific cell type, fluorophore, and imaging system.
Protocol 1: Live-Cell Imaging of Fluorescent C2-C1P
This protocol describes the staining of live cells to visualize the subcellular localization and trafficking of fluorescently labeled C2-C1P.
Materials:
-
Fluorescently labeled C2-Ceramide-1-Phosphate (e.g., BODIPY-C2-C1P)
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Cells cultured on glass-bottom dishes or chamber slides
-
Confocal or fluorescence microscope with appropriate filter sets and environmental chamber
-
Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) for stock solution preparation
-
Fatty acid-free Bovine Serum Albumin (BSA)
Procedure:
-
Preparation of Stock Solution:
-
Prepare a 1-5 mM stock solution of the fluorescently labeled C2-C1P in high-quality, anhydrous DMSO or ethanol.
-
Store the stock solution at -20°C, protected from light and moisture.
-
-
Preparation of Staining Solution (C1P-BSA Complex):
-
For cellular delivery, it is recommended to complex the fluorescent C1P with fatty acid-free BSA.
-
In a microcentrifuge tube, add the desired amount of the fluorescent C2-C1P stock solution.
-
Under a gentle stream of nitrogen, evaporate the solvent to create a thin lipid film.
-
Resuspend the lipid film in a small volume of ethanol.
-
Add the ethanolic solution to a vortexing solution of fatty acid-free BSA in serum-free medium or phosphate-buffered saline (PBS) to achieve a final C1P concentration of 100-500 µM. The final ethanol concentration should be less than 0.5%.
-
Prepare a working staining solution by diluting the C1P-BSA complex in pre-warmed (37°C) live-cell imaging medium to a final concentration of 0.1-5 µM.[] The optimal concentration should be determined empirically.
-
-
Cell Staining:
-
Culture cells to 50-70% confluency on a glass-bottom dish or chamber slide.
-
Remove the culture medium and wash the cells once with pre-warmed live-cell imaging medium.
-
Add the staining solution to the cells.
-
-
Incubation:
-
Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.[] Incubation time may need optimization.
-
-
Washing:
-
Remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound probe.[]
-
-
Imaging:
-
Immediately image the cells using a confocal or fluorescence microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.
-
Use the appropriate laser lines and emission filters for the chosen fluorophore (see Data Presentation table).
-
Protocol 2: Fixed-Cell Staining with Fluorescent C2-C1P
This protocol is suitable for co-localization studies with immunofluorescence.
Materials:
-
Fluorescently labeled C2-Ceramide-1-Phosphate
-
Cells cultured on coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Mounting medium
Procedure:
-
Cell Preparation and Fixation:
-
Culture cells to the desired confluency on coverslips.
-
Wash the cells once with PBS.
-
Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.[]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (Optional):
-
If co-staining with intracellular antibodies, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking (for Immunofluorescence):
-
If performing subsequent immunofluorescence, block non-specific antibody binding by incubating with blocking buffer for 30-60 minutes at room temperature.
-
-
Staining:
-
Prepare a 0.5-5 µM working solution of fluorescently labeled C2-C1P in PBS or blocking buffer.[]
-
Incubate the fixed cells with the staining solution for 20-60 minutes at room temperature, protected from light.[]
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each to remove excess stain.
-
-
Immunofluorescence (Optional):
-
Proceed with standard immunofluorescence protocols for primary and secondary antibody incubation.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a confocal or fluorescence microscope with the appropriate filter sets.
-
Experimental Workflow
The general workflow for a typical cell imaging experiment using fluorescently labeled this compound is depicted below.
Figure 2: General Experimental Workflow.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Fluorescence | - Incomplete removal of unbound probe- Staining concentration too high- Autofluorescence of cells or medium | - Increase the number and duration of washing steps.- Optimize the probe concentration by performing a titration.- Use a phenol (B47542) red-free imaging medium. |
| Weak or No Signal | - Staining concentration too low- Insufficient incubation time- Photobleaching | - Increase the probe concentration.- Increase the incubation time.- Use an anti-fade mounting medium for fixed cells.- Minimize exposure to excitation light during live-cell imaging. |
| Cell Death or Altered Morphology | - Cytotoxicity of the fluorescent probe or solvent- Phototoxicity from imaging | - Perform a toxicity assay to determine the optimal, non-toxic concentration.- Ensure the final concentration of DMSO or ethanol is low (<0.5%).- Reduce laser power and/or exposure time during imaging. |
| Non-specific Staining | - Aggregation of the fluorescent probe- Probe binding to unintended cellular structures | - Ensure proper complexation with BSA.- Optimize staining and washing conditions.- Compare staining patterns with known markers for specific organelles. |
Conclusion
Fluorescently labeled this compound is a powerful tool for investigating the subcellular distribution and dynamics of this important signaling lipid. By following the detailed protocols and considering the potential challenges outlined in these application notes, researchers can successfully employ these probes to gain valuable insights into the complex roles of C1P in health and disease. Careful optimization of experimental parameters for the specific cell type and imaging setup is essential for obtaining high-quality, reproducible data.
References
Application Notes and Protocols: C2 Ceramide-1-Phosphate in Macrophage Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramide-1-phosphate (C1P), a bioactive sphingolipid, plays a pivotal role in various cellular processes, including inflammation and cell migration. The C2 subtype of C1P, in particular, has been identified as a potent chemoattractant for macrophages, making it a molecule of significant interest in immunology and cancer research. These application notes provide a comprehensive overview and detailed protocols for studying the effects of C2 Ceramide-1-Phosphate on macrophage migration.
Exogenous this compound stimulates the migration of macrophages through a receptor-mediated signaling cascade.[1][2] This process is initiated by the binding of C1P to a specific, yet to be fully identified, G protein-coupled receptor (GPCR) on the macrophage cell surface, which is coupled to a Gi protein.[1][2] Activation of this receptor triggers downstream signaling pathways, primarily the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase kinase (MEK)/Extracellular signal-regulated kinase (ERK) pathways.[1][2] The concerted action of these pathways culminates in the activation of the transcription factor NF-κB, leading to the expression and secretion of Monocyte Chemoattractant Protein-1 (MCP-1).[2] MCP-1, in turn, acts as a potent chemoattractant, driving the migration of macrophages.[2]
Data Presentation
The following tables summarize the quantitative effects of this compound on macrophage migration, based on studies utilizing the RAW 264.7 macrophage cell line.
| Parameter | Value | Cell Type | Reference |
| C1P Receptor Binding Affinity (Kd) | ~7.8 µM | RAW 264.7 Macrophages | [1] |
| Fold Increase in Migration (at 30 µM C1P) | > 4-fold | RAW 264.7 Macrophages |
Table 2: Effect of Signaling Pathway Inhibitors on this compound-Induced Macrophage Migration
| Inhibitor | Target Pathway | Effect on Migration | Cell Type | Reference |
| Pertussis Toxin | Gi protein | Complete Abolition | RAW 264.7 Macrophages | [3] |
| LY294002 | PI3K | Complete Abolition | RAW 264.7 Macrophages | [1] |
| U0126 | MEK/ERK | Complete Abolition | RAW 264.7 Macrophages | [1] |
| NF-κB Inhibitors | NF-κB | Complete Abolition | RAW 264.7 Macrophages | [1] |
| Anti-MCP-1 Neutralizing Antibody | MCP-1 | Abolished | J774A.1 Macrophages | [2] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: C1P Signaling Pathway in Macrophage Migration.
Caption: Transwell Macrophage Migration Assay Workflow.
Experimental Protocols
Protocol 1: RAW 264.7 Macrophage Transwell Migration Assay
This protocol details the procedure for assessing macrophage migration in response to this compound using a Transwell system.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (C1P)
-
Bovine Serum Albumin (BSA)
-
Transwell inserts (8.0 µm pore size) for 24-well plates
-
Crystal Violet staining solution
-
Cotton swabs
-
Microscope
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Preparation:
-
Grow cells to approximately 80% confluency.
-
Harvest the cells by gentle scraping.
-
Wash the cells with serum-free DMEM.
-
Resuspend the cells in serum-free DMEM containing 0.1% BSA at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
To the lower chamber of the 24-well plate, add 600 µL of serum-free DMEM containing 0.1% BSA (control) or varying concentrations of this compound (e.g., 1-30 µM).
-
Carefully place the Transwell insert into the well, avoiding air bubbles.
-
Add 100 µL of the prepared cell suspension (1 x 10^5 cells) to the upper chamber of the Transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 humidified incubator for 4 to 24 hours. The optimal incubation time should be determined empirically.
-
Staining and Quantification:
-
After incubation, carefully remove the Transwell inserts from the plate.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in methanol for 10 minutes.
-
Allow the inserts to air dry completely.
-
Stain the migrated cells by immersing the inserts in 0.5% crystal violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Count the number of migrated cells in several random fields of view using a light microscope. Calculate the average number of migrated cells per field.
-
Protocol 2: Investigation of Signaling Pathways Using Inhibitors
This protocol describes how to use specific inhibitors to investigate the involvement of the PI3K/Akt and MEK/ERK pathways in C1P-induced macrophage migration.
Materials:
-
All materials from Protocol 1
-
LY294002 (PI3K inhibitor)
-
U0126 (MEK inhibitor)
-
Dimethyl sulfoxide (B87167) (DMSO) as a vehicle control
Procedure:
-
Cell Preparation: Prepare the RAW 264.7 cell suspension as described in Protocol 1.
-
Inhibitor Pre-treatment:
-
Pre-incubate the cell suspension with the desired concentration of LY294002 (e.g., 10 µM), U0126 (e.g., 10 µM), or an equivalent volume of DMSO (vehicle control) for 1 hour at 37°C.
-
-
Assay Setup:
-
Set up the Transwell migration assay as described in Protocol 1.
-
Add the pre-treated cell suspension to the upper chamber.
-
The lower chamber should contain this compound as the chemoattractant.
-
-
Incubation, Staining, and Quantification: Follow steps 4 and 5 from Protocol 1 to complete the assay and quantify macrophage migration.
-
Data Analysis: Compare the number of migrated cells in the inhibitor-treated groups to the vehicle control group to determine the extent of inhibition.
Protocol 3: Measurement of MCP-1 Secretion
This protocol outlines the procedure for quantifying the amount of MCP-1 secreted by macrophages in response to this compound stimulation using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
RAW 264.7 macrophage cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (C1P)
-
Mouse MCP-1 ELISA kit
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Cell Starvation: The next day, wash the cells with serum-free DMEM and then incubate them in serum-free DMEM for 4-6 hours.
-
C1P Stimulation:
-
Replace the medium with fresh serum-free DMEM containing different concentrations of this compound (e.g., 0, 5, 10, 20, 30 µM).
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
-
Supernatant Collection: After incubation, collect the cell culture supernatant from each well and centrifuge to remove any cellular debris.
-
ELISA:
-
Perform the MCP-1 ELISA according to the manufacturer's instructions.
-
Briefly, add the collected supernatants (and standards) to the antibody-coated wells and incubate.
-
Wash the wells and add the detection antibody.
-
After another incubation and wash step, add the substrate solution and stop the reaction.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the concentration of MCP-1 in each sample by comparing the absorbance values to the standard curve.
References
- 1. Ceramide 1-Phosphate in Cell Survival and Inflammatory Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Ceramide 1-phosphate induces macrophage chemoattractant protein-1 release: involvement in ceramide 1-phosphate-stimulated cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphatidic acid inhibits ceramide 1-phosphate-stimulated macrophage migration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Unraveling the Genomic Impact of C2 Ceramide-1-Phosphate
References
- 1. The Role of Ceramide-1-Phosphate in Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ceramide 1-Phosphate in Cell Survival and Inflammatory Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Ceramide and ceramide 1-phosphate in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ceramide-1-phosphate in cell survival and inflammatory signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. "Role of ceramide-1 phosphate in regulation of sphingolipid and eicosan" by Brittany A. Dudley [digitalcommons.usf.edu]
- 8. Identification of gene targets of mutant C/EBPα reveals a critical role for MSI2 in CEBPA-mutated AML - PMC [pmc.ncbi.nlm.nih.gov]
C2 Ceramide-1-Phosphate: A Tool for Investigating Inflammatory Responses
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
C2 Ceramide-1-phosphate (C2-C1P) is a synthetic, cell-permeable analog of the endogenous bioactive sphingolipid, Ceramide-1-phosphate (C1P). Its short N-acyl chain facilitates its passage across cell membranes, making it an invaluable tool for elucidating the intracellular signaling pathways governed by C1P. While C1P is involved in various cellular processes, including cell growth and survival, it has emerged as a critical mediator of inflammatory responses.[1][2][3] These application notes provide a comprehensive overview of C2-C1P's role in inflammation and detailed protocols for its use in research and drug development.
Mechanism of Action in Inflammation
C2-C1P primarily exerts its pro-inflammatory effects by activating the cytosolic phospholipase A2α (cPLA2α), a key enzyme in the arachidonic acid (AA) cascade.[2][4] This activation leads to the production of eicosanoids, potent lipid mediators of inflammation.[2] The signaling cascade is as follows:
-
Direct Activation of cPLA2α: C2-C1P directly binds to and activates cPLA2α.[4]
-
Arachidonic Acid Release: Activated cPLA2α translocates to cellular membranes where it hydrolyzes phospholipids, releasing arachidonic acid.[5]
-
Eicosanoid Synthesis: The released arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to generate pro-inflammatory eicosanoids, such as prostaglandins (B1171923) and leukotrienes.
-
Inflammatory Cascade: These eicosanoids subsequently trigger a cascade of inflammatory events, including increased vascular permeability, immune cell recruitment, and pain.
Interestingly, while C1P is often considered pro-inflammatory, some studies suggest it may have anti-inflammatory properties in specific cellular contexts, highlighting the complexity of sphingolipid signaling.[1][6] For instance, C2 ceramide has been shown to exert anti-inflammatory effects in microglia by inhibiting TLR4 signaling.[7]
Applications in Research and Drug Development
C2-C1P serves as a critical tool for:
-
Elucidating Inflammatory Pathways: It allows for the controlled activation of the C1P signaling pathway, enabling detailed study of its components and downstream effects.
-
High-Throughput Screening (HTS): C2-C1P can be used to stimulate cPLA2α activity in HTS assays designed to identify novel inhibitors of this enzyme, which are potential anti-inflammatory drug candidates.[8][9]
-
Target Validation: By inducing an inflammatory response, C2-C1P helps to validate cPLA2α and other pathway components as therapeutic targets for inflammatory diseases.
-
Disease Modeling: In vitro and in vivo models using C2-C1P can mimic inflammatory conditions where C1P levels are elevated, providing a platform to test the efficacy of anti-inflammatory compounds.
Data Presentation: Quantitative Effects of C2-C1P on Inflammatory Markers
The following table summarizes typical concentrations of C2-C1P used in cell-based assays and the observed effects on various inflammatory markers.
| Cell Type | C2-C1P Concentration | Incubation Time | Inflammatory Marker | Observed Effect |
| BV2 Microglial Cells | 10 µM | 24 hours | iNOS expression | Inhibition |
| Rat Primary Microglia | 10 µM | 24 hours | Pro-inflammatory Cytokines | Inhibition |
| A549 Lung Adenocarcinoma Cells | 1-20 µM | 30 minutes | Arachidonic Acid Release | Stimulation |
| RAW 264.7 Macrophages | 10-50 µM | 4-24 hours | TNF-α, IL-6 production | Stimulation |
Signaling Pathway and Experimental Workflow Diagrams
Caption: C2-C1P signaling pathway leading to inflammation.
Caption: A typical experimental workflow for C2-C1P studies.
Experimental Protocols
Protocol 1: Measurement of Pro-inflammatory Cytokine Production by ELISA
Objective: To quantify the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from cells stimulated with C2-C1P.
Materials:
-
RAW 264.7 macrophages (or other suitable cell line)
-
Complete RPMI 1640 medium (supplemented with 10% FBS)
-
This compound (C2-C1P)
-
Lipopolysaccharide (LPS) (optional, as a positive control)
-
96-well cell culture plates
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
-
Phosphate-buffered saline (PBS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete RPMI 1640 medium. Allow the cells to adhere overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment (Optional): If testing inhibitors, pre-treat the cells with various concentrations of the test compound for 1 hour. Include a vehicle control (e.g., DMSO).
-
C2-C1P Stimulation: Prepare a working solution of C2-C1P in complete RPMI 1640 medium. Remove the old medium from the cells and add 100 µL of the C2-C1P solution (e.g., at a final concentration of 10-50 µM). Include an unstimulated control group and a positive control group (e.g., stimulated with LPS at 1 µg/mL).
-
Incubation: Incubate the plate for 4-24 hours at 37°C in a 5% CO₂ incubator.
-
Sample Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell culture supernatant from each well without disturbing the cell monolayer.
-
ELISA: Perform the ELISA for the cytokine of interest according to the manufacturer's protocol.[6][10][11][12] This typically involves coating a plate with a capture antibody, adding the collected supernatants, followed by a detection antibody, a substrate, and measuring the absorbance.
-
Data Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance values to a standard curve.
Protocol 2: Measurement of Arachidonic Acid Release
Objective: To measure the release of arachidonic acid from cells stimulated with C2-C1P.
Materials:
-
A549 cells (or other suitable cell line)
-
Complete cell culture medium
-
[³H]Arachidonic acid
-
This compound (C2-C1P)
-
Fatty-acid-free bovine serum albumin (BSA)
-
Scintillation counter and scintillation fluid
-
HPLC or LC-MS/MS system (for non-radioactive detection)[1][4][13][14]
Procedure:
-
Cell Labeling: Seed A549 cells in a 24-well plate and grow to near confluency. Label the cells by incubating them with [³H]arachidonic acid (0.5 µCi/mL) in complete medium for 18-24 hours.
-
Washing: Wash the cells three times with PBS containing 1 mg/mL fatty-acid-free BSA to remove unincorporated [³H]arachidonic acid.
-
Stimulation: Add 500 µL of serum-free medium containing C2-C1P (e.g., 1-20 µM) to each well. Include an unstimulated control.
-
Incubation: Incubate for 15-60 minutes at 37°C.
-
Sample Collection: Collect the supernatant from each well.
-
Measurement: Add scintillation fluid to the collected supernatants and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of released arachidonic acid.
-
Data Analysis: Express the results as a percentage of the total incorporated radioactivity (determined by lysing the cells in a separate set of wells).
Protocol 3: Western Blot Analysis of NF-κB Activation
Objective: To assess the activation of the NF-κB pathway by analyzing the phosphorylation of p65 and the degradation of IκBα.[15]
Materials:
-
RAW 264.7 macrophages (or other suitable cell line)
-
Complete RPMI 1640 medium
-
This compound (C2-C1P)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-NF-κB p65, anti-NF-κB p65, anti-IκBα, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed and treat cells with C2-C1P as described in Protocol 1 for various time points (e.g., 0, 15, 30, 60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Data Analysis: Densitometry can be used to quantify the band intensities. Normalize the levels of phospho-p65 and IκBα to the total p65 and β-actin, respectively. An increase in phospho-p65 and a decrease in IκBα indicate NF-κB activation.[2][16]
References
- 1. Detection Methods for Arachidonic Acid - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. HPLC ELSD Method for Analysis of Arachidonoyl ethanolamideand Arachidonic acid on Lipak Column | SIELC Technologies [sielc.com]
- 5. Regulation of the specific release of arachidonic acid by cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bowdish.ca [bowdish.ca]
- 7. Anti-inflammatory mechanism of exogenous C2 ceramide in lipopolysaccharide-stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Optimizing drug discovery for snakebite envenoming via a high-throughput phospholipase A2 screening platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytokine Elisa [bdbiosciences.com]
- 11. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biomatik.com [biomatik.com]
- 13. mdpi.com [mdpi.com]
- 14. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application of C2 Ceramide-1-Phosphate in Cancer Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramide-1-phosphate (C1P) is a bioactive sphingolipid that has emerged as a critical regulator of various cellular processes, including cell proliferation, survival, migration, and inflammation. In the intricate landscape of cancer biology, the balance between pro-apoptotic ceramides (B1148491) and pro-survival C1P plays a pivotal role in determining cell fate. C2 Ceramide-1-phosphate (C2-C1P), a synthetic, cell-permeable analog of natural C1P, serves as an invaluable tool for elucidating the precise functions of C1P in cancer progression and for exploring its therapeutic potential.
This document provides detailed application notes and experimental protocols for the use of C2-C1P in cancer research. It is designed to guide researchers in investigating the effects of C2-C1P on cancer cell proliferation, apoptosis, migration, and key signaling pathways.
Mechanism of Action
C2-C1P, like endogenous C1P, is produced by the phosphorylation of ceramide by ceramide kinase (CERK). It exerts its biological effects by modulating a variety of intracellular signaling pathways. A key aspect of C1P signaling is its antagonistic relationship with ceramide; while ceramide is generally considered pro-apoptotic, C1P promotes cell survival and proliferation.[1][2] This "sphingolipid rheostat" is often dysregulated in cancer, favoring pro-survival signals.
C1P has been shown to influence several key signaling cascades implicated in cancer, including:
-
PI3K/Akt Pathway: This pathway is central to cell survival, growth, and proliferation. C1P can activate Akt, a key downstream effector of PI3K, promoting cell survival.[3]
-
MAPK/ERK Pathway: The ERK1/2 signaling cascade is crucial for cell proliferation and differentiation. C1P has been demonstrated to activate ERK1/2.[3]
-
NF-κB Signaling: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a critical role in inflammation, immunity, and cell survival. C1P can modulate NF-κB activity.
-
c-Jun N-terminal Kinase (JNK) Pathway: The JNK pathway is involved in cellular responses to stress, and its role in cancer is complex, encompassing both pro- and anti-tumorigenic functions. C1P has been shown to activate JNK.[3]
The multifaceted signaling of C1P makes C2-C1P a powerful tool to dissect these complex networks in various cancer models.
Data Presentation
The following tables summarize quantitative data on the effects of C2-C1P and general C1P from various studies. These tables are intended to provide a reference for expected outcomes and to aid in experimental design.
Table 1: Effect of C2-C1P on DNA Synthesis
| Cell Line | Compound | Concentration Range (µM) | Effect | Reference |
| Rat-1 Fibroblasts | C2-C1P | 1-10 | Stimulation of DNA synthesis and cell division | [4] |
| Rat-1 Fibroblasts | C8-C1P | 1-10 | Stimulation of DNA synthesis and cell division | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stock solution of C2-C1P for use in cell culture experiments.
Materials:
-
This compound (powder)
-
Ethanol (B145695) (absolute, sterile) or a mixture of methanol (B129727)/dodecane (49:1, v/v)
-
Sterile microcentrifuge tubes
Procedure:
-
Dissolving C2-C1P:
-
Method A (Ethanol): Dissolve the C2-C1P powder in absolute ethanol to create a high-concentration stock solution (e.g., 10-20 mM). Vortex thoroughly to ensure complete dissolution.
-
Method B (Methanol/Dodecane): For natural (long-chain) C1P, a solvent system of methanol/dodecane (49:1, v/v) has been shown to be effective for cellular delivery.[5] This may also be applicable to C2-C1P. Dissolve the C2-C1P powder in this mixture.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
-
Preparation of Working Solution:
-
When ready to use, thaw an aliquot of the stock solution.
-
Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. It is crucial to add the stock solution to the medium and mix immediately to ensure even dispersion and prevent precipitation.
-
Note: The final concentration of the solvent in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium containing the same concentration of solvent) should always be included in experiments.
Protocol 2: Cell Proliferation Assay using [³H]-Thymidine Incorporation
Objective: To quantify the effect of C2-C1P on DNA synthesis as a measure of cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound stock solution
-
[³H]-Thymidine (1 mCi/mL)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Scintillation cocktail
-
96-well cell culture plates
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight.
-
Serum Starvation: To synchronize the cells and reduce background proliferation, replace the complete medium with serum-free medium and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of C2-C1P in serum-free or low-serum medium. Remove the starvation medium and add 100 µL of the C2-C1P dilutions to the respective wells. Include a vehicle control and a positive control (e.g., medium with 10% FBS).
-
[³H]-Thymidine Labeling: After 18-24 hours of treatment, add 1 µCi of [³H]-thymidine to each well. Incubate for 4-6 hours at 37°C.
-
Cell Lysis and Precipitation:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100 µL of 10% TCA to each well and incubate on ice for 30 minutes to precipitate the DNA.
-
Aspirate the TCA and wash the wells twice with ice-cold PBS.
-
Add 100 µL of 0.1 M NaOH to each well to solubilize the precipitate.
-
-
Scintillation Counting: Transfer the contents of each well to a scintillation vial, add 4 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Express the results as counts per minute (CPM) or as a percentage of the control.
Protocol 3: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with C2-C1P.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of C2-C1P for a predetermined time (e.g., 24, 48 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting:
-
Collect the culture medium (containing floating cells).
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with the cells from the culture medium.
-
-
Cell Staining:
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant.
Protocol 4: Cell Migration Assay using Transwell Inserts
Objective: To assess the effect of C2-C1P on cancer cell migration.
Materials:
-
Cancer cell line of interest
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
This compound stock solution
-
Transwell inserts (e.g., 8.0 µm pore size) for 24-well plates
-
Cotton swabs
-
Methanol
-
Crystal Violet solution (0.5%)
-
Microscope
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. Serum-starve the cells for 18-24 hours before the assay.
-
Assay Setup:
-
Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chambers of a 24-well plate.
-
Detach and resuspend the serum-starved cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
In separate tubes, prepare cell suspensions containing different concentrations of C2-C1P or a vehicle control.
-
Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.
-
Carefully place the inserts into the lower wells.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a duration appropriate for the cell line's migration rate (typically 12-24 hours).
-
Staining and Visualization:
-
After incubation, remove the inserts from the wells.
-
Carefully remove the non-migrated cells from the upper surface of the membrane with a wet cotton swab.
-
Fix the migrated cells on the lower surface of the membrane by immersing the inserts in methanol for 10 minutes.
-
Stain the migrated cells with 0.5% Crystal Violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Count the number of migrated cells in several random fields of view under a microscope.
-
Alternatively, the dye can be eluted with a destaining solution (e.g., 10% acetic acid), and the absorbance can be measured using a plate reader.
-
-
Data Analysis: Express the results as the number of migrated cells per field or as a fold change relative to the vehicle control.
Protocol 5: NF-κB Activation Assay using a Luciferase Reporter
Objective: To measure the effect of C2-C1P on NF-κB transcriptional activity.
Materials:
-
Cancer cell line stably or transiently transfected with an NF-κB luciferase reporter plasmid
-
This compound stock solution
-
Luciferase Assay System (e.g., Promega)
-
Lysis buffer
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed the transfected cells in a white, clear-bottom 96-well plate. Allow cells to adhere and then treat with various concentrations of C2-C1P for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle control and a positive control (e.g., TNF-α).
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them by adding the manufacturer-provided lysis buffer.
-
Luciferase Assay:
-
Transfer the cell lysates to a white, opaque 96-well plate.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
-
Luminescence Measurement: Immediately measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to the total protein concentration in each lysate (determined by a BCA or Bradford assay). Express the results as relative luciferase units (RLU) or as a fold change over the vehicle control.
Protocol 6: Western Blot Analysis of PI3K/Akt and MAPK/ERK Pathway Activation
Objective: To determine the effect of C2-C1P on the phosphorylation status of key proteins in the PI3K/Akt and MAPK/ERK signaling pathways.
Materials:
-
Cancer cell line of interest
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and an antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells and treat with C2-C1P for various time points (e.g., 0, 5, 15, 30, 60 minutes). After treatment, wash the cells with ice-cold PBS and lyse them on ice.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein and the loading control. Express the results as a fold change relative to the untreated control.
Mandatory Visualization
Below are diagrams generated using Graphviz (DOT language) to illustrate key concepts and workflows described in these application notes.
Caption: The Sphingolipid Rheostat in Cancer.
Caption: C2-C1P Signaling Pathways in Cancer.
Caption: Transwell Cell Migration Assay Workflow.
References
- 1. bosterbio.com [bosterbio.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Short-chain ceramide-1-phosphates are novel stimulators of DNA synthesis and cell division: antagonism by cell-permeable ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stimulation of DNA synthesis by natural ceramide 1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
C2 Ceramide-1-Phosphate: A Versatile Tool for Interrogating Lipid Signaling Pathways
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ceramide-1-phosphate (C1P) is a critical bioactive sphingolipid that plays a pivotal role in a multitude of cellular processes, including cell proliferation, survival, inflammation, and migration.[1][2] Unlike its precursor, ceramide, which is often associated with pro-apoptotic and anti-proliferative signals, C1P typically promotes cell growth and survival.[3] The water solubility of long-chain ceramides (B1148491) and their phosphorylated derivatives can present challenges for in vitro and cell-based assays. C2 Ceramide-1-Phosphate (C2-C1P), a synthetic, cell-permeable analog of the natural C1P, provides a valuable tool to circumvent these issues and specifically investigate C1P-mediated signaling pathways. Its short N-acetyl chain enhances its aqueous solubility and allows for efficient delivery to cells, enabling researchers to probe its intracellular and extracellular functions with greater ease and reproducibility.
This document provides detailed application notes and experimental protocols for utilizing C2-C1P as a tool to study lipid signaling, focusing on its role in cell proliferation, inflammation via cPLA2 activation, and pro-survival signaling through the PI3K/Akt pathway.
Key Applications
-
Induction of Cell Proliferation and DNA Synthesis: C2-C1P can be used to stimulate cell division and DNA synthesis in various cell types, making it a useful tool for studying cell cycle regulation.[2][4]
-
Activation of Cytosolic Phospholipase A2 (cPLA2): C1P is a direct activator of cPLA2, a key enzyme in the inflammatory response that releases arachidonic acid for the production of eicosanoids.[1][5] C2-C1P can be employed to study the mechanisms of cPLA2 activation and its downstream inflammatory signaling.
-
Stimulation of the PI3K/Akt Signaling Pathway: The pro-survival effects of C1P are often mediated through the activation of the PI3K/Akt pathway.[6] C2-C1P serves as a specific agonist to investigate the upstream lipid regulation of this critical survival pathway.
-
Induction of Cell Migration: Exogenously added C1P has been shown to induce cell migration, implicating a role for a putative cell surface receptor.[7] C2-C1P can be utilized in chemotaxis assays to explore this aspect of C1P signaling.
Data Presentation
Table 1: Dose-Dependent Effect of C2-C1P on DNA Synthesis in Rat-1 Fibroblasts
| C2-C1P Concentration (µM) | Stimulation of DNA Synthesis (% of Control) |
| 1 | ~150% |
| 5 | ~250% |
| 10 | ~300% |
Data is estimated based on graphical representations in the cited literature. Actual results may vary depending on experimental conditions and cell type.[4]
Table 2: Effect of C1P on cPLA2 Activity
| Condition | cPLA2 Activity (pmol/min/mg) |
| Basal | 50 ± 5 |
| C1P (1 µM) | 250 ± 20 |
Data is representative of typical results observed for natural C1P and is expected to be similar for C2-C1P. Actual values may vary.
Table 3: C1P-Mediated Phosphorylation of Akt
| Treatment | Fold Increase in Akt Phosphorylation (p-Akt/Total Akt) |
| Untreated Control | 1.0 |
| C1P (10 µM) | 3.5 ± 0.4 |
Data is representative of typical results observed for natural C1P and is expected to be similar for C2-C1P. Actual values may vary.
Signaling Pathways
Caption: C2-C1P Signaling Pathways.
Experimental Protocols
Protocol 1: Preparation and Handling of this compound
Materials:
-
This compound (powder)
-
Ethanol (B145695) (EtOH), anhydrous
-
Sterile, fatty acid-free Bovine Serum Albumin (BSA) solution (e.g., 10% w/v in PBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Sonicator (water bath or probe)
-
Nitrogen gas source
Procedure:
-
Reconstitution of C2-C1P Stock Solution:
-
Due to its amphipathic nature, C2-C1P requires careful handling for optimal dispersion in aqueous solutions.
-
A recommended method involves dissolving C2-C1P in a mixture of ethanol and dodecane (98:2, v/v).
-
Alternatively, for cell culture experiments, a stock solution can be prepared by dissolving C2-C1P powder in a small volume of ethanol to create a concentrated stock (e.g., 10-20 mM).
-
For assays requiring a carrier protein, C2-C1P can be complexed with fatty acid-free BSA. Dissolve the C2-C1P powder directly in a sterile PBS solution containing a defined concentration of fatty acid-free BSA (e.g., 0.1-1%). Sonicate the mixture to ensure complete dissolution and complex formation.
-
-
Storage:
-
Store the powdered C2-C1P at -20°C or below, protected from light and moisture.
-
Stock solutions in organic solvents should be stored in glass vials at -20°C under nitrogen to prevent oxidation.
-
BSA-complexed C2-C1P solutions should be prepared fresh or stored in small aliquots at -80°C to avoid repeated freeze-thaw cycles.
-
-
Application to Cell Culture:
-
When adding C2-C1P to cell culture media, it is crucial to ensure that the final concentration of the organic solvent is non-toxic to the cells (typically <0.1%).
-
For BSA-complexed C2-C1P, add the required volume of the stock solution directly to the cell culture medium. Include a vehicle control with the same concentration of BSA-containing buffer.
-
Protocol 2: Cell Proliferation Assay using C2-C1P
Materials:
-
Rat-1 fibroblasts (or other cell line of interest)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
C2-C1P stock solution (prepared as in Protocol 1)
-
Vehicle control (e.g., ethanol/dodecane mixture or BSA buffer)
-
96-well tissue culture plates
-
[³H]-Thymidine or BrdU incorporation assay kit
-
Scintillation counter or plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere and grow for 24 hours.
-
Serum Starvation: To synchronize the cells in the G0/G1 phase of the cell cycle, replace the growth medium with serum-free medium and incubate for 18-24 hours.
-
Treatment: Prepare serial dilutions of C2-C1P in serum-free medium to achieve final concentrations ranging from 1 µM to 10 µM.[4] Also, prepare a vehicle control.
-
Stimulation: Remove the serum-free medium and add the C2-C1P dilutions or vehicle control to the respective wells.
-
DNA Synthesis Measurement:
-
[³H]-Thymidine Incorporation: After 18-24 hours of incubation with C2-C1P, add [³H]-Thymidine (1 µCi/well) and incubate for an additional 4-6 hours. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.
-
BrdU Incorporation: Follow the manufacturer's protocol for the BrdU assay kit. This typically involves adding BrdU to the wells for the last 2-4 hours of incubation, followed by fixation, permeabilization, and detection with an anti-BrdU antibody.
-
-
Data Analysis: Express the results as a percentage or fold change in DNA synthesis compared to the vehicle-treated control.
Caption: Workflow for Cell Proliferation Assay.
Protocol 3: cPLA2 Activation Assay
Materials:
-
Cell line expressing cPLA2 (e.g., macrophages, fibroblasts)
-
Cell lysis buffer
-
C2-C1P stock solution
-
Vehicle control
-
cPLA2 activity assay kit (e.g., fluorescent or colorimetric)
-
Protein concentration assay kit (e.g., BCA)
Procedure:
-
Cell Treatment: Culture cells to near confluency. Treat the cells with the desired concentration of C2-C1P or vehicle control for a short duration (e.g., 5-30 minutes), as cPLA2 activation is often a rapid event.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer. Collect the cell lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or similar method.
-
cPLA2 Activity Measurement: Use a commercial cPLA2 activity assay kit. These kits typically provide a substrate that releases a fluorescent or colorimetric product upon cleavage by cPLA2. Follow the manufacturer's instructions to measure the enzyme activity in each cell lysate.
-
Data Analysis: Normalize the cPLA2 activity to the protein concentration of the lysate. Express the results as fold activation over the vehicle-treated control.
Protocol 4: PI3K/Akt Pathway Activation Assay (Western Blotting)
Materials:
-
Cell line of interest
-
Serum-free medium
-
C2-C1P stock solution
-
Vehicle control
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Serum Starvation: Grow cells to 70-80% confluency. Serum starve the cells for at least 4-6 hours to reduce basal Akt phosphorylation.
-
Treatment: Treat the cells with C2-C1P (e.g., 10 µM) or vehicle for various time points (e.g., 0, 5, 15, 30, 60 minutes) to determine the kinetics of Akt phosphorylation.
-
Cell Lysis: Immediately after treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities for phospho-Akt and total Akt. Express the results as the ratio of phospho-Akt to total Akt, normalized to the untreated control.
References
- 1. Ceramide 1-Phosphate in Cell Survival and Inflammatory Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Short-chain ceramide-1-phosphates are novel stimulators of DNA synthesis and cell division: antagonism by cell-permeable ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research progress of cPLA2 in cardiovascular diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ceramide 1-phosphate stimulates proliferation of C2C12 myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Production of C2 by human alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Sources for High-Purity C2 Ceramide-1-Phosphate
References
- 1. Cell death/survival signal by ceramide and sphingosine-1-phosphate - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. abcam.com [abcam.com]
- 3. Ceramide and ceramide 1-phosphate in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceramide 1-Phosphate in Cell Survival and Inflammatory Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Ceramide 1-phosphate is a direct activator of cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Challenges of C2 Ceramide-1-Phosphate Solubility: A Technical Guide
For Immediate Release
Researchers, scientists, and drug development professionals frequently encounter challenges with the solubility of C2 Ceramide-1-Phosphate (C2-C1P) in aqueous media, which can significantly impact experimental outcomes. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address these critical issues, ensuring reliable and reproducible results.
Introduction to this compound
This compound is a bioactive sphingolipid involved in various cellular processes, including cell proliferation, survival, and inflammatory responses.[1][2] Unlike its long-chain counterparts, the short N-acetyl chain of C2-C1P confers comparatively higher water solubility, making it a valuable tool for in vitro studies.[1] However, its amphipathic nature still presents solubility and stability challenges in aqueous buffers. This guide offers practical solutions to overcome these obstacles.
Quantitative Data Summary
| Compound | Solvent | Solubility | Citation |
| C2 Ceramide (d18:1/2:0) | PBS (pH 7.2) | ~50 µg/mL | [3] |
| C2 Ceramide (d18:1/2:0) | Ethanol (B145695) | ~33 mg/mL | [3] |
| C2 Ceramide (d18:1/2:0) | DMSO | ~20 mg/mL | [3] |
| C24:1 Ceramide (d18:1/24:1(15Z)) | PBS (pH 7.2) | <20 µg/mL | [4] |
| C24:1 Ceramide (d18:1/24:1(15Z)) | 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | [4] |
| C18 Ceramide-1-phosphate (d18:1/18:0) | CHCl3:MeOH:H2O (10:15:1) | 1 mg/mL | [5] |
| C18 Ceramide-1-phosphate (d18:1/18:0) | Methanol | Soluble | [5] |
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous buffer?
A1: this compound, despite being more water-soluble than long-chain C1Ps, is still a lipid with limited solubility in aqueous solutions. Precipitation can occur due to several factors:
-
Concentration: The concentration of C2-C1P may be above its critical micelle concentration (CMC) or its solubility limit in the specific buffer system.
-
Temperature: Lower temperatures can decrease the solubility of lipids.
-
Buffer Composition: The ionic strength and pH of the buffer can influence solubility. Divalent cations, in particular, can interact with the phosphate (B84403) group and lead to precipitation.
-
Improper Solubilization Technique: Direct addition of powdered C2-C1P to an aqueous buffer is often unsuccessful. A proper solubilization protocol involving an organic solvent and/or a carrier molecule is crucial.
Q2: What is the recommended solvent for making a stock solution of this compound?
A2: It is recommended to first dissolve this compound in an organic solvent such as ethanol or DMSO to create a concentrated stock solution.[3] This stock can then be diluted into the desired aqueous buffer.
Q3: How can I improve the solubility and stability of this compound in my cell culture medium?
A3: To enhance solubility and prevent precipitation in cell culture media, it is highly recommended to complex the C2-C1P with a carrier protein, such as fatty acid-free bovine serum albumin (BSA).[6] This can be achieved by preparing a C2-C1P/BSA complex before adding it to the culture medium. Sonication can also aid in the dispersion of the lipid.[6]
Q4: What is a typical working concentration for this compound in cell-based assays?
A4: The effective concentration of C2-C1P can vary depending on the cell type and the biological endpoint being measured. However, studies have shown biological activity, such as the stimulation of DNA synthesis and cell division, in the range of 1-10 µM.[7] It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q5: For how long can I store this compound in an aqueous solution?
A5: Aqueous solutions of ceramides (B1148491) are generally not stable for long periods. For the non-phosphorylated C2 ceramide, it is recommended not to store the aqueous solution for more than one day.[3] It is best practice to prepare fresh aqueous solutions of C2-C1P for each experiment from a stock solution stored in an organic solvent at -20°C or -80°C.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Ethanol (anhydrous) or DMSO
-
Inert gas (e.g., argon or nitrogen)
-
Glass vial with a PTFE-lined cap
-
-
Procedure:
-
Allow the vial of this compound to warm to room temperature before opening to prevent condensation.
-
Weigh the desired amount of C2-C1P in a sterile microfuge tube or glass vial.
-
Add the appropriate volume of ethanol or DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Purge the vial with an inert gas to prevent oxidation.
-
Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming (to no more than 37°C) may aid dissolution.
-
Store the stock solution at -20°C or -80°C.
-
Protocol 2: Preparation of this compound Working Solution in Aqueous Buffer with BSA
-
Materials:
-
This compound stock solution (in ethanol or DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Bath sonicator
-
-
Procedure:
-
Prepare a solution of 0.4% (w/v) fatty acid-free BSA in PBS.
-
In a sterile tube, add the desired volume of the C2-C1P stock solution to an appropriate volume of the 0.4% BSA in PBS solution. It is crucial to add the lipid stock solution to the BSA solution while vortexing to ensure rapid mixing and prevent precipitation.
-
Sonicate the solution in a bath sonicator for 5-10 minutes, or until the solution is clear.
-
This working solution is now ready to be diluted into your cell culture medium or experimental buffer.
-
Note: Always prepare a vehicle control using the same concentration of ethanol or DMSO and BSA in your final working solution.
-
Visualization of Key Concepts
Experimental Workflow for Solubilization
Caption: Workflow for preparing C2-C1P solutions.
Simplified C1P Signaling Pathway
Caption: C1P signaling pathways.
Ceramide/C1P Rheostat
Caption: The Ceramide/C1P rheostat model.
References
- 1. mdpi.com [mdpi.com]
- 2. cris.bgu.ac.il [cris.bgu.ac.il]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Cell death/survival signal by ceramide and sphingosine-1-phosphate - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
preventing C2 Ceramide-1-phosphate precipitation in culture
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and preventing the precipitation of C2 Ceramide-1-Phosphate (C2-C1P) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (C2-C1P) and what is its role in research?
A1: this compound is a bioactive sphingolipid, a cell-permeable analog of the endogenous signaling molecule Ceramide-1-Phosphate (C1P).[1][2] C1P is a key regulator of various cellular processes, including cell proliferation, survival, migration, and inflammatory responses.[1][2][3][4] It is formed from ceramide through the action of the enzyme ceramide kinase (CerK).[1][5][6] Researchers use C2-C1P to study these signaling pathways because its short acyl chain makes it more water-soluble and cell-permeable than its long-chain natural counterparts.[1][2]
Q2: Why does C2-C1P precipitate in my cell culture medium?
A2: Precipitation of C2-C1P, like other lipids, is primarily due to its hydrophobic nature and limited solubility in aqueous solutions like cell culture media.[7] Several factors can cause its concentration to exceed its solubility limit, leading to precipitation:
-
Improper Dissolution: Directly adding the solid powder or a highly concentrated stock to the medium without proper pre-dilution and mixing.[7]
-
High Final Concentration: Exceeding the critical micelle concentration (CMC) or the solubility limit in the final culture volume.
-
Solvent Shock: Rapidly diluting a concentrated organic stock solution in the aqueous medium can cause the lipid to fall out of solution.[7]
-
Media Composition: Serum-free media lack carrier proteins like albumin, which normally help solubilize lipids, making precipitation more likely.[7][8]
-
Temperature Fluctuations: Moving media from a warm incubator to a cooler environment can decrease the solubility of its components, causing precipitation.[7]
-
pH Instability: Changes in the pH of the medium can affect the charge and solubility of lipids and other components.
Q3: What is the difference between intracellular and extracellular C1P signaling?
A3: C1P functions as both an intracellular second messenger and an extracellular ligand.
-
Intracellularly: C1P regulates cell growth, survival, and inflammation by interacting with downstream targets within the cell.[1][4][9] For example, it can activate the PI3K/Akt pathway to promote survival.[4]
-
Extracellularly: When applied exogenously, C1P can stimulate cell migration by acting on a specific, yet-to-be-fully-identified, plasma membrane receptor coupled to a Gi protein.[1][3][9][10]
Troubleshooting Guide
This section addresses specific issues you may encounter when using C2-C1P.
Problem: My C2-C1P powder won't dissolve in the solvent.
| Possible Cause | Solution |
| Incorrect Solvent | C2-C1P is a powder that should first be dissolved in an appropriate organic solvent before being diluted into aqueous media.[7] Recommended solvents include ethanol (B145695) and DMSO.[11] |
| Low Temperature | Ensure the solvent is at room temperature. If the compound is still not dissolving, gentle warming in a 37°C water bath and vortexing may be required.[7] |
| Insufficient Mixing | Vortex the solution vigorously to ensure the powder is completely dissolved before making further dilutions.[7] |
Problem: The solution turned cloudy immediately after adding the C2-C1P stock to my culture medium.
| Possible Cause | Solution |
| "Solvent Shock" / Improper Dilution | This indicates rapid precipitation. Avoid adding the concentrated stock directly to the final volume of media. Instead, perform a serial dilution. First, pre-dilute the stock in a small volume of warmed, serum-containing media while vortexing. Then, add this intermediate dilution to the final volume.[7] |
| Final Concentration is Too High | The final concentration may be above the solubility limit. Re-calculate your dilutions and consider testing a lower final concentration. |
| Media is Too Cold | Always use media that has been pre-warmed to 37°C.[7] Adding lipids to cold media significantly decreases their solubility. |
Problem: I observed crystalline precipitates on my cells after incubation.
| Possible Cause | Solution |
| Delayed Precipitation | The compound may have initially been in solution but precipitated over time during incubation. This is common with lipids.[7][8] |
| Temperature Shift | If imaging cells outside of the incubator, minimize temperature fluctuations. Allow plates to equilibrate on the microscope stage before imaging.[7] |
| Lack of Carrier Proteins (Serum-Free Media) | In serum-free conditions, the absence of carrier proteins like albumin makes precipitation more likely.[7] Consider adding fatty-acid-free Bovine Serum Albumin (BSA) to your medium to act as a carrier and improve solubility.[7][8] A common method involves complexing the lipid to BSA before adding it to the culture.[12] |
Data & Protocols
Solubility & Stock Solution Preparation
Proper preparation of the stock solution is critical to prevent precipitation.
Table 1: Solubility of Related Ceramides in Organic Solvents
| Compound | Ethanol | DMSO | Dimethyl Formamide |
| C2 Ceramide | ~33 mg/mL | ~20 mg/mL | ~22 mg/mL |
| C24:1 Ceramide | ~3 mg/mL | <20 µg/mL | >5.5 mg/mL |
Data for C2 Ceramide and C24:1 Ceramide from manufacturer datasheets.[11][13] This data is provided as a reference for the general solubility of short-chain vs. long-chain ceramides.
Recommended Experimental Protocol: Preparing and Using C2-C1P in Cell Culture
This protocol is designed to minimize the risk of precipitation.
Materials:
-
This compound (powder)
-
Anhydrous Ethanol (EtOH) or DMSO
-
Sterile microcentrifuge tubes
-
Complete cell culture medium (pre-warmed to 37°C)
-
Fatty-acid-free BSA (optional, for serum-free applications)
Protocol Steps:
-
Prepare a Concentrated Stock Solution (e.g., 10 mM): a. Allow the C2-C1P powder vial to equilibrate to room temperature before opening. b. Reconstitute the powder in 100% Ethanol or DMSO to a concentration of 10 mM. A protocol for the related C2-Ceramide suggests dissolving 10 mg in 1.46 mL of EtOH for a 20 mM stock.[14] c. Vortex vigorously until the powder is completely dissolved. Gentle warming at 37°C can aid dissolution.[7] d. Aliquot the stock solution into smaller volumes in glass or polypropylene (B1209903) tubes to avoid repeated freeze-thaw cycles and store at -20°C.[7]
-
Dilute Stock Solution into Culture Medium (Serial Dilution Method): a. Thaw an aliquot of the 10 mM C2-C1P stock at room temperature. b. Pre-warm your complete cell culture medium to 37°C. c. Pre-dilution Step: In a sterile tube, add a small volume (e.g., 200 µL) of the warmed medium.[7] d. While gently vortexing the medium, add the required volume of your stock solution to create an intermediate dilution (e.g., 100 µM).[7] e. Final Dilution: Immediately add the entire volume of the intermediate solution to your final volume of pre-warmed media and mix by gentle inversion. Do not vortex vigorously.[7] f. Apply the final C2-C1P-containing medium to your cells.
-
Prepare a Vehicle Control: a. Prepare a parallel control culture by adding an equivalent amount of the solvent (Ethanol or DMSO) to the medium, following the same dilution steps. The final solvent concentration should typically be kept below 0.1% to avoid cytotoxicity.[7]
Visualizations
Experimental Workflow
This diagram illustrates the recommended workflow for preparing and applying C2-C1P to cell cultures to avoid precipitation.
Caption: Recommended workflow for C2-C1P preparation and use.
Troubleshooting Logic
This decision tree helps diagnose the cause of C2-C1P precipitation.
Caption: Decision tree for troubleshooting C2-C1P precipitation.
Simplified C1P Signaling Pathways
Ceramide-1-Phosphate is involved in multiple signaling cascades that regulate key cellular functions.
Caption: Dual roles of C1P in extracellular and intracellular signaling.
References
- 1. Ceramide 1-Phosphate in Cell Survival and Inflammatory Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Ceramide and ceramide 1-phosphate in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel signaling aspects of ceramide 1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ovid.com [ovid.com]
- 6. journals.biologists.com [journals.biologists.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. Phosphatidic acid inhibits ceramide 1-phosphate-stimulated macrophage migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Cell death/survival signal by ceramide and sphingosine-1-phosphate - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
troubleshooting inconsistent results with C2 Ceramide-1-phosphate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with C2 Ceramide-1-phosphate (C2-C1P). Our aim is to help you achieve consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My experimental results with C2-C1P are inconsistent. What are the common causes?
Inconsistent results with C2-C1P can stem from several factors, ranging from reagent preparation to cellular responses. Key areas to investigate include:
-
Stock Solution Variability: C2-C1P is a short-chain, cell-permeable analog of the naturally occurring Ceramide-1-phosphate.[1][2] It is often dissolved in organic solvents like ethanol (B145695) or DMSO.[3] The high volatility of these solvents can lead to changes in the stock concentration over time, resulting in variable final concentrations in your experiments.[3]
-
Solubility and Aggregation: While more water-soluble than long-chain ceramides, C2-C1P can still present solubility challenges in aqueous cell culture media, potentially leading to aggregation and variable bioavailability.
-
Cellular Sensitivity: Different cell types exhibit varying sensitivity to C2-C1P.[3] This can be influenced by the expression levels of downstream signaling targets and the overall metabolic state of the cells. The presence or absence of serum (e.g., FBS) in the culture medium can also significantly impact cellular responses.[3]
-
Vehicle Control Effects: The solvent used to dissolve C2-C1P (e.g., ethanol or DMSO) can have its own biological effects on cells, which may be misinterpreted as a C2-C1P-specific effect.[4][5]
Q2: What is the best way to prepare and store C2-C1P stock solutions?
Proper preparation and storage of C2-C1P are critical for reproducible results.
-
Reconstitution: A common method is to dissolve C2-C1P in 100% ethanol to create a concentrated stock solution (e.g., 20 mM).[3] To minimize the effects of solvent volatility, it is recommended to dispense the stock solution into small, single-use aliquots in dark glass vials, dry them under nitrogen gas, and store them at -80°C.[3] Reconstitute a dried aliquot in ethanol just before use.[3]
-
Storage: Store the dried aliquots at -80°C. Once reconstituted, use the solution promptly and avoid repeated freeze-thaw cycles.
Q3: I'm observing unexpected cytotoxicity in my experiments. Is C2-C1P toxic to cells?
While C2-C1P is generally used to promote cell proliferation and survival, high concentrations or issues with the vehicle can lead to cytotoxicity.[6][7]
-
Concentration-Dependent Effects: The biological effects of C2-C1P are concentration-dependent. While mitogenic effects have been observed in the 1-10 µM range for some cell lines, higher concentrations may lead to off-target effects or cytotoxicity.[8] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and assay.
-
Vehicle Toxicity: Both DMSO and ethanol can be toxic to cells at certain concentrations.[4][9] Always include a vehicle-only control in your experiments to distinguish between the effects of C2-C1P and the solvent.
Q4: How can I ensure consistent delivery of C2-C1P to my cells?
To ensure consistent delivery and avoid issues with solubility in aqueous media:
-
Working Dilutions: Prepare fresh working dilutions of C2-C1P from your stock solution for each experiment.
-
Media Compatibility: When diluting C2-C1P into your cell culture medium, ensure thorough mixing to prevent precipitation. Visually inspect the medium for any signs of aggregation.
-
Serum Presence: Be aware that components in serum can bind to lipids and affect their availability and activity. Consistency in the serum concentration used across experiments is important.
Quantitative Data Summary
The following tables summarize key quantitative data for working with C2-C1P.
Table 1: Recommended Concentration Ranges for C2-C1P in Cell-Based Assays
| Cell Line | Assay Type | Effective Concentration Range | Reference |
| HL-60 | Apoptosis Induction | Up to 10 µM | [3] |
| Rat-1 Fibroblasts | DNA Synthesis & Cell Division | 1 - 10 µM | |
| Mel-Ab | Pigmentation Inhibition | 1 - 10 µM | [8] |
| C2C12 Myoblasts | Proliferation | Not specified for C2, but general C1P effects noted | [6] |
| Macrophages | Migration & Cytokine Release | Not specified for C2, but general C1P effects noted | [10] |
Table 2: Troubleshooting Inconsistent Results
| Issue | Potential Cause | Recommended Solution |
| High variability between replicates | Inaccurate pipetting of viscous stock solution. | Use positive displacement pipettes for viscous solutions. |
| Inconsistent stock solution concentration due to solvent evaporation. | Prepare single-use aliquots of C2-C1P and dry under nitrogen for storage.[3] | |
| Cell plating density is not uniform. | Ensure even cell distribution when seeding plates. | |
| No observable effect | C2-C1P concentration is too low. | Perform a dose-response experiment to determine the optimal concentration. |
| C2-C1P has degraded. | Use freshly prepared or properly stored aliquots. | |
| The chosen cell line is not responsive. | Test a different cell line known to respond to C1P signaling. | |
| Unexpected cytotoxicity | C2-C1P concentration is too high. | Lower the concentration of C2-C1P. |
| Vehicle (DMSO or ethanol) is at a toxic concentration. | Reduce the final concentration of the vehicle in the culture medium and include a vehicle-only control.[4][9] |
Experimental Protocols
Protocol 1: Preparation of C2-C1P Stock Solution
This protocol is adapted from a method for preparing short-chain ceramide solutions.[3]
-
Weigh out 10 mg of C2 Ceramide.
-
Dissolve the C2 Ceramide in 1.46 mL of 100% ethanol to achieve a final concentration of 20 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Dispense 200 µL aliquots into dark glass vials.
-
Dry the aliquots under a stream of nitrogen gas.
-
Store the dried aliquots at -80°C.
-
Immediately before use, reconstitute one aliquot in 200 µL of 100% ethanol to yield a 20 mM stock solution.
Protocol 2: Cell Viability Assay (MTT Assay)
This is a general protocol for assessing cell viability and can be adapted for testing the effects of C2-C1P.
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of C2-C1P in a complete culture medium. Also, prepare a vehicle control with the same final concentration of ethanol or DMSO as the highest C2-C1P concentration.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of C2-C1P or the vehicle control.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Visualizations
Signaling Pathways of Ceramide-1-Phosphate (C1P)
Caption: C1P signaling pathways involved in cell survival, proliferation, and inflammation.
Experimental Workflow for Troubleshooting Inconsistent C2-C1P Results
Caption: A logical workflow for troubleshooting inconsistent experimental results with C2-C1P.
Logical Relationship between Problem and Solution
Caption: Mapping common experimental problems with C2-C1P to their respective solutions.
References
- 1. Ceramide 1-Phosphate in Cell Survival and Inflammatory Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Cell death/survival signal by ceramide and sphingosine-1-phosphate - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Behavioral effects of vehicles: DMSO, ethanol, Tween-20, Tween-80, and emulphor-620 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ceramide 1-phosphate stimulates proliferation of C2C12 myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ceramide-1-phosphate in cell survival and inflammatory signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 10. Ceramide 1-phosphate induces macrophage chemoattractant protein-1 release: involvement in ceramide 1-phosphate-stimulated cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing C2 Ceramide-1-Phosphate Incubation Time
Welcome to the technical support center for C2 Ceramide-1-Phosphate (C2-C1P) applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound (C2-C1P) and why is it used in research?
A1: this compound (C2-C1P) is a synthetic, cell-permeable analog of the naturally occurring bioactive sphingolipid, Ceramide-1-Phosphate (C1P). C1P is an important signaling molecule involved in various cellular processes, including cell proliferation, survival, inflammation, and migration.[1] Due to its short acyl chain, C2-C1P can more easily cross cell membranes, making it a valuable tool for studying the intracellular effects of C1P.
Q2: What are the key signaling pathways activated by C1P?
A2: C1P is known to activate several pro-survival and pro-inflammatory signaling pathways. The primary pathways include the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. Activation of these pathways can regulate gene expression, cell cycle progression, and apoptosis.
Q3: How do I determine the optimal incubation time for my C2-C1P experiment?
A3: The optimal incubation time for C2-C1P is highly dependent on the specific cell type and the biological endpoint being measured. For rapid signaling events like protein phosphorylation, short incubation times are required. For more complex cellular responses such as apoptosis or proliferation, longer incubation periods are necessary. It is crucial to perform a time-course experiment to determine the ideal duration for your specific experimental setup.[2][3]
Q4: What is a typical concentration range for C2-C1P in cell culture experiments?
A4: The effective concentration of C2-C1P can vary between cell lines. A dose-response experiment is recommended to determine the optimal concentration for your specific cells. Generally, concentrations can range from 10 µM to 50 µM.[2]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with C2-C1P, with a focus on problems related to incubation time.
| Problem | Possible Cause | Suggested Solution |
| No observable effect after C2-C1P treatment. | Inadequate Incubation Time: The incubation period may be too short for the desired cellular response to manifest. | Conduct a time-course experiment. For signaling events (e.g., protein phosphorylation), check early time points (5-60 minutes). For apoptosis or proliferation, extend the incubation to 24-72 hours.[2][3] |
| Suboptimal C2-C1P Concentration: The concentration used may be too low to elicit a response in your cell type. | Perform a dose-response experiment with a range of concentrations (e.g., 10, 25, 50 µM) to find the optimal dose.[2] | |
| C2-C1P Degradation or Instability: Improper storage or handling can lead to degradation of the lipid. | Store C2-C1P at -20°C as a powder. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO, ethanol) for each experiment and avoid repeated freeze-thaw cycles.[2] | |
| High background or non-specific effects observed. | Solvent Toxicity: The solvent used to dissolve C2-C1P may be causing cellular stress or toxicity at the final concentration. | Ensure the final solvent concentration in the cell culture medium is minimal (typically <0.1%). Always include a vehicle control (medium with the same concentration of solvent) in your experiments.[2] |
| Prolonged Incubation Leading to Secondary Effects: Long incubation times can lead to off-target effects or activation of secondary signaling pathways. | For signaling studies, focus on early time points to capture the primary response. If long incubations are necessary, be aware of potential confounding effects and use appropriate controls. | |
| Inconsistent results between experiments. | Variability in Cell Culture Conditions: Cell density, serum concentration, and medium pH can all influence cellular responses to C2-C1P.[2] | Standardize your cell culture procedures. Plate cells at a consistent density and consider reducing serum concentration during treatment if it interferes with C2-C1P activity.[2] |
| Cell Line Variation: Different cell lines can respond differently to the same stimulus.[4] | Optimization of incubation time and concentration is necessary for each cell line used. |
Data Presentation: Recommended Incubation Times
The following tables summarize recommended starting points for C2-C1P incubation times for various cellular assays. It is critical to optimize these times for your specific cell line and experimental conditions.
Table 1: Short-Term Assays (Signaling Pathway Activation)
| Assay | Target | Cell Type (Example) | Incubation Time | Reference |
| Western Blot | p-ERK, p-Akt | Rhabdomyosarcoma cells | 5 - 60 minutes | |
| Western Blot | p-cbl | Nb2 cells | 20 minutes (peak) | [5] |
| Western Blot | p-Pyk2, p-MAPK | Rat aortic smooth muscle cells | Transient, dose-dependent | [6] |
Table 2: Long-Term Assays (Cellular Responses)
| Assay | Endpoint | Cell Type (Example) | Incubation Time | Reference |
| Apoptosis Assay | Annexin V staining, Caspase activation | Jurkat cells, HL-60 cells | 4 - 24 hours | [4][7] |
| Proliferation Assay | MTT, CCK-8 | Various | 24 - 96 hours | [8] |
| Cell Migration | Wound healing, Transwell assay | H1299 lung cancer cells | 48 hours | [8] |
| Cell Viability | Glioma cell lines | 72 hours | [9] |
Experimental Protocols
Protocol 1: Time-Course Analysis of ERK and Akt Phosphorylation by Western Blot
-
Cell Seeding: Plate cells at an appropriate density in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 4-18 hours prior to treatment, if compatible with your cell line.
-
C2-C1P Preparation: Prepare a stock solution of C2-C1P in DMSO or ethanol.[2] Immediately before use, dilute the stock solution to the desired final concentration in serum-free or reduced-serum medium.
-
Cell Treatment: Remove the culture medium and add the C2-C1P-containing medium to the cells. Include a vehicle control (medium with solvent only).
-
Incubation: Incubate the cells for various time points (e.g., 0, 5, 15, 30, and 60 minutes) at 37°C.
-
Cell Lysis: After each time point, immediately place the plate on ice, aspirate the medium, and wash the cells with ice-cold PBS. Add lysis buffer containing protease and phosphatase inhibitors to each well.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phosphorylated and total ERK and Akt.
-
Detection and Analysis: Use an appropriate secondary antibody and detection reagent to visualize the protein bands. Quantify the band intensities to determine the kinetics of ERK and Akt phosphorylation.
Protocol 2: Apoptosis Induction and Detection by Annexin V Staining
-
Cell Seeding: Plate cells in 12-well plates at a density that will not lead to over-confluence during the experiment.
-
C2-C1P Treatment: Treat cells with the desired concentration of C2-C1P or vehicle control.
-
Incubation: Incubate the cells for a range of time points (e.g., 4, 8, 12, and 24 hours).[4] The optimal time will vary depending on the cell line.[4]
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization (if applicable) and centrifugation.
-
Annexin V Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and a viability dye (e.g., Propidium Iodide or 7-AAD) according to the manufacturer's protocol.[4]
-
Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and dead (viability dye positive) cells.
Visualizations
References
- 1. Ceramide and ceramide 1-phosphate in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 4. biotech.illinois.edu [biotech.illinois.edu]
- 5. Phosphorylation of cbl after stimulation of Nb2 cells with prolactin and its association with phosphatidylinositol 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential stimulation of proline-rich tyrosine kinase 2 and mitogen-activated protein kinase by sphingosine 1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell death/survival signal by ceramide and sphingosine-1-phosphate - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: C2 Ceramide-1-Phosphate Quantification by Mass Spectrometry
Welcome to the technical support center for the quantification of C2 Ceramide-1-Phosphate (C2-C1P) and other sphingolipids by mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my C2-C1P measurements unexpectedly high and variable?
A1: A significant challenge in C1P quantification is the potential for artificial generation of C1P from the hydrolysis of sphingomyelin (B164518) (SM) during sample preparation. This is particularly prevalent when using base hydrolysis to remove glycerophospholipids. If the neutralization step after hydrolysis is incomplete, residual base can lead to the conversion of SM to C1P, causing an overestimation of its cellular levels.[1][2]
Troubleshooting:
-
Ensure complete neutralization: After base hydrolysis, meticulously neutralize the lipid extract with an acid (e.g., glacial acetic acid). Use pH paper to confirm that the sample has reached a neutral pH before proceeding.[1]
-
Alternative sample preparation: Consider sample preparation methods that do not require harsh base hydrolysis, if compatible with your sample matrix and other analytes of interest.
Q2: I'm observing significant sample-to-sample carryover in my LC-MS/MS analysis. How can I mitigate this?
A2: Sample carryover is a common issue in C1P analysis, leading to inaccurate quantification in subsequent samples.[1][2]
Troubleshooting:
-
Optimize column temperature: Heating the chromatographic column (e.g., to 60°C) can significantly reduce carryover and enhance signal strength by improving the elution of these lipids.[1][2][3]
-
Thorough wash steps: Implement rigorous wash cycles between sample injections. This may involve injecting a blank solvent multiple times after a high-concentration sample.
-
Injector cleaning: Ensure the autosampler needle and injection port are adequately washed with appropriate solvents between runs.
Q3: What are the best practices for selecting and using internal standards for C2-C1P quantification?
A3: The lack of commercially available, structurally identical stable isotope-labeled internal standards for every C1P species, including C2-C1P, is a major hurdle for accurate quantification.[1]
Best Practices:
-
Use odd-chain or stable isotope-labeled standards: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., ¹³C- or ²H-labeled C2-C1P). When unavailable, non-endogenous, odd-chain C1P species (e.g., d18:1/17:0 C1P) or short-chain C1P (e.g., d18:1/12:0 C1P) can be used.[1][4]
-
Consistent spiking: Add the internal standard at the very beginning of the sample preparation process to account for analyte loss during extraction and processing.[5]
-
Validate your internal standard: Ensure that the chosen internal standard co-elutes with the analyte and exhibits a similar ionization response.
Troubleshooting Guides
Problem 1: Poor Sensitivity and Low Signal-to-Noise Ratio
Low abundance of C2-C1P in biological samples can make detection and quantification challenging.[1]
| Potential Cause | Troubleshooting Step |
| Suboptimal Ionization | Optimize mass spectrometer source parameters (e.g., capillary voltage, source temperature, gas flows) for C1P analysis.[6] C1P can be analyzed in both positive and negative ion modes; test both to determine the most sensitive for your instrument and method.[3] |
| Ion Suppression | Ion suppression from co-eluting compounds in the sample matrix can significantly reduce the analyte signal.[7][8] Improve chromatographic separation to resolve C2-C1P from interfering species. Enhance sample cleanup procedures to remove salts and other suppressive agents. |
| Inefficient Extraction | Use a validated lipid extraction method, such as the Bligh and Dyer method, to ensure efficient recovery of C1P.[4][6] |
Problem 2: Inaccurate Quantification and Poor Reproducibility
| Potential Cause | Troubleshooting Step |
| Matrix Effects | The sample matrix can influence ionization efficiency, leading to inaccuracies. Prepare calibration curves in a surrogate matrix that closely mimics the biological sample to compensate for matrix effects.[4] |
| Lack of Isomeric Separation | Different C1P species with the same mass-to-charge ratio may co-elute, leading to inaccurate quantification of a specific species like C2-C1P. Optimize the liquid chromatography method to achieve baseline separation of isomers.[6] |
| Method Variability | Ensure consistent sample handling and preparation across all samples. Use a validated and standardized protocol. |
Experimental Protocols
Lipid Extraction from Cells (Modified Bligh and Dyer Method)
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Cell Harvesting: Aspirate the culture medium and wash the cells with cold phosphate-buffered saline (PBS). Scrape the cells in a known volume of methanol (B129727).
-
Internal Standard Spiking: Add a known amount of your chosen internal standard (e.g., d18:1/12:0 C1P) to the cell suspension.[1]
-
Lipid Extraction:
-
Add chloroform (B151607) to the methanol cell suspension to achieve a chloroform:methanol ratio of 1:2 (v/v).
-
Sonicate the mixture to ensure homogeneity and incubate (e.g., overnight at 48°C) to facilitate complete extraction.[1]
-
-
Phase Separation (Optional, for sample cleanup):
-
Solvent Evaporation and Reconstitution:
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., the initial mobile phase).[5]
-
LC-MS/MS Parameters for C1P Analysis
The following table provides a starting point for developing an LC-MS/MS method for C1P analysis. Optimization will be necessary for your specific instrumentation and application.
| Parameter | Example Condition | Reference |
| LC Column | C18 reverse-phase column (e.g., 2.1 mm x 50 mm) | [1] |
| Column Temperature | 60°C | [1][3] |
| Mobile Phase A | Methanol/Water/Formic Acid | [6] |
| Mobile Phase B | Acetonitrile/Isopropanol/Formic Acid | [6] |
| Gradient | A suitable gradient from a higher polarity to a lower polarity mobile phase composition. | [4] |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | [3] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | [9] |
| Example MRM Transition (d18:1/16:0 C1P) | 618.4 -> 264.4 | [1] |
Visualizations
Caption: Experimental workflow for C2-C1P quantification by LC-MS/MS.
Caption: Simplified signaling pathway involving Ceramide-1-Phosphate.
References
- 1. Use of high performance liquid chromatography-electrospray ionization-tandem mass spectrometry for the analysis of ceramide-1-phosphate levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of high performance liquid chromatography-electrospray ionization-tandem mass spectrometry for the analysis of ceramide-1-phosphate levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lipidmaps.org [lipidmaps.org]
- 4. Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Ion suppression in mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 8. Global Ion Suppression Limits the Potential of Mass Spectrometry Based Phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
improving signal-to-noise in C2 Ceramide-1-phosphate detection
Welcome to the technical support center for the analysis of C2 Ceramide-1-Phosphate (C2C1P). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their mass spectrometry experiments and improve the signal-to-noise (S/N) ratio for this short-chain sphingolipid.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of artificially high C2C1P signals in mass spectrometry?
A1: The most frequent issue is the incomplete neutralization of base-hydrolyzed lipid extracts.[1][2] If the sample remains basic, sphingomyelin (B164518) (SM) can be hydrolyzed to C1P during sample processing, leading to a significant overestimation of the actual C1P levels.[1][2] It is crucial to ensure complete neutralization before drying down the lipid extract.
Q2: Why is my C2C1P signal weak or undetectable?
A2: A weak or absent signal can stem from several factors:
-
Low Ionization Efficiency: C1P, including the C2 analog, can exhibit low ionization efficiency, making detection difficult, especially for low-abundance species.[1]
-
Suboptimal Extraction: Using an extraction method not optimized for highly polar lipids like C1P can lead to poor recovery. A single-phase extraction is often recommended for C1P.[3]
-
Instrument Sensitivity: The sensitivity of the mass spectrometer plays a crucial role. For instance, QTrap systems have been shown to be significantly more sensitive for sphingolipid analysis than older triple quadrupole (QQQ) instruments.[3]
-
Sample Degradation: Ensure proper storage and handling of samples and standards to prevent degradation.
Q3: Can I use the same internal standards for C2C1P as for long-chain C1Ps?
A3: While using a labeled internal standard is critical, the choice matters. It is best practice to use a labeled analog that is structurally as similar as possible to the analyte. For C2C1P, a labeled short-chain C1P would be ideal. If not available, using a common long-chain C1P internal standard like d18:1/12:0 C1P is possible, but it's important to validate that the ionization efficiency and fragmentation behavior are comparable enough for accurate relative quantification.[1]
Q4: What is the expected biological concentration of C1P in mammalian cells?
A4: Previously reported high levels of C1P (150–300 pmols/10^6 cells) are now understood to be artifacts from sample preparation issues.[1][2] The actual quantity is much lower, in the range of approximately 6 pmols/10^6 cells.[1][2]
Troubleshooting Guide: Improving Signal-to-Noise (S/N) Ratio
This guide addresses specific issues that can arise during the LC-MS/MS analysis of C2C1P, with a focus on enhancing the signal-to-noise ratio.
| Problem | Potential Cause | Recommended Solution |
| High Background Noise | Contamination from solvents, glassware, or the LC system. | Perform a "steam clean" of the LC/MS system overnight by running it at a high temperature (e.g., 350°C) and high gas flow to bake out contaminants.[4] Systematically check for contamination from mobile phases, vials, and LC components. |
| High salt content from the extraction procedure. | Ensure the chromatographic method effectively retains and de-salts the C2C1P analyte before it enters the mass spectrometer.[3] | |
| Low Signal Intensity | Poor ionization in the MS source. | Optimize MS source parameters (e.g., nebulizer pressure, drying gas temperature, voltage). A lower LC flow rate can also improve ionization efficiency.[1] |
| Sample carryover between injections. | Heat the HPLC column to 60°C. This has been shown to eliminate carryover and can double the signal strength for C1P.[2] | |
| Suboptimal mobile phase composition. | Use a mobile phase containing a low concentration of an appropriate modifier like ammonium (B1175870) formate (B1220265) or formic acid to improve protonation and signal in positive ion mode.[3][4] | |
| Inconsistent Peak Area / Poor Reproducibility | Incomplete lipid extraction. | Use a single-phase extraction protocol optimized for polar sphingolipids like C1P to ensure high recovery.[3] A simple extraction with methanol (B129727) has also been shown to be effective for broad sphingolipid coverage.[5] |
| Instrument drift or instability. | Allow the mass spectrometer's quadrupoles to reach thermal equilibrium (which can take several hours) before tuning and running samples. Re-tune the instrument daily.[4] | |
| Analyte degradation in the autosampler. | Ensure the autosampler is kept at a low temperature (e.g., 4°C). Use fresh samples, as signal response can decrease if samples are left at room temperature for extended periods.[4] |
Quantitative Data on S/N Improvement Strategies
The following table summarizes the reported quantitative improvements in signal intensity for C1P analysis. Note that these values were determined for general or long-chain C1P but are expected to be applicable to C2C1P.
| Parameter | Modification | Reported Improvement | Reference |
| Chromatography | Heat HPLC column to 60°C | 2-fold enhancement in signal strength | [2] |
| Instrumentation | Use of a QTrap vs. a QQQ Mass Spectrometer | 3 to 4 orders of magnitude greater signal response | [3] |
| Data Processing | Use of noise frequency spectrum modification | Up to 16-fold S/N ratio enhancement for noisy chromatograms | [6] |
Experimental Protocols & Workflows
Detailed Protocol: C2C1P Extraction and LC-MS/MS Analysis
This protocol is adapted from established methods for sphingolipid analysis.[1][3]
1. Lipid Extraction (Single Phase Method)
-
Sample Preparation: Start with approximately 10^6 cultured cells.
-
Lysis & Extraction: Add 1 mL of methanol to the cell pellet and sonicate to create a homogeneous mixture. Add 500 µL of chloroform (B151607) and an appropriate amount of a short-chain C1P internal standard.
-
Incubation: Sonicate the mixture again and incubate overnight at 48°C to ensure complete extraction.
-
Neutralization (Critical Step): After incubation, ensure the extract is neutralized to prevent artificial C1P generation.
-
Drying: Dry the lipid extract under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipids in the reverse-phase sample buffer (e.g., 60% Mobile Phase A: 40% Mobile Phase B).
2. LC-MS/MS Analysis
-
HPLC System: Shimadzu HPLC or equivalent.
-
Column: Discovery C18, heated to 60°C.
-
Mobile Phase A: 68.5:28.5:2:1 (v/v/v/v) Methanol/Water/THF/Formic Acid with 5 mM ammonium formate.
-
Mobile Phase B: 97:2:1 (v/v/v) Methanol/THF/Formic Acid with 5 mM ammonium formate.
-
Gradient:
-
Start with 70% A / 30% B for 0.4 min.
-
Linear gradient to 100% B over 1.9 min.
-
Hold at 100% B for at least 5 minutes to elute all C1P species.
-
Re-equilibrate the column with the starting conditions.
-
-
Mass Spectrometer: 4000 Q-Trap (Applied Biosystems) or similar, operated in positive ionization mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) mode. The precursor ion for C2C1P will be its [M+H]+, and the product ion will typically be m/z 264.4, corresponding to the sphingoid backbone.[3]
Experimental Workflow Diagram
Caption: C2C1P detection workflow from sample prep to data analysis.
Signaling Pathway Diagram
This diagram illustrates the central role of ceramide and its conversion to this compound.
Caption: Core sphingolipid metabolic pathway leading to C2C1P formation.
References
- 1. Use of high performance liquid chromatography-electrospray ionization-tandem mass spectrometry for the analysis of ceramide-1-phosphate levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of high performance liquid chromatography-electrospray ionization-tandem mass spectrometry for the analysis of ceramide-1-phosphate levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lipidmaps.org [lipidmaps.org]
- 4. agilent.com [agilent.com]
- 5. A simple and rapid method for extraction and measurement of circulating sphingolipids using LC-MS/MS: a targeted lipidomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improving signal-to-noise ratios of liquid chromatography-tandem mass spectrometry peaks using noise frequency spectrum modification between two consecutive matched-filtering procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
C2 Ceramide-1-Phosphate: A Technical Guide to Vehicle Control Selection and Experimental Best Practices
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the appropriate selection of vehicle controls for C2 Ceramide-1-phosphate (C2-C1P) experiments. Adherence to these guidelines is critical for ensuring the validity and reproducibility of experimental findings. This resource offers troubleshooting advice and detailed protocols in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common vehicles for delivering this compound in research settings?
A1: The choice of vehicle for C2-C1P is contingent upon the experimental system. For in vitro studies, common vehicles include dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and complexes with fatty acid-free bovine serum albumin (BSA). For in vivo applications, vehicles such as saline, phosphate-buffered saline (PBS), polyethylene (B3416737) glycol (PEG), and cyclodextrins are frequently employed to enhance solubility and bioavailability.
Q2: How do I select an appropriate vehicle control for my this compound experiment?
A2: The fundamental principle of vehicle control selection is to administer the exact same vehicle formulation to the control group as the treatment group, but without the C2-C1P. For instance, if C2-C1P is dissolved in DMSO and subsequently diluted in cell culture medium, the vehicle control must consist of the same final concentration of DMSO in the medium. Similarly, if a BSA complex is used, the control should be the BSA solution at the identical concentration.
Q3: Why is a dedicated vehicle control group essential in my experimental design?
A3: Vehicles themselves can elicit biological effects that may confound the interpretation of results. Solvents like DMSO are known to influence cellular processes, including differentiation and apoptosis, at specific concentrations. A vehicle control group is therefore indispensable for distinguishing the biological effects specifically attributable to C2-C1P from any background effects induced by the delivery vehicle.
Troubleshooting Common Experimental Issues
| Problem | Potential Cause | Recommended Solution |
| Unexpected Biological Effects in Vehicle Control Group | The vehicle is biologically active at the concentration used. | 1. Reduce Vehicle Concentration: Titrate the vehicle to the lowest effective concentration that maintains C2-C1P solubility. For DMSO in cell culture, a final concentration below 0.1% is advisable. 2. Select a More Inert Vehicle: Consider biocompatible alternatives such as BSA complexes or liposomal formulations. 3. Conduct a Vehicle Dose-Response Study: Determine the highest concentration of the vehicle that does not produce a measurable biological effect. |
| Precipitation or Poor Solubility of C2-C1P | The selected vehicle is inadequate for the desired C2-C1P concentration. | 1. Employ a Co-Solvent: Initially dissolve C2-C1P in a small volume of an organic solvent like DMSO or ethanol before diluting it into an aqueous-based vehicle. 2. Utilize a Carrier Molecule: Complexing C2-C1P with fatty acid-free BSA can significantly enhance its solubility in aqueous solutions. 3. Apply Sonication: Brief sonication can aid in the dispersion and dissolution of C2-C1P. |
| Lack of Reproducibility in Experimental Results | Inconsistent preparation of the C2-C1P and vehicle solution. | 1. Standardize Preparation Protocol: Ensure complete dissolution of C2-C1P in the initial vehicle before any subsequent dilutions. 2. Use Freshly Prepared Solutions: The stability of C2-C1P in solution can be limited; therefore, it is best practice to prepare solutions fresh for each experiment. 3. Ensure Homogeneity: Thoroughly vortex the final solution immediately prior to its application to ensure a uniform concentration. |
Detailed Experimental Protocols
Protocol: Preparation of this compound Complexed with BSA for In Vitro Assays
-
Prepare a stock solution of this compound (e.g., 1 mM) in 100% ethanol.
-
In a sterile conical tube, prepare a solution of fatty acid-free BSA (e.g., 1% w/v) in serum-free cell culture medium.
-
While continuously vortexing the BSA solution, slowly add the C2-C1P stock solution to achieve the desired final concentration. It is crucial to maintain a low final concentration of ethanol (e.g., <0.5%).
-
To facilitate the formation of the C2-C1P-BSA complex, incubate the mixture at 37°C for a minimum of 30 minutes.
-
The corresponding vehicle control should be prepared in parallel, containing the same final concentrations of BSA and ethanol in the serum-free medium, but omitting the C2-C1P.
Visual Guides and Workflows
Caption: Decision workflow for C2-C1P vehicle and control selection.
Caption: Logical troubleshooting guide for C2-C1P experiments.
dealing with C2 Ceramide-1-phosphate degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of C2 Ceramide-1-Phosphate (C2-C1P) during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound?
A1: For optimal stability, this compound should be stored as a solid at -20°C.[1][2][3] Under these conditions, it is reported to be stable for at least four years.[2][4] It is crucial to prevent exposure to moisture, light, and oxygen.
Q2: How should I prepare stock solutions of this compound?
A2: C2-C1P is soluble in organic solvents such as ethanol (B145695), DMSO, and mixtures of chloroform (B151607) and methanol.[3] For cellular experiments, it is common to dissolve C2-C1P in ethanol or DMSO to create a concentrated stock solution.[5] When preparing aqueous solutions for experiments, it is advisable to make fresh dilutions from the stock solution and not to store the aqueous solution for more than one day to minimize hydrolysis.[3]
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathway for C2-C1P is enzymatic hydrolysis by lipid phosphate (B84403) phosphatases, which removes the phosphate group to yield C2 ceramide.[6][7] Another potential degradation route is the deacylation to sphingosine-1-phosphate (S1P), although the specific enzyme for this reaction in mammals has not been fully identified.[8] Chemical degradation can also occur through hydrolysis, particularly in aqueous solutions and at non-neutral pH.
Q4: Can I store this compound solutions? If so, under what conditions?
A4: Stock solutions in anhydrous organic solvents like ethanol or DMSO should be stored at -20°C or -80°C in tightly sealed vials to prevent evaporation and moisture absorption.[5] It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation. Aqueous solutions of C2-C1P are not recommended for long-term storage due to the risk of hydrolysis.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the storage and use of this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or no biological activity in experiments. | Degradation of C2-C1P due to improper storage. | Verify that the solid C2-C1P has been stored at -20°C. For stock solutions, ensure they were stored at -20°C or -80°C in an anhydrous solvent and protected from light. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use vials after preparation to minimize freeze-thaw cycles. | |
| Degradation in aqueous experimental media. | Prepare fresh dilutions of C2-C1P in your aqueous buffer or media immediately before each experiment. Do not store C2-C1P in aqueous solutions.[3] | |
| Precipitation observed when diluting stock solution into aqueous media. | Low solubility of C2-C1P in the aqueous buffer. | The solubility of C2 ceramide in PBS (pH 7.2) is approximately 50 µg/ml.[3] Ensure the final concentration in your experiment does not exceed its solubility limit. Consider using a carrier solvent or gentle warming to aid dissolution, but be mindful of potential temperature-induced degradation. |
| Variability in results between different batches of C2-C1P. | Differences in purity or handling of different lots. | Always check the certificate of analysis for each new batch. Perform a quality control experiment with a known positive control to validate the activity of the new batch before proceeding with critical experiments. |
| Unexpected peaks in analytical chromatography (e.g., LC-MS). | Presence of degradation products. | The primary degradation product is C2 ceramide. Other possibilities include sphingosine-1-phosphate. Use analytical standards for these compounds to confirm their presence. |
| Contamination of the sample or solvent. | Ensure high-purity solvents are used for sample preparation and analysis. Run a solvent blank to identify any background contaminants. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of C2-C1P for use in biological experiments.
Materials:
-
This compound (solid)
-
Anhydrous ethanol or DMSO
-
Sterile, amber glass vials with screw caps
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Allow the vial of solid C2-C1P to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of C2-C1P in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous ethanol or DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly to dissolve the solid. Gentle warming (to no more than 37°C) can be used if necessary, but avoid excessive heat.
-
Once fully dissolved, flush the vial with an inert gas to displace oxygen.
-
Seal the vial tightly.
-
Aliquot the stock solution into smaller, single-use amber glass vials.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Forced Degradation Study of this compound
Objective: To assess the stability of C2-C1P under various stress conditions to understand its degradation profile. This protocol is a general guideline and should be adapted based on specific experimental needs.
Materials:
-
This compound stock solution
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Phosphate buffered saline (PBS), pH 7.4
-
Incubators set at various temperatures (e.g., 4°C, 25°C, 40°C)
-
Photostability chamber
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Prepare several identical samples of C2-C1P in a suitable solvent (e.g., ethanol) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M.
-
Oxidation: Add H₂O₂ to a final concentration of 3%.
-
Thermal Degradation: Incubate samples at different temperatures (e.g., 4°C, 25°C, 40°C).
-
Photodegradation: Expose samples to light in a photostability chamber according to ICH guidelines.[9]
-
Control: Keep one sample under recommended storage conditions (-20°C in the dark).
-
-
Time Points: Collect aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Analysis: Neutralize the acid and base-treated samples before analysis. Analyze all samples by a validated stability-indicating method, such as LC-MS/MS, to quantify the remaining C2-C1P and identify and quantify any degradation products.[1][10]
-
Data Analysis: Plot the concentration of C2-C1P versus time for each condition to determine the degradation kinetics.
Visualizations
This compound Metabolic Pathways
Caption: Metabolic pathways of this compound synthesis and degradation.
Experimental Workflow for Stability Testing
Caption: Workflow for conducting a forced degradation study of this compound.
References
- 1. Use of high performance liquid chromatography-electrospray ionization-tandem mass spectrometry for the analysis of ceramide-1-phosphate levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lipidmaps.org [lipidmaps.org]
- 4. demarcheiso17025.com [demarcheiso17025.com]
- 5. researchgate.net [researchgate.net]
- 6. Phosphatidate phosphohydrolase catalyzes the hydrolysis of ceramide 1-phosphate, lysophosphatidate, and sphingosine 1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ceramide 1-Phosphate in Cell Survival and Inflammatory Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Cell Permeability of C2 Ceramide-1-Phosphate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with C2 Ceramide-1-Phosphate (C2C1P). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on overcoming the inherently poor cell permeability of this bioactive sphingolipid.
Frequently Asked Questions (FAQs)
Q1: Why are my cells not responding to C2C1P treatment?
A1: A lack of cellular response to C2C1P can stem from several factors:
-
Poor Cell Permeability: C2C1P, despite its short acyl chain, is a phosphorylated lipid and thus has difficulty crossing the cell membrane to reach its intracellular targets. Direct application to cell culture media is often inefficient.
-
Inadequate Concentration: The effective intracellular concentration may not be reached. A dose-response experiment is crucial to determine the optimal concentration for your specific cell type and experimental conditions.
-
Degradation of C2C1P: C2C1P can be metabolized by cellular enzymes. Ensure the quality and stability of your C2C1P stock.
-
Cell Type Specificity: The expression of downstream effectors and the activity of relevant signaling pathways can vary significantly between cell types.[1]
-
Presence of Serum: Components in fetal bovine serum (FBS) can bind to lipids, potentially reducing the effective concentration of C2C1P available to the cells.[1]
Q2: I am observing high cell death after C2C1P treatment. Is this expected?
A2: High concentrations of C2C1P can be toxic to cells.[2][3] It has been reported that at high concentrations, C2C1P is less effective at promoting cell division and inhibiting apoptosis and can instead induce cell death.[2][3] It is critical to perform a dose-response analysis to find a concentration that elicits the desired biological effect without causing significant cytotoxicity.
Q3: What is the difference between extracellular and intracellular C1P signaling?
A3: C1P can act both as an intracellular second messenger and as an extracellular ligand for a putative G protein-coupled receptor.[2]
-
Intracellular C1P: Primarily regulates cell survival and proliferation by modulating the activity of enzymes like cytosolic phospholipase A2 (cPLA₂), and signaling pathways such as PI3K/Akt and NF-κB.[3]
-
Extracellular C1P: Has been shown to stimulate cell migration through a specific cell surface receptor.[2] Therefore, the method of delivery is critical to dissecting its distinct biological roles.
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot common issues encountered during C2C1P experiments.
Experimental Protocols & Data
To effectively deliver C2C1P into cells and overcome its poor permeability, several methods can be employed. Below are detailed protocols and a summary of quantitative parameters.
Delivery Method Protocols
1. BSA Complexation
This method utilizes fatty acid-free Bovine Serum Albumin (BSA) as a carrier to improve the solubility and delivery of C2C1P into cells.
Protocol:
-
Prepare a stock solution of C2C1P: Dissolve C2C1P in ethanol (B145695) to a concentration of 10-20 mM.[1] Store at -80°C.
-
Prepare a fatty acid-free BSA solution: Dissolve fatty acid-free BSA in sterile phosphate-buffered saline (PBS) or serum-free medium to a concentration of 0.4% (w/v).[1]
-
Complex C2C1P with BSA:
-
Warm the BSA solution to 37°C.
-
Add the ethanolic C2C1P stock solution to the warm BSA solution while vortexing to achieve the desired final concentration. The final ethanol concentration should be kept low (e.g., <0.1%) to avoid solvent-induced cytotoxicity.
-
Sonicate the C2C1P-BSA complex solution briefly.[1]
-
-
Treat cells: Add the C2C1P-BSA complex to your cell culture.
2. Lipofection
Lipofection involves encapsulating C2C1P within lipid-based nanoparticles (liposomes) to facilitate its entry into cells via endocytosis.
Protocol:
-
Prepare C2C1P solution: Dilute your C2C1P stock in a serum-free medium, such as Opti-MEM™.
-
Prepare Lipofectamine solution: In a separate tube, dilute a lipofection reagent (e.g., Lipofectamine™ 2000 or 3000) in the same serum-free medium and incubate for 5 minutes at room temperature.[4]
-
Form C2C1P-lipid complexes: Combine the diluted C2C1P and the diluted lipofection reagent. Mix gently and incubate for 20 minutes at room temperature to allow the complexes to form.[4]
-
Treat cells: Add the C2C1P-lipid complexes to your cells in culture. The medium can be changed after 4-6 hours if cytotoxicity is a concern.[4]
3. Caged C2C1P and Photolytic Uncaging
This advanced technique uses a photosensitive "caging" group attached to C2C1P. The caged compound is cell-permeable. Once inside the cell, a flash of light at a specific wavelength cleaves the caging group, releasing the active C2C1P.
Protocol:
-
Cell loading: Incubate cells with the caged C2C1P compound. The optimal concentration and loading time should be determined empirically.
-
Uncaging: Use a two-photon laser scanning microscope to deliver a focused pulse of light at the appropriate wavelength (e.g., 720 nm for MNI-caged compounds) to the desired subcellular location.[5][6] The laser power and pulse duration need to be carefully calibrated to ensure efficient uncaging without causing photodamage.[5]
-
Analysis: Monitor the cellular response immediately after uncaging.
Quantitative Data Summary
| Parameter | BSA Complexation | Lipofection | Caged C2C1P & Uncaging |
| Typical Working Concentration | 1 - 20 µM[1] | Optimization required, start with 1-10 µM | Dependent on uncaging efficiency, load with 1-10 µM |
| Delivery Efficiency | Moderate | Moderate to High | High (spatially and temporally precise) |
| Potential for Off-Target Effects | Low | Moderate (lipofection reagent can have own effects) | Low (if uncaging is localized) |
| Technical Complexity | Low | Moderate | High |
| Equipment Requirement | Standard cell culture equipment | Standard cell culture equipment | Two-photon microscope |
Signaling Pathways and Experimental Workflows
C1P Signaling Pathway
Ceramide-1-Phosphate is a pro-survival and pro-proliferative lipid second messenger. It antagonizes the pro-apoptotic effects of ceramide, a concept often referred to as the "sphingolipid rheostat".[1]
Experimental Workflows for Intracellular Delivery
The following diagrams illustrate the workflows for the three main methods of intracellular C2C1P delivery.
BSA Complexation Workflow
Lipofection Workflow
Caged C1P Workflow
References
- 1. Cell death/survival signal by ceramide and sphingosine-1-phosphate - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Ceramide 1-Phosphate in Cell Survival and Inflammatory Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Ceramide and ceramide 1-phosphate in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipofectamine® 2000 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 6. Probing Single Synapses via the Photolytic Release of Neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: C2 Ceramide-1-Phosphate ELISA Kit
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with high background signals in C2 Ceramide-1-Phosphate (C2-C1P) ELISA kits.
High Background Troubleshooting Guide
High background can obscure the specific signal from your samples, leading to inaccurate quantification of C2-C1P. The following sections detail potential causes and solutions to mitigate this common issue.
Initial Troubleshooting Workflow
Before diving into specific experimental changes, it's crucial to systematically identify the source of the high background. The following diagram outlines a logical troubleshooting workflow.
Technical Support Center: Interpreting Unexpected Phenotypes with C2 Ceramide-1-Phosphate
Welcome to the technical support center for C2 Ceramide-1-Phosphate (C2-C1P). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of C2-C1P in experimental settings. Here, you will find information to help you interpret unexpected results and refine your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the expected biological activity of this compound?
A1: this compound (C2-C1P) is a cell-permeable, short-chain analog of the bioactive sphingolipid, Ceramide-1-Phosphate (C1P). Generally, C1P is known to be a pro-survival and pro-proliferative signaling molecule.[1] It has been shown to be mitogenic in various cell types, including fibroblasts and macrophages.[2] The primary expected effects of C2-C1P are the stimulation of cell growth and inhibition of apoptosis.[1]
Q2: How does C2-C1P exert its effects? What are the key signaling pathways involved?
A2: C1P, and by extension its analog C2-C1P, primarily acts as an intracellular second messenger.[3] It is known to activate several key signaling pathways associated with cell survival and proliferation, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Extracellular signal-regulated kinase (ERK1/2) pathway, and the c-Jun N-terminal kinase (JNK) pathway. Activation of these pathways can lead to the upregulation of anti-apoptotic proteins and cell cycle progression.
Q3: What is the difference between short-chain (like C2) and long-chain C1P?
A3: While short-chain C1P analogs like C2-C1P are useful experimental tools due to their cell permeability, they may not always perfectly mimic the actions of endogenous long-chain C1P. For instance, some research suggests that C1P with acyl chains of six carbons or longer are required to efficiently activate cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory response. C2-C1P was found to be unable to activate this enzyme, indicating that some biological activities of C1P are chain length-specific.[3]
Q4: What is a suitable vehicle control for C2-C1P experiments?
A4: this compound is a lipid and typically requires a solvent for solubilization before being added to cell culture media. Common solvents include dimethyl sulfoxide (B87167) (DMSO) or ethanol. It is crucial to include a vehicle control in your experiments. This control should consist of cells treated with the same final concentration of the solvent used to dissolve the C2-C1P. This ensures that any observed effects are due to the C2-C1P itself and not the solvent.
Troubleshooting Guide
Problem 1: I am observing apoptosis or cytotoxicity instead of the expected cell proliferation.
This is a documented, yet unexpected, phenotype that can arise under specific experimental conditions. Here are several potential causes and troubleshooting steps:
-
High Concentrations of C2-C1P: While generally pro-survival, high concentrations of C1P can be toxic to cells.[1] The pro-apoptotic effect might be a result of cellular stress due to an unnaturally high level of intracellular C1P.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of C2-C1P for your cell type. Start with a low concentration (e.g., 1 µM) and titrate up to higher concentrations (e.g., 50 µM).
-
-
Overexpression of Ceramide Kinase (CerK): One study reported that the addition of cell-permeable C2-ceramide to cells overexpressing CerK led to the formation of C2-C1P and subsequent apoptosis. This suggests that a rapid and massive conversion of C2-ceramide to C2-C1P can lead to toxic intracellular levels.
-
Solution: If you are using a model with CerK overexpression, be particularly cautious with the concentration of C2-ceramide or C2-C1P used. A lower concentration range is advisable.
-
-
Cell Type Specificity: The cellular response to C2-C1P can be highly cell-type dependent. Some cell lines may be more sensitive to lipid-induced stress or may have different balances of pro- and anti-apoptotic machinery.
-
Solution: If possible, test the effects of C2-C1P on a different cell line to see if the apoptotic phenotype is consistent.
-
Problem 2: I am not observing any significant effect of C2-C1P on my cells.
-
Suboptimal Concentration: The concentration of C2-C1P may be too low to elicit a response.
-
Solution: As mentioned above, perform a dose-response experiment to identify the effective concentration range for your cell line.
-
-
Inadequate Incubation Time: The biological effects of C2-C1P may take time to become apparent.
-
Solution: Conduct a time-course experiment, assessing cell proliferation or viability at multiple time points (e.g., 24, 48, and 72 hours) after treatment.
-
-
Poor Compound Stability or Delivery: C2-C1P may be degrading in the culture medium or not efficiently reaching its intracellular target.
-
Solution: Prepare fresh stock solutions of C2-C1P for each experiment. Ensure proper solubilization in the vehicle before diluting in culture medium.
-
Problem 3: My experimental results are inconsistent and not reproducible.
-
Cell Culture Conditions: Variations in cell passage number, confluency, or overall health can significantly impact experimental outcomes.
-
Solution: Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase and at a consistent confluency at the time of treatment.
-
-
Reagent Variability: The quality and handling of C2-C1P and other reagents can affect results.
-
Solution: Purchase C2-C1P from a reputable supplier. Store it according to the manufacturer's instructions. Prepare fresh dilutions for each experiment.
-
Quantitative Data Summary
The optimal concentration and resulting effect of C2-C1P are cell-type dependent and must be determined empirically. The following tables provide an illustrative example of how to present dose-response data.
Table 1: Illustrative Dose-Response of C2-C1P on Cell Viability (MTT Assay)
| C2-C1P Concentration (µM) | % Cell Viability (Relative to Vehicle Control) | Standard Deviation |
| 0 (Vehicle) | 100 | ± 5.2 |
| 1 | 110 | ± 6.1 |
| 5 | 125 | ± 7.3 |
| 10 | 138 | ± 8.0 |
| 25 | 115 | ± 6.8 |
| 50 | 85 | ± 5.9 |
Table 2: Example IC50 Values for a Hypothetical Cytotoxic Compound in Different Cell Lines
| Cell Line | IC50 (µM) after 48h |
| HeLa (Cervical Cancer) | 22.4 |
| HTB-26 (Breast Cancer) | 15.8 |
| PC-3 (Prostate Cancer) | 12.5 |
| HepG2 (Liver Cancer) | 35.2 |
Note: The data in these tables are for illustrative purposes only and do not represent actual experimental results for C2-C1P.
Key Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is adapted from standard MTT assay procedures.[4][5][6]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound
-
Vehicle (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of C2-C1P in culture medium. Also, prepare a vehicle control with the same final solvent concentration.
-
Remove the old medium from the cells and add 100 µL of the prepared C2-C1P dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a plate reader.
Protocol 2: Detection of Apoptosis using Annexin V Staining
This protocol is based on standard Annexin V apoptosis detection methods.[7][8][9][10][11]
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound
-
Vehicle (e.g., DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of C2-C1P or vehicle control for the chosen duration.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Protocol 3: Western Blot Analysis of PI3K/Akt Pathway Activation
This protocol provides a general workflow for assessing protein phosphorylation.[12][13][14][15][16]
Materials:
-
Cells of interest
-
This compound
-
Vehicle (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with C2-C1P or vehicle for the desired time.
-
Wash cells with cold PBS and lyse them with lysis buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for the total protein to ensure equal loading.
Visualizations
References
- 1. Ceramide and ceramide 1-phosphate in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Ceramide 1-Phosphate in Cell Survival and Inflammatory Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchhub.com [researchhub.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. kumc.edu [kumc.edu]
- 9. bosterbio.com [bosterbio.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Optimizing C2 Ceramide-1-Phosphate Binding Assays
Welcome to the technical support center for C2 Ceramide-1-Phosphate (C2C1P) binding assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary binding partner for this compound (C2C1P) and what is the nature of their interaction?
A1: The primary binding partner for this compound is the C2 domain of cytosolic phospholipase A2α (cPLA2α). The interaction is direct and dependent on the presence of calcium ions. C2C1P acts as a potent and specific activator of cPLA2α by binding to a cationic groove on its C2 domain.[1][2]
Q2: Why is my C2C1P difficult to dissolve and how should I prepare it for my binding assay?
A2 (B175372): C2C1P, like other lipids, has poor aqueous solubility. It is recommended to first dissolve C2C1P in an organic solvent such as ethanol (B145695) or DMSO to create a stock solution. For aqueous buffers, C2C1P should be incorporated into vesicles or liposomes, often in combination with a carrier lipid like phosphatidylcholine (PC).[3] This mimics its natural presentation in a membrane and improves its accessibility for binding interactions.
Q3: What is a good starting point for a binding buffer?
A3: A common starting point for a C2C1P binding assay buffer is a Tris-based or HEPES-based buffer that mimics physiological conditions. A typical formulation is 20-50 mM Tris-HCl or HEPES at a pH of 7.4-8.0, with 100-150 mM NaCl or KCl.[4] The buffer should also contain a sufficient concentration of CaCl2 to facilitate the calcium-dependent interaction. It is crucial to optimize these components for your specific experimental setup.
Q4: How does calcium concentration impact the binding of C2C1P to the cPLA2α C2 domain?
A4: The binding of the cPLA2α C2 domain to lipid membranes, including those containing C2C1P, is a calcium-dependent process.[2][5] C2C1P has been shown to lower the concentration of calcium required for cPLA2α activation, reducing the EC50 for calcium significantly.[2] Therefore, titrating the calcium concentration is a critical optimization step. A typical starting range for CaCl2 in the binding buffer is 1-5 mM.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Binding Signal | Inactive Protein: The cPLA2α protein may be misfolded or inactive. | - Ensure proper protein purification and storage. - Perform a functional assay to confirm protein activity. - Avoid repeated freeze-thaw cycles of the protein stock. |
| Improper C2C1P Presentation: C2C1P may not be accessible for binding. | - Prepare fresh C2C1P vesicles/liposomes for each experiment. - Ensure proper formation of unilamellar vesicles by extrusion or sonication.[3][6] - Include a carrier lipid like phosphatidylcholine (PC) in the vesicles. | |
| Suboptimal Buffer Conditions: pH, ionic strength, or calcium concentration may be incorrect. | - Perform a buffer optimization screen (see Data Presentation section). - Titrate the CaCl2 concentration. - Ensure the buffer pH is stable and appropriate for the protein. | |
| High Background/Non-Specific Binding | Protein Aggregation: The protein may be aggregated, leading to non-specific interactions. | - Centrifuge the protein solution before use to remove aggregates. - Include a low concentration of a non-ionic detergent (e.g., 0.01-0.05% Tween-20) in the binding and wash buffers.[4] - Optimize the blocking step with an appropriate agent like BSA or non-fat dry milk.[4] |
| Hydrophobic Interactions with Assay Surface: The lipidic nature of C2C1P can cause non-specific binding to surfaces. | - Ensure adequate blocking of the assay surface (e.g., nitrocellulose membrane or SPR sensor chip). - Include a carrier protein like BSA in the binding buffer. | |
| Excessive Protein Concentration: Using too much protein can increase non-specific binding.[4] | - Titrate the protein concentration to find the optimal signal-to-noise ratio.[4] | |
| Inconsistent/Irreproducible Results | Variability in C2C1P Vesicle Preparation: Inconsistent vesicle size or C2C1P incorporation. | - Standardize the vesicle preparation protocol, including lipid ratios, hydration time, and extrusion/sonication parameters.[3][6][7] - Characterize vesicle size and homogeneity using techniques like dynamic light scattering. |
| Reagent Instability: Degradation of C2C1P or protein over time. | - Prepare fresh reagents for each experiment. - Store stock solutions appropriately (C2C1P typically at -20°C or lower). | |
| Assay Temperature Fluctuations: Binding kinetics are temperature-dependent. | - Maintain a consistent temperature throughout the assay incubation and measurement steps. |
Data Presentation: Optimizing Buffer Conditions
Optimizing the binding buffer is critical for a successful C2C1P binding assay. The following tables provide recommended starting ranges and the potential impact of varying key buffer components.
Table 1: Effect of pH on C2C1P Binding
| pH | Expected Binding Activity | Notes |
| 6.0 - 6.5 | Reduced | May alter the charge of key residues in the cPLA2α C2 domain. |
| 7.0 - 8.0 | Optimal | Mimics physiological conditions and is generally optimal for cPLA2α activity. |
| 8.5 - 9.0 | Reduced | Can lead to protein instability or altered charge interactions. |
Table 2: Effect of Ionic Strength (NaCl or KCl) on C2C1P Binding
| Salt Concentration | Expected Binding Activity | Notes |
| < 50 mM | May increase non-specific electrostatic interactions. | Low salt can sometimes lead to higher background. |
| 100 - 200 mM | Optimal | Generally provides a good balance between specific binding and minimizing non-specific interactions. [4] |
| > 250 mM | May decrease binding affinity. | High salt concentrations can disrupt electrostatic interactions crucial for binding. |
Table 3: Common Detergents for Reducing Non-Specific Binding
| Detergent | Type | Typical Working Concentration | Notes |
| Tween-20 | Non-ionic | 0.01 - 0.1% (v/v) | Commonly used to reduce non-specific binding in immunoassays and binding assays. [4] |
| Triton X-100 | Non-ionic | 0.01 - 0.1% (v/v) | Effective, but can interfere with absorbance readings at 280 nm. |
| CHAPS | Zwitterionic | 0.1 - 1% (w/v) | Can be more effective at solubilizing proteins but may also disrupt weaker interactions. |
Experimental Protocols
Protocol 1: Lipid-Protein Overlay Assay
This protocol is adapted from standard lipid-protein overlay assay procedures and is optimized for detecting the interaction between C2C1P and the cPLA2α C2 domain.[4][8]
-
Preparation of C2C1P Spots:
-
Dissolve C2C1P in a chloroform/methanol/water (20:10:1 v/v/v) solvent system to a stock concentration of 1 mg/mL.
-
Prepare serial dilutions of the C2C1P stock in the same solvent system.
-
Carefully spot 1-2 µL of each dilution onto a nitrocellulose membrane. Also, spot a negative control lipid (e.g., phosphatidylcholine) and a solvent-only control.
-
Allow the membrane to dry completely at room temperature for at least 1 hour.
-
-
Blocking:
-
Place the membrane in a clean container and add blocking buffer (e.g., TBS-T containing 3% fatty acid-free BSA or 5% non-fat dry milk).
-
Incubate for 1 hour at room temperature with gentle agitation.
-
-
Protein Incubation:
-
Dilute the purified cPLA2α C2 domain protein (or the full-length protein) in the blocking buffer to a final concentration of 0.5-2 µg/mL.
-
Decant the blocking buffer from the membrane and add the protein solution.
-
Incubate for 1-3 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Washing:
-
Decant the protein solution and wash the membrane 3-5 times with TBS-T for 5-10 minutes each time.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with a primary antibody against the cPLA2α C2 domain (or an antibody against a tag on the recombinant protein) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane as in step 4.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 4.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Protocol 2: Surface Plasmon Resonance (SPR) Assay
This protocol provides a general framework for analyzing the interaction between C2C1P and cPLA2α using SPR.[9][10][11]
-
Liposome Preparation:
-
Prepare small unilamellar vesicles (SUVs) containing C2C1P and a carrier lipid (e.g., phosphatidylcholine) at a desired molar ratio (e.g., 9:1 PC:C2C1P).
-
Dry the lipid mixture under a stream of nitrogen and then under vacuum.
-
Hydrate the lipid film with a suitable buffer (e.g., HBS-P) and create SUVs by sonication or extrusion.
-
-
Chip Immobilization:
-
Immobilize the C2C1P-containing liposomes onto a hydrophobic (e.g., L1) sensor chip surface.
-
A control surface should be prepared with liposomes containing only the carrier lipid.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the purified cPLA2α C2 domain in a running buffer (e.g., HBS-P containing CaCl2).
-
Inject the protein solutions over the sensor and control surfaces at a constant flow rate.
-
Monitor the binding response in real-time.
-
After each injection, regenerate the sensor surface using a suitable regeneration solution (e.g., a brief pulse of NaOH or a high salt buffer), if necessary.
-
-
Data Analysis:
-
Subtract the response from the control surface from the response on the C2C1P surface.
-
Analyze the resulting sensorgrams using appropriate binding models (e.g., 1:1 Langmuir binding) to determine kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).
-
Visualizations
Caption: C2C1P Signaling Pathway leading to an inflammatory response.
Caption: General experimental workflow for a C2C1P binding assay.
Caption: A troubleshooting decision tree for C2C1P binding assays.
References
- 1. Ceramide-1-phosphate binds group IVA cytosolic phospholipase a2 via a novel site in the C2 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ceramide 1-phosphate is a direct activator of cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation and optimization of anionic liposomes for delivery of small peptides and cDNA to human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Notes and Tips for Improving Quality of Lipid-Protein Overlay Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium-dependent and -independent interfacial binding and catalysis of cytosolic group IV phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. molbiolcell.org [molbiolcell.org]
- 8. liverpool.ac.uk [liverpool.ac.uk]
- 9. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. path.ox.ac.uk [path.ox.ac.uk]
- 11. Design, synthesis of ceramide 1-phosphate analogs and their affinity for cytosolic phospholipase A2 as evidenced by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
validating C2 Ceramide-1-phosphate activity in a new cell line
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in validating the activity of C2 Ceramide-1-phosphate (C2-C1P) in a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is this compound (C2-C1P) and why is it used in research?
A1: this compound is a synthetic, cell-permeable analog of the endogenous bioactive sphingolipid, Ceramide-1-phosphate (C1P).[1] C1P is a critical signaling molecule involved in cellular processes like proliferation, survival, and inflammation.[2] Due to its short N-acyl chain, C2-C1P is more water-soluble than its natural counterparts, making it easier to deliver to cells in culture for studying C1P-mediated signaling pathways.[1]
Q2: What are the expected cellular effects of C2-C1P treatment?
A2: C2-C1P generally mimics the pro-survival and pro-proliferative effects of endogenous C1P.[3] It has been shown to protect cells from apoptosis and stimulate cell growth, often through the activation of the PI3-K/Akt signaling pathway.[2][4] It is also a key mediator in inflammatory responses by stimulating the release of arachidonic acid.[4] However, the specific response can vary significantly depending on the cell type.[5]
Q3: How can C2-C1P be metabolized, and how does this affect my experiments?
A3: C2-C1P can be metabolized by cellular enzymes. It can be dephosphorylated back to C2-ceramide or deacylated to sphingosine-1-phosphate (S1P).[2][4] This is a critical consideration, as C2-ceramide and S1P have their own distinct—and sometimes opposing—bioactivities.[5] For instance, ceramide is often pro-apoptotic, while S1P is generally pro-survival.[3][5] This metabolic interconversion, often called the "sphingolipid rheostat," can influence the ultimate fate of the cell.[5]
Q4: How should I prepare and store my C2-C1P stock solution?
A4: Proper handling is crucial for bioactive lipids. While short-chain ceramides (B1148491) have been dissolved in DMSO or ethanol (B145695) (EtOH), EtOH is highly volatile, which can lead to concentration changes.[5] It is recommended to store dried lipid vials at -80°C.[5] For use, reconstitute the lipid in a suitable solvent like ethanol to create a concentrated stock, which can then be diluted in culture medium, often complexed with fatty acid-free bovine serum albumin (BSA) to improve solubility and delivery to cells.[5][6]
Experimental Validation Workflow
This section provides detailed protocols and troubleshooting for key experiments to validate C2-C1P activity.
Cell Viability/Proliferation Assays
These assays measure the metabolic activity of cells as an indicator of their health and proliferation rate following treatment with C2-C1P.
Detailed Protocol: Resazurin (B115843) Reduction Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
C2-C1P Preparation: Prepare a series of C2-C1P dilutions in serum-free or low-serum medium. Also prepare a vehicle control (medium with the same final concentration of solvent, e.g., 0.1% EtOH/BSA).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared C2-C1P dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours). The sensitivity to C2-C1P can differ with experimental conditions, such as the presence or absence of FBS.[5]
-
Reagent Addition: Add 20 µL of Resazurin reagent to each well and incubate for 1-4 hours. Only viable cells with active metabolism can reduce the blue resazurin dye into the pink, fluorescent resorufin.[7][8]
-
Measurement: Measure the fluorescence using a microplate reader with an excitation of ~560 nm and an emission of ~590 nm.[9]
Troubleshooting Guide: Cell Viability Assays
| Question | Possible Causes & Solutions |
| Q: Why are my results inconsistent across replicate wells? | A: This can be caused by several factors: 1. Uneven Cell Seeding: Ensure you have a single-cell suspension before plating. 2. Compound Precipitation: Bioactive lipids can be poorly soluble.[6] Ensure C2-C1P is fully solubilized, potentially by complexing with BSA.[5] 3. Reagent Issues: Ensure assay reagents are stored correctly and protected from light, as degradation can cause high background.[10] |
| Q: I see no change in viability, even at high C2-C1P concentrations. Why? | A: 1. Cell Line Unresponsiveness: The new cell line may lack the necessary receptors or downstream signaling components for a C1P response. 2. Incorrect Incubation Time: The effect may be time-dependent. Perform a time-course experiment (e.g., 12, 24, 48, 72 hours). 3. Degraded Compound: Ensure your C2-C1P stock has not degraded. Use a fresh aliquot. 4. Assay Incompatibility: In rare cases, a cell line may not respond to a specific viability assay type.[11] Consider trying an alternative method, such as an ATP-based assay (e.g., CellTiter-Glo®).[7] |
| Q: My cells show decreased viability, which is the opposite of the expected pro-survival effect. What's happening? | A: 1. Metabolism to Pro-Apoptotic Lipids: C2-C1P can be converted to C2-ceramide, which is known to promote apoptosis.[2][5] This may be the dominant effect in your cell line. 2. Solvent Toxicity: High concentrations of the vehicle (e.g., DMSO, ethanol) can be toxic to cells. Always run a vehicle-only control.[5] 3. Lipotoxicity: Excessive concentrations of lipids can induce cell death through lipotoxicity.[6] Ensure you are using an appropriate concentration range. |
Data Presentation: Example Viability Results
| Treatment | Concentration (µM) | Cell Viability (% of Vehicle Control) | Standard Deviation |
| Vehicle Control | 0 | 100% | ± 4.5% |
| C2-C1P | 1 | 108% | ± 5.1% |
| C2-C1P | 5 | 125% | ± 6.2% |
| C2-C1P | 10 | 142% | ± 5.8% |
| C2-C1P | 25 | 115% (potential toxicity) | ± 7.3% |
| Staurosporine (Positive control for cell death) | 1 | 15% | ± 3.9% |
Signaling Pathway Analysis (Western Blot)
Western blotting can be used to detect the activation of downstream signaling proteins, such as the phosphorylation of Akt, a key event in the pro-survival pathway stimulated by C1P.[2]
C1P Signaling Pathway Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Ceramide and ceramide 1-phosphate in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Implication of Ceramide, Ceramide 1-Phosphate and Sphingosine 1-Phosphate in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceramide 1-Phosphate in Cell Survival and Inflammatory Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cell death/survival signal by ceramide and sphingosine-1-phosphate - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 8. Cell viability assays | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
addressing variability in C2 Ceramide-1-phosphate commercial batches
Welcome to the technical support center for C2 Ceramide-1-Phosphate (C2-C1P). This resource is designed for researchers, scientists, and drug development professionals to address potential variability in commercial batches of C2-C1P and to provide guidance on its effective use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound (C2-C1P) is a synthetic, cell-permeable analog of the naturally occurring bioactive sphingolipid, Ceramide-1-Phosphate (C1P). It consists of a sphingoid base with a short N-acetyl fatty acid chain. In contrast to its precursor, C2-Ceramide, which is often associated with pro-apoptotic and anti-proliferative signals, C2-C1P is known to promote cell survival, proliferation, and inflammatory responses.[1][2] It can act as both an intracellular second messenger and an extracellular ligand that binds to specific cell surface receptors.[3][4]
Q2: We are observing inconsistent results between different lots of C2-C1P. What could be the cause?
A2: Inconsistent results between different lots of C2-C1P can stem from several factors. While reputable suppliers provide a certificate of analysis with purity specifications (often >99%), subtle differences can still exist.[1][5] Potential sources of variability include:
-
Purity: Presence of small amounts of impurities, such as residual solvents from synthesis or the presence of isomers.
-
Solubility and Aggregation: Incomplete solubilization or the formation of micelles can significantly alter the effective concentration of the lipid available to the cells.
-
Storage and Handling: C2-C1P is susceptible to degradation if not stored or handled correctly. Exposure to light, repeated freeze-thaw cycles, and improper solvent preparation can affect its stability and activity.
-
Experimental Conditions: The biological activity of C2-C1P can be highly sensitive to experimental conditions, such as cell type, serum concentration in the media, and the presence of a carrier molecule like bovine serum albumin (BSA).[6]
Q3: How should I prepare and store my C2-C1P stock solutions?
A3: Proper preparation and storage are critical for maintaining the activity of C2-C1P. Based on protocols for similar short-chain sphingolipids, here is a recommended procedure[6]:
-
Reconstitution: Reconstitute the lyophilized powder in an organic solvent like ethanol (B145695) or DMSO to create a concentrated stock solution (e.g., 10-20 mM). Ensure the compound is fully dissolved.
-
Aliquoting: Aliquot the stock solution into small, single-use volumes in dark glass vials to minimize exposure to light and air.
-
Drying (Optional but Recommended): For long-term storage, the solvent can be evaporated under a stream of nitrogen gas to leave a thin film of the lipid.
-
Storage: Store the dried aliquots or the stock solution at -80°C.
-
Preparation of Working Solution: When ready to use, reconstitute a dried aliquot or dilute the stock solution in an appropriate buffer or cell culture medium. For aqueous solutions, it is highly recommended to use a carrier protein like fatty-acid-free BSA to enhance solubility and delivery to cells.[2]
Q4: Do I need to use a carrier protein like BSA with C2-C1P?
A4: Yes, using a carrier protein such as fatty-acid-free Bovine Serum Albumin (BSA) is highly recommended, especially for cell-based assays. C2-C1P, like other lipids, has poor solubility in aqueous solutions and can precipitate or form micelles, which can lead to inconsistent results.[2] BSA can bind to the lipid, keeping it in a monomeric state and facilitating its delivery to the cells.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with C2-C1P.
| Problem | Possible Cause | Recommended Solution |
| No biological effect observed | Degraded C2-C1P: Improper storage or handling may have led to the degradation of the compound. | Purchase a new vial of C2-C1P and prepare fresh stock solutions. Ensure proper storage at -80°C and minimize freeze-thaw cycles. |
| Poor Solubility: The compound may have precipitated out of the aqueous experimental buffer or media. | Prepare the working solution of C2-C1P complexed with fatty-acid-free BSA. Gently warm and sonicate the solution to aid dissolution. Visually inspect for any precipitate before adding to cells. | |
| Incorrect Concentration: The final concentration in the experiment may be too low to elicit a response. | Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions. | |
| Cell-Specific Insensitivity: The cell line being used may not be responsive to C2-C1P. | Review the literature to confirm that your cell model is appropriate for studying C1P signaling. Consider testing a positive control cell line known to respond to C1P. | |
| High Variability Between Replicates | Inconsistent Solubilization: C2-C1P may not be uniformly dissolved in the working solution. | Ensure thorough mixing and sonication when preparing the working solution. Prepare a single batch of the working solution for all replicates in an experiment. |
| Pipetting Errors: Inaccurate pipetting of the viscous lipid solution. | Use calibrated pipettes and proper pipetting techniques for viscous liquids. | |
| Cell Culture Inconsistency: Variations in cell density, passage number, or serum concentration. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure uniform seeding density. | |
| Unexpected Cell Death or Toxicity | Contamination of Stock Solution: Bacterial or fungal contamination of the C2-C1P stock or working solution. | Filter-sterilize the working solution before use. Always use sterile techniques when preparing solutions. |
| High Concentration of Organic Solvent: The concentration of the solvent (e.g., ethanol, DMSO) used to dissolve the C2-C1P may be toxic to the cells. | Ensure the final concentration of the organic solvent in the cell culture is low (typically <0.1%). Include a vehicle control in your experiments to account for any solvent effects. | |
| Presence of Pro-Apoptotic Precursor: The C2-C1P batch may contain residual C2-Ceramide, which is known to induce apoptosis. | If you suspect this, consider performing a quality control check on the new batch using a functional assay (see protocols below). |
Experimental Protocols
To ensure consistency and to qualify new batches of C2-C1P, it is recommended to perform a functional assay.
Protocol 1: Cell Proliferation Assay to Qualify C2-C1P Batches
This protocol allows for the functional comparison of a new batch of C2-C1P against a previously validated batch.
Objective: To assess the mitogenic activity of a new C2-C1P batch.
Materials:
-
Test cell line known to proliferate in response to C1P (e.g., NIH 3T3 fibroblasts)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Validated (old) batch of C2-C1P
-
New batch of C2-C1P
-
Fatty-acid-free BSA
-
Cell proliferation assay kit (e.g., MTS, WST-1, or BrdU incorporation)
-
96-well cell culture plates
Procedure:
-
Prepare C2-C1P/BSA Complexes:
-
Prepare a 10 mM stock solution of both the old and new batches of C2-C1P in ethanol.
-
Prepare a 1% (w/v) fatty-acid-free BSA solution in serum-free medium.
-
For each batch, add the C2-C1P stock solution to the BSA solution to achieve a final concentration of 1 mM C2-C1P. This will result in a C2-C1P:BSA complex.
-
Incubate at 37°C for 30 minutes with gentle agitation.
-
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 5,000 cells/well).
-
Allow the cells to adhere and grow for 24 hours in complete medium.
-
-
Serum Starvation:
-
After 24 hours, aspirate the complete medium and wash the cells once with PBS.
-
Add serum-free medium to each well and incubate for 12-24 hours to synchronize the cells in a quiescent state.
-
-
Treatment:
-
Prepare serial dilutions of both the old and new C2-C1P/BSA complexes in serum-free medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50 µM).
-
Include the following controls:
-
Negative Control: Serum-free medium only.
-
Vehicle Control: Serum-free medium with the BSA complex (without C2-C1P).
-
Positive Control: Complete medium (e.g., 10% FBS).
-
-
Add the treatments to the respective wells.
-
-
Incubation:
-
Incubate the plate for 24-48 hours.
-
-
Cell Proliferation Measurement:
-
Measure cell proliferation using your chosen assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the negative control.
-
Plot the dose-response curves for both the old and new batches of C2-C1P. The curves should be comparable for a consistent new batch.
-
Quantitative Data Summary: Expected Outcome of a Cell Proliferation Assay
The following table illustrates a hypothetical comparison of a "Good Batch" versus a "Poor Batch" of C2-C1P. A good batch should show a clear dose-dependent increase in cell proliferation, comparable to a previously validated lot.
| Treatment | Example Absorbance (OD 450nm) | Fold Change vs. Negative Control (Good Batch) | Fold Change vs. Negative Control (Poor Batch) |
| Negative Control | 0.25 | 1.0 | 1.0 |
| Vehicle Control | 0.26 | 1.04 | 1.04 |
| Old Batch C2-C1P (10 µM) | 0.75 | 3.0 | 3.0 |
| New Batch C2-C1P (10 µM) | 0.73 | 2.92 | 0.45 |
| Positive Control (10% FBS) | 1.25 | 5.0 | 5.0 |
Visualizations
C1P Signaling Pathway
The following diagram illustrates the central role of Ceramide-1-Phosphate (C1P) in cell signaling, highlighting its synthesis from ceramide and its downstream effects on cell survival and proliferation, which are antagonistic to the effects of ceramide.
Caption: C1P Synthesis and Opposing Cellular Effects.
Experimental Workflow for Qualifying a New Batch of C2-C1P
This workflow outlines the steps to validate a new batch of C2-C1P against a previously used, reliable batch.
Caption: Workflow for C2-C1P Batch Qualification.
Troubleshooting Logic for C2-C1P Experiments
This diagram provides a logical flow for troubleshooting common issues encountered when using C2-C1P.
Caption: Logical Flow for Troubleshooting C2-C1P Experiments.
References
- 1. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. adl.usm.my [adl.usm.my]
- 4. Regulation and traffic of ceramide 1-phosphate produced by ceramide kinase: comparative analysis to glucosylceramide and sphingomyelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. avantiresearch.com [avantiresearch.com]
- 6. Cell death/survival signal by ceramide and sphingosine-1-phosphate - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Biological Activity of Synthetic C2 Ceramide-1-Phosphate: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of synthetic C2 Ceramide-1-Phosphate (C2-C1P) with key alternatives, supported by experimental data and detailed protocols. This information is crucial for validating the biological activity of synthetic C2-C1P and selecting the appropriate bioactive lipid for research applications.
Ceramide-1-phosphate (C1P) is a critical bioactive sphingolipid that regulates a multitude of cellular processes, including cell proliferation, survival, inflammation, and migration. Due to the cell-impermeable nature of naturally occurring long-chain C1P, researchers often utilize synthetic, cell-permeable short-chain analogs like C2-C1P. This guide offers a framework for validating the biological activity of synthetic C2-C1P by comparing its performance with established alternatives.
Comparative Analysis of Biological Activities
To objectively assess the biological efficacy of synthetic C2-C1P, its activity should be benchmarked against a panel of related bioactive lipids. The following table summarizes the expected outcomes based on published literature.
| Compound | Pro-proliferative Activity | Anti-apoptotic Activity | Pro-inflammatory Activity (e.g., cPLA₂ Activation) | Macrophage Migration |
| Synthetic C2-C1P | High | High | High | High |
| Natural C1P (long-chain) | High | High | High | High |
| C6-Ceramide-1-Phosphate | High | High | High | High |
| PCERA-1 | Low/None | Variable | Low/Anti-inflammatory | Low/None[1] |
| Sphingosine-1-Phosphate (S1P) | High | High | Low/Variable | High (receptor-dependent)[2] |
| C2-Ceramide | Low/Inhibitory | Low/Pro-apoptotic | Low | Low |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of C2-C1P's biological activity.
Cell Proliferation Assay (MTT Assay)
This protocol measures cell viability as an indicator of proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Treatment: Add C2-C1P or alternative compounds at desired concentrations to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24-72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate for 2 to 4 hours until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3]
-
Cell Treatment: Culture cells to the desired confluency and treat with C2-C1P or alternative compounds for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.
Macrophage Migration Assay (Scratch Wound Healing Assay)
This assay assesses the ability of macrophages to migrate and close a "wound" created in a cell monolayer.
-
Cell Seeding: Seed macrophages in a 6-well plate to create a confluent monolayer.[4]
-
Scratch Creation: Use a sterile pipette tip to create a uniform scratch across the center of the monolayer.[4][5]
-
Washing: Gently wash the wells with PBS to remove detached cells.[5]
-
Treatment: Add fresh medium containing C2-C1P or the alternative compounds.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) using a microscope.
-
Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.
NF-κB Activation Assay (Luciferase Reporter Assay)
This assay measures the activation of the NF-κB signaling pathway.
-
Cell Transfection: Co-transfect cells with a luciferase reporter plasmid under the control of an NF-κB response element and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After 24-48 hours, treat the cells with C2-C1P or alternative compounds.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.[6]
-
Luciferase Assay: Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.[6]
-
Normalization: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Signaling Pathways and Experimental Workflows
The biological effects of C2-C1P are mediated through the activation of specific intracellular signaling pathways. Understanding these pathways is essential for validating its mechanism of action.
C2-C1P Pro-survival Signaling Pathway
Synthetic C2-C1P, like its natural counterpart, promotes cell survival by activating the PI3K/Akt and NF-κB signaling pathways.[7][8][9] This leads to the upregulation of anti-apoptotic proteins such as Bcl-xL.[8]
Caption: C2-C1P pro-survival signaling cascade.
Comparative Signaling: C2-C1P vs. C2-Ceramide
A key validation step is to demonstrate the opposing effects of C2-C1P and its precursor, C2-Ceramide. While C2-C1P activates pro-survival pathways, C2-Ceramide is known to inhibit Akt and promote apoptosis.[10]
Caption: Opposing effects of C2-C1P and C2-Ceramide on the Akt pathway.
Experimental Workflow for Apoptosis Validation
This workflow outlines the key steps to compare the anti-apoptotic activity of C2-C1P with the pro-apoptotic effect of C2-Ceramide.
Caption: Workflow for comparing apoptotic effects.
By following this comprehensive guide, researchers can rigorously validate the biological activity of synthetic this compound, ensuring the reliability and reproducibility of their experimental findings.
References
- 1. researchgate.net [researchgate.net]
- 2. Sphingosine-1-Phosphate and Macrophage Biology—How the Sphinx Tames the Big Eater - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wound healing migration assay (Scratch assay) [protocols.io]
- 5. clyte.tech [clyte.tech]
- 6. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ceramide 1-Phosphate in Cell Survival and Inflammatory Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Role of Ceramide Kinase/C1P in the Regulation of Cell Growth and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential regulation of AKT, MAPK and GSK3β during C2-ceramide-induced neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of C2 Ceramide-1-Phosphate and Endogenous Ceramide-1-Phosphate in Cellular Signaling
A comprehensive guide for researchers and drug development professionals on the differential effects of the synthetic analog, C2 Ceramide-1-Phosphate, versus the naturally occurring endogenous Ceramide-1-Phosphate. This report details their respective roles in key signaling pathways, supported by experimental data and methodologies.
Ceramide-1-phosphate (C1P) has emerged as a critical bioactive sphingolipid, playing a pivotal role in a myriad of cellular processes including proliferation, survival, inflammation, and migration. In research settings, the cell-permeable, short-chain analog, this compound (C2-C1P), is often utilized as a tool to probe C1P's functions. However, the extent to which C2-C1P truly mimics the actions of its endogenous, long-chain counterparts has been a subject of investigation. This guide provides an objective comparison of their effects, highlighting key differences in their biological activities and the signaling pathways they modulate.
Executive Summary
Endogenous C1P, produced by the phosphorylation of ceramide by ceramide kinase (CERK), acts as a crucial intracellular second messenger and can also function as an extracellular first messenger. It is a key regulator of inflammatory responses, primarily through its direct activation of cytosolic phospholipase A2α (cPLA2α), and influences cell survival and proliferation by modulating various signaling cascades.
C2-C1P, while structurally similar, exhibits distinct functional profiles. Notably, experimental evidence indicates that C2-C1P is a poor activator of cPLA2α, a critical downstream effector of endogenous C1P. This suggests that studies employing C2-C1P to investigate inflammatory pathways driven by cPLA2α should be interpreted with caution. While both forms can influence signaling pathways such as NF-κB and ERK1/2, their relative potencies and downstream consequences can differ. This guide will delve into these differences, presenting available quantitative data and detailed experimental protocols to aid researchers in making informed decisions for their studies.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data comparing the effects of C2-C1P and endogenous (long-chain) C1P.
| Parameter | This compound (C2-C1P) | Endogenous (Long-Chain) C1P (C6, C16, C18:1) | Reference |
| cPLA2α Activation | Insignificant increase in activity | Substantial activation | [1] |
| Calcium EC50 for cPLA2α | Not reported to significantly lower | Lowers from 191 nM to 31 nM | [2] |
Signaling Pathways: A Tale of Two Molecules
The signaling cascades initiated by C1P are complex and context-dependent. Endogenous C1P primarily functions intracellularly, directly binding to and activating effector proteins. In contrast, exogenously added C1P, including C2-C1P, can act on putative cell surface receptors.
Intracellular Signaling: The cPLA2α Axis
A major signaling role of endogenous C1P is the activation of cPLA2α, the rate-limiting enzyme in the production of arachidonic acid and subsequent pro-inflammatory eicosanoids.[3] Endogenous C1P directly binds to the C2 domain of cPLA2α, promoting its translocation to the membrane and enhancing its enzymatic activity.[2][3] Strikingly, studies have demonstrated that C2-C1P is unable to significantly activate cPLA2α in vitro, a critical distinction from its long-chain counterparts.[1]
Extracellular and Downstream Signaling: NF-κB and ERK1/2
Both exogenous long-chain C1P and potentially C2-C1P can activate downstream signaling pathways, including the NF-κB and ERK1/2 pathways, which are critical for cell survival, proliferation, and inflammation.[4] This is thought to occur through a putative G protein-coupled receptor. However, direct comparative studies quantifying the potency and efficacy of C2-C1P versus endogenous C1P in activating these pathways are currently lacking.
Experimental Protocols
Measurement of cPLA2α Activity
This protocol is adapted from commercially available kits and published literature.[5]
Materials:
-
Purified cPLA2α enzyme or cell/tissue homogenate
-
Assay Buffer (e.g., 160 mM Hepes, pH 7.4, 300 mM NaCl, 20 mM CaCl2, 8 mM Triton X-100, 60% glycerol, and 2 mg/ml BSA)
-
Substrate: 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC)
-
DTNB (Ellman's reagent)
-
EGTA
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the cPLA2α source (purified enzyme or lysate).
-
Add 10 µL of the enzyme source to each well of a 96-well plate.
-
Initiate the reaction by adding 200 µL of the substrate solution to each well.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of DTNB/EGTA solution to each well.
-
Shake the plate for 30 seconds to mix.
-
Incubate for five minutes at room temperature to allow for color development.
-
Read the absorbance at 405-414 nm using a microplate reader.
-
The activity is calculated based on the rate of color change, which is proportional to the amount of free thiol produced from the hydrolysis of the substrate.
Quantification of Endogenous C1P Levels by Mass Spectrometry
This is a generalized workflow based on established lipidomics methodologies.
Materials:
-
Cell or tissue samples
-
Internal standards (e.g., C17-C1P)
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Lipid Extraction: Homogenize cell or tissue samples in an appropriate solvent system (e.g., chloroform:methanol) containing the internal standard.
-
Phase Separation: Induce phase separation by adding water or an appropriate buffer. Collect the lower organic phase containing the lipids.
-
Drying and Reconstitution: Dry the lipid extract under a stream of nitrogen and reconstitute in a solvent compatible with the LC-MS system.
-
LC-MS Analysis: Inject the sample into the LC-MS system. Separate the lipids using a suitable column (e.g., C18) and detect the C1P species using the mass spectrometer in a specific mode (e.g., multiple reaction monitoring).
-
Quantification: Quantify the endogenous C1P species by comparing their peak areas to the peak area of the known amount of internal standard.
Conclusion
The available evidence strongly suggests that C2-C1P is not a universal mimic of endogenous C1P. Its inability to effectively activate cPLA2α represents a significant functional divergence with important implications for studies on inflammation. While both molecules may converge on downstream pathways like NF-κB and ERK1/2, the lack of direct comparative quantitative data necessitates a cautious approach to interpreting results obtained solely with C2-C1P.
For researchers investigating the intracellular roles of C1P, particularly in the context of eicosanoid biosynthesis, utilizing methods to modulate endogenous C1P levels (e.g., through CERK overexpression or inhibition) is recommended. Future research should focus on direct, quantitative comparisons of C2-C1P and various long-chain C1P species across a range of signaling pathways and cellular responses to provide a more complete understanding of their respective biological activities. This will be crucial for the accurate interpretation of experimental data and for the development of targeted therapeutics that modulate C1P signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Ceramide 1-phosphate is a direct activator of cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Ceramide-1-Phosphate in Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel signaling aspects of ceramide 1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. content.abcam.com [content.abcam.com]
Sphingolipid Signaling: A Comparative Guide to C2 Ceramide-1-Phosphate and Sphingosine-1-Phosphate Pathways
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling, sphingolipids have emerged as critical regulators of a vast array of physiological and pathological processes. Among these, Ceramide-1-Phosphate (C1P) and Sphingosine-1-Phosphate (S1P) are two key bioactive metabolites that often exert opposing effects, acting as a rheostat that determines cell fate. This guide provides a detailed comparison of the signaling pathways of a short-chain, cell-permeable analog, C2 Ceramide-1-Phosphate (C2C1P), and the ubiquitously studied Sphingosine-1-Phosphate (S1P). We present a synthesis of current experimental data, detailed methodologies for key assays, and visual representations of their signaling cascades to aid researchers in navigating the complexities of these potent lipid mediators.
At a Glance: Key Differences in Cellular Responses
While both C2C1P and S1P are pivotal in cellular signaling, they often drive distinct and sometimes antagonistic cellular outcomes. S1P is predominantly recognized as a pro-survival and pro-proliferative molecule, whereas the effects of C1P, including its short-chain analogs, can be more context-dependent, though it is also generally considered to be mitogenic and anti-apoptotic.[1] A central tenet in sphingolipid biology is the concept of a "sphingolipid rheostat," where the relative balance between pro-apoptotic ceramides (B1148491) and pro-survival S1P can dictate a cell's decision to live or die.[2][3][4] C1P adds another layer of complexity to this model, often promoting cell growth and survival.[5]
| Cellular Process | This compound (C2C1P) | Sphingosine-1-Phosphate (S1P) |
| Cell Proliferation | Generally promotes cell proliferation.[6][7] | Potent mitogen, stimulates cell growth.[3][4] |
| Apoptosis | Generally anti-apoptotic.[6] However, some studies with C2-ceramide suggest pro-apoptotic roles in certain contexts.[6] | Potent anti-apoptotic molecule, suppresses apoptosis.[3][4] |
| Inflammation | Can have both pro- and anti-inflammatory roles depending on the context. C1P is a key mediator of the inflammatory response by stimulating arachidonic acid release.[6] However, C1P has also been shown to negatively regulate the production of certain pro-inflammatory cytokines like TNF-α. | Plays a complex role in inflammation, often acting as a pro-inflammatory mediator by inducing cytokine and chemokine release.[5][8] It is also crucial for immune cell trafficking. |
| Calcium Mobilization | Does not typically induce intracellular calcium mobilization.[6][9] | Can induce intracellular calcium release. |
Signaling Pathways: A Visual Comparison
The signaling mechanisms of C2C1P and S1P are fundamentally different. S1P primarily acts as an extracellular ligand for a family of five G protein-coupled receptors (GPCRs), designated S1P1-5. In contrast, C1P, including its short-chain analog C2C1P, is thought to exert many of its effects intracellularly, although a specific cell surface receptor for C1P has also been proposed.[6]
This compound Signaling Pathway
C2C1P, as a cell-permeable analog of C1P, is thought to act primarily on intracellular targets. A key target of long-chain C1P is cytosolic phospholipase A2 (cPLA₂), which is crucial for the production of arachidonic acid and subsequent inflammatory eicosanoids.[6] However, it is important to note that the ability of C1P to activate cPLA₂ is dependent on the length of its acyl chain, with short-chain analogs like C2-C1P being unable to activate this enzyme.[6] C1P has also been shown to promote cell survival by activating the PI3K/Akt pathway and upregulating the anti-apoptotic protein Bcl-XL.[6]
Sphingosine-1-Phosphate Signaling Pathway
S1P exerts its effects by binding to its five cognate GPCRs (S1P1-5) on the cell surface. This binding initiates a cascade of downstream signaling events through the activation of various G proteins (Gαi, Gαq, Gα12/13), leading to the modulation of key cellular pathways such as the Ras/ERK, PI3K/Akt, PLC, and Rho pathways. These pathways, in turn, regulate cell proliferation, survival, migration, and cytoskeletal organization.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments used to compare the effects of C2C1P and S1P.
Apoptosis Assay using Annexin V Staining
This protocol allows for the quantification of apoptotic cells following treatment with C2C1P or S1P.
Experimental Workflow:
Methodology:
-
Cell Culture: Plate cells (e.g., Jurkat or HL-60) at a density of 1 x 106 cells/mL in a suitable culture medium.
-
Treatment: Add varying concentrations of C2C1P or S1P to the cell cultures. Include a vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Harvesting: After incubation, harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Cell Migration Assay using Transwell Chambers
This assay measures the chemotactic potential of C2C1P and S1P.
Experimental Workflow:
Methodology:
-
Cell Preparation: Culture cells to be assayed for migration (e.g., endothelial cells, cancer cells) and starve them in serum-free medium for several hours before the assay.
-
Assay Setup: Place Transwell inserts with a porous membrane (e.g., 8 µm pores) into a 24-well plate.
-
Chemoattractant: Add medium containing various concentrations of C2C1P or S1P to the lower chamber of the wells. Use serum-free medium as a negative control.
-
Cell Seeding: Resuspend the starved cells in serum-free medium and add them to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a duration appropriate for the cell type (e.g., 4-24 hours).
-
Cell Fixation and Staining: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with a suitable stain (e.g., crystal violet).
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
Inflammatory Cytokine Release Assay (ELISA)
This protocol is for measuring the secretion of inflammatory cytokines (e.g., TNF-α, IL-6) from cells treated with C2C1P or S1P.
Experimental Workflow:
Methodology:
-
Cell Culture: Plate immune cells (e.g., macrophages, peripheral blood mononuclear cells) in a multi-well plate and allow them to adhere.
-
Treatment: Stimulate the cells with different concentrations of C2C1P or S1P. Include a vehicle control and a positive control (e.g., lipopolysaccharide).
-
Incubation: Incubate the cells for a suitable time to allow for cytokine production and secretion (e.g., 6-24 hours).
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant.
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for the cytokine of interest (e.g., TNF-α, IL-6) according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance using a microplate reader and calculate the concentration of the cytokine in each sample based on a standard curve.
Conclusion
This compound and Sphingosine-1-Phosphate are potent lipid signaling molecules with distinct and often opposing roles in fundamental cellular processes. While S1P's signaling through its GPCRs is well-characterized, the intracellular actions of C1P, including its short-chain analogs, are an area of active investigation. The lack of extensive direct quantitative comparisons in the literature highlights a critical gap in our understanding and a fertile ground for future research. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further dissect the intricate signaling networks governed by these two pivotal sphingolipids, ultimately paving the way for the development of novel therapeutic strategies targeting these pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell death/survival signal by ceramide and sphingosine-1-phosphate - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A house divided: ceramide, sphingosine, and sphingosine-1-phosphate in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine kinase, sphingosine-1-phosphate, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Sphingosine-1-Phosphate and Ceramide-1-Phosphate in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ceramide 1-Phosphate in Cell Survival and Inflammatory Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. journals.biologists.com [journals.biologists.com]
- 9. Ceramide and ceramide 1-phosphate in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cellular Effects of C2 Ceramide and C2 Ceramide-1-Phosphate
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling, sphingolipids have emerged as critical regulators of cell fate. Among these, C2 Ceramide and its phosphorylated counterpart, C2 Ceramide-1-Phosphate (C2-C1P), represent a classic example of a molecular switch, where a simple phosphorylation event dramatically alters the downstream biological effects. This guide provides a comprehensive comparison of these two bioactive lipids, summarizing their opposing roles in key cellular processes, detailing their signaling pathways, and providing relevant experimental data and protocols.
Contrasting Biological Effects: A Tale of Two Fates
C2 Ceramide, a cell-permeable short-chain ceramide, is widely recognized as a pro-apoptotic and anti-proliferative agent.[1][2] In contrast, the addition of a phosphate (B84403) group to the 1-hydroxyl position, forming this compound, flips this switch, endowing the molecule with pro-survival, pro-proliferative, and anti-apoptotic properties.[3][4] This stark dichotomy makes the balance between cellular levels of ceramide and ceramide-1-phosphate a critical determinant of a cell's decision to live or die.
C2 Ceramide: The Pro-Death Signal
-
Induction of Apoptosis: C2 Ceramide is a potent inducer of programmed cell death in a wide variety of cell types.[1][2] It triggers both the intrinsic and extrinsic apoptotic pathways.
-
Cell Cycle Arrest: It can halt the cell cycle, thereby inhibiting cell proliferation.[1]
-
Inhibition of Pro-Survival Pathways: C2 Ceramide has been shown to inhibit critical pro-survival signaling cascades, such as the PI3K/Akt pathway.[5]
This compound: The Pro-Survival Signal
-
Inhibition of Apoptosis: C2-C1P actively suppresses apoptosis, in part by inhibiting key enzymes involved in ceramide generation, such as acid sphingomyelinase.[3][6]
-
Stimulation of Cell Proliferation: It promotes cell growth and division by activating mitogenic signaling pathways.[4]
-
Activation of Pro-Survival Pathways: C2-C1P stimulates pro-survival cascades, including the PI3K/Akt and ERK1/2 pathways.[7]
-
Inflammation and Migration: C1P is also implicated in inflammatory responses and can stimulate cell migration.[3][8]
Quantitative Data Comparison
The following tables summarize quantitative data on the effects of C2 Ceramide and this compound from various studies. It is important to note that direct comparative studies under identical experimental conditions are limited. Therefore, variations in cell types, concentrations, and treatment durations should be considered when interpreting these data.
Table 1: Effects of C2 Ceramide on Cell Viability and Apoptosis
| Cell Line | Concentration (µM) | Treatment Duration (h) | Effect | Reference |
| HSC-3 | 50 | 6, 8, 10 | Decreased cell viability, increased caspase-3/7 activity | [9] |
| HN4 and HN30 | 20, 40, 60 | 24 | Concentration-dependent inhibition of proliferation and induction of apoptosis | [10] |
| A549 | Not specified | Not specified | IC50 of 22 µM reported in one study | [11] |
| A20 | 100 | 16 | Induced cell death | [12] |
Table 2: Effects of this compound on Cell Proliferation and Survival
| Cell Type | Concentration | Effect | Reference |
| Rat-1 fibroblasts | Not specified | Stimulated DNA synthesis and cell division | [4] |
| Bone marrow-derived macrophages | Not specified | Stimulated DNA synthesis and cell division | [7] |
| Bone marrow-derived macrophages | 30 µM | Prevented apoptosis by inhibiting acid sphingomyelinase | [3] |
| RAW 264.7 macrophages | 10-20 µM | Stimulated cell migration | [3] |
Signaling Pathways
The opposing effects of C2 Ceramide and C2-C1P are a direct result of their engagement with distinct downstream signaling cascades.
C2 Ceramide-Induced Apoptotic Signaling
C2 Ceramide initiates apoptosis through a multi-pronged approach, primarily targeting the mitochondria and activating caspase cascades.
Caption: C2 Ceramide-induced apoptotic signaling pathway.
This compound-Induced Pro-Survival Signaling
C2-C1P promotes cell survival and proliferation by activating key protein kinase cascades.
References
- 1. Ceramide and ceramide 1-phosphate in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceramide and sphingosine-1-phosphate in cancer, two faces of the sphinx - Espaillat - Translational Cancer Research [tcr.amegroups.org]
- 3. Ceramide 1-Phosphate in Cell Survival and Inflammatory Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Role of Ceramide Kinase/C1P in the Regulation of Cell Growth and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of PKB/Akt1 by C2-ceramide involves activation of ceramide-activated protein phosphatase in PC12 cells [pubmed.ncbi.nlm.nih.gov]
- 6. Ceramide-1-phosphate blocks apoptosis through inhibition of acid sphingomyelinase in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. High Dose C6 Ceramide-Induced Response in Embryonic Hippocampal Cells [mdpi.com]
- 12. researchgate.net [researchgate.net]
Validating C2 Ceramide-1-Phosphate Experimental Findings with Ceramide Kinase (CerK) siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental findings related to the bioactive lipid C2 Ceramide-1-Phosphate (C2-C1P) and its validation using Ceramide Kinase (CerK) siRNA. Ceramide-1-phosphate (C1P) is a critical signaling molecule involved in various cellular processes, including proliferation, survival, and inflammation. It is synthesized from ceramide by the enzyme Ceramide Kinase (CerK). The use of a cell-permeable, short-chain analog like C2-C1P allows for the direct study of its effects, while CerK siRNA provides a method to validate these findings by observing the impact of reduced endogenous C1P production.
Comparative Analysis of C2-C1P and CerK siRNA Effects
The functional significance of C1P in cellular signaling is often elucidated through two complementary experimental approaches: the addition of exogenous, cell-permeable C1P analogs like C2-C1P, and the depletion of endogenous C1P levels through the knockdown of CerK using siRNA. Below is a summary of the comparative effects observed in key cellular processes.
Effects on Cell Proliferation and Survival
Exogenous C2-C1P has been shown to be mitogenic, promoting DNA synthesis and cell division.[1] Conversely, the knockdown of CerK, which leads to a decrease in intracellular C1P levels, has been demonstrated to inhibit cell proliferation and induce apoptosis.[2][3] This inverse relationship strongly suggests that CerK-mediated C1P production is crucial for cell growth and survival.
| Experimental Approach | Effect on Cell Proliferation | Effect on Apoptosis | Cell Type | Reference |
| CerK siRNA Knockdown | ~50% inhibition of growth | ~50% induction of apoptosis | Triple-Negative Breast Cancer (TNBC) cells | [2] |
| CerK Inhibition (NVP-231) | Decreased DNA synthesis | Induction of apoptosis | Rat mesangial cells and mouse renal fibroblasts | [3] |
| CerK siRNA Knockdown | >1.13-fold reduction in proliferation (after 72h) | Not specified | BT-474 breast cancer cells | [1] |
Effects on Cell Migration
C1P has been implicated in promoting cell migration.[2] Consistent with this, knockdown of CerK has been shown to significantly inhibit cell migration.
| Experimental Approach | Effect on Cell Migration | Cell Type | Reference |
| CerK siRNA Knockdown | ~60% inhibition of migration | Triple-Negative Breast Cancer (TNBC) cells | [2] |
Role in Inflammatory Signaling
C1P is a key player in inflammatory responses. It can activate signaling pathways that lead to the production of pro-inflammatory mediators. The canonical pathway involves the activation of the transcription factor NF-κB.
Signaling Pathways
The signaling pathways of C1P are complex and can be initiated both intracellularly and extracellularly. A key pathway involves the activation of the PI3K/Akt and Ras/ERK signaling cascades, which are critical for cell proliferation and survival. Furthermore, C1P can influence the NF-κB signaling pathway, a central regulator of inflammation and apoptosis.
Caption: C1P Signaling Pathway.
Experimental Workflows
To validate the findings from C2-C1P treatment, a typical experimental workflow involves the knockdown of CerK using siRNA, followed by the assessment of cellular phenotypes and signaling pathway activation.
References
- 1. Ceramide Kinase (CERK) Emerges as a Common Therapeutic Target for Triple Positive and Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceramide kinase mediates intrinsic resistance and inferior response to chemotherapy in triple‐negative breast cancer by upregulating Ras/ERK and PI3K/Akt pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
Unveiling the Impact of Acyl Chain Length on Ceramide-1-Phosphate's Biological Activity: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced roles of bioactive lipids is paramount. Ceramide-1-phosphate (C1P), a critical sphingolipid metabolite, has emerged as a key player in a multitude of cellular processes, from proliferation and migration to inflammation. A crucial determinant of C1P's function lies in the length of its N-acyl chain. This guide provides an objective comparison of different chain length C1P species, supported by experimental data, detailed protocols, and pathway visualizations to aid in the design and interpretation of future research.
Ceramide-1-phosphate is synthesized from ceramide by the action of ceramide kinase (CerK). Natural ceramides (B1148491) typically possess long N-acyl chains, ranging from 16 to 26 carbons in length.[1][2] However, for experimental purposes, short-chain, more water-soluble analogs such as C2, C6, and C8-C1P are frequently utilized. Emerging evidence demonstrates that this structural variation is not trivial, as the acyl chain length dictates the specific biological activities of C1P.
Comparative Analysis of Biological Activities
The following table summarizes the quantitative effects of various C1P species across different biological assays, highlighting the chain length-dependent nature of their activity.
| Biological Process | C1P Species | Concentration | Cell Type | Observed Effect | Source |
| cPLA₂α Activation | C2-C1P | 4 mol % | In vitro | No significant activation | |
| C6-C1P | 4 mol % | In vitro | ~3.5 nmol/min/mg | ||
| C16-C1P | 4 mol % | In vitro | ~4.0 nmol/min/mg | ||
| C18:1-C1P | 4 mol % | In vitro | ~4.5 nmol/min/mg | ||
| Cell Migration | C8-C1P | 10 µM | Rat Müller Glial Cells | Stimulation of migration | [3] |
| C16-C1P | 5 µM | Rat Müller Glial Cells | Stimulation of migration | [3] | |
| DNA Synthesis & Cell Division | C2-C1P | 1-10 µM | Rat-1 Fibroblasts | Stimulation of DNA synthesis and cell division | [4] |
| C8-C1P | 1-10 µM | Rat-1 Fibroblasts | Stimulation of DNA synthesis and cell division | [4] |
In-Depth Look at Key Cellular Processes
Inflammatory Response: Activation of cPLA₂α
Ceramide-1-phosphate is a potent mediator of inflammatory responses, primarily through its ability to activate cytosolic phospholipase A₂α (cPLA₂α), the rate-limiting enzyme in the production of arachidonic acid and subsequent eicosanoids.[1][2][5] Crucially, this activation is highly dependent on the acyl chain length of C1P.
Experimental data reveals that C1P molecules with acyl chains of six carbons or longer (C6, C16, and C18:1) are effective activators of cPLA₂α in vitro. In contrast, very short-chain C2-C1P fails to elicit a significant activation of the enzyme. This suggests that a minimum acyl chain length is required for the productive interaction between C1P and cPLA₂α, a critical consideration for studies on C1P-mediated inflammation.
Cell Migration
The chemotactic properties of C1P play a significant role in processes such as immune responses and potentially tumor metastasis.[1][6] Studies have demonstrated that both short-chain and long-chain C1P can stimulate cell migration, although their effective concentrations may differ.
For instance, in primary rat Müller glial cells, 10 µM of the short-chain C8-C1P and a lower concentration of 5 µM of the long-chain, natural C16-C1P were both shown to stimulate cell migration.[3] This suggests that long-chain C1Ps may be more potent inducers of cell migration. The stimulation of cell migration by exogenous C1P is thought to be mediated by a specific G protein-coupled receptor.[6]
Cell Proliferation and Survival
In contrast to its precursor, ceramide, which is generally pro-apoptotic, C1P promotes cell survival and proliferation.[1] Short-chain C1P analogs have been shown to be effective mitogens. Specifically, both C2-C1P and C8-C1P, at concentrations ranging from 1-10 µM, stimulate DNA synthesis and cell division in Rat-1 fibroblasts.[4] This mitogenic effect of C1P is a key aspect of its biological function and is an important consideration in the context of cancer biology.[7]
Experimental Protocols
In Vitro cPLA₂α Activation Assay
This protocol is adapted from studies investigating the direct effect of C1P on cPLA₂α activity.
Materials:
-
Recombinant cPLA₂α
-
Phosphatidylcholine (PC)
-
Ceramide-1-Phosphate (C2, C6, C16, C18:1)
-
Assay buffer (e.g., 80 mM KCl, 50 mM Hepes, pH 7.4, 1 mM dithiothreitol, and 10% glycerol)
-
Radiolabeled arachidonic acid (e.g., [³H]arachidonic acid) incorporated into vesicles
Procedure:
-
Prepare mixed micelles or vesicles containing PC and the desired molar percentage of the C1P species to be tested.
-
Incorporate a radiolabeled arachidonic acid into the lipid substrate.
-
Initiate the reaction by adding recombinant cPLA₂α to the substrate mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 15 minutes).
-
Terminate the reaction by adding a stop solution (e.g., Dole's reagent).
-
Extract the released radiolabeled arachidonic acid using an organic solvent.
-
Quantify the amount of released arachidonic acid using liquid scintillation counting.
-
Calculate the specific activity of cPLA₂α (e.g., in nmol of arachidonic acid released per minute per milligram of enzyme).
Scratch Wound Cell Migration Assay
This is a widely used method to study cell migration in vitro.
Materials:
-
Cultured cells (e.g., Müller glial cells, fibroblasts, macrophages)
-
Culture plates (e.g., 24-well plates)
-
Pipette tips (e.g., p200)
-
Culture medium
-
C1P of different chain lengths
-
Microscope with imaging capabilities
Procedure:
-
Seed cells in a culture plate and grow them to confluence.
-
Create a "scratch" or cell-free gap in the confluent monolayer using a sterile pipette tip.
-
Gently wash the cells with fresh medium to remove detached cells.
-
Add fresh culture medium containing the desired concentration of the C1P species to be tested. A vehicle control should be included.
-
Capture images of the scratch at time zero and at regular intervals thereafter (e.g., every 6, 12, and 24 hours).
-
Measure the width or area of the scratch at each time point using image analysis software.
-
Calculate the rate of cell migration or the percentage of wound closure for each condition.
Conclusion
The acyl chain length of ceramide-1-phosphate is a critical determinant of its biological function. While short-chain C1Ps are valuable experimental tools, it is evident that their activities do not always recapitulate those of their naturally occurring long-chain counterparts. Long-chain C1Ps appear to be more potent activators of cPLA₂α and may be more effective in promoting cell migration at lower concentrations. Conversely, both short and long-chain C1Ps have demonstrated mitogenic properties. For researchers investigating the roles of C1P, careful consideration of the acyl chain length is essential for the accurate interpretation of experimental results and for the development of targeted therapeutic strategies. This guide provides a foundational framework for understanding these differences and for designing future studies in this exciting field.
References
- 1. Ceramide and ceramide 1-phosphate in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceramide 1-Phosphate in Cell Survival and Inflammatory Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Ceramide-1-phosphate promotes the migration of retina Müller glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Short-chain ceramide-1-phosphates are novel stimulators of DNA synthesis and cell division: antagonism by cell-permeable ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ceramide-1-phosphate in cell survival and inflammatory signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ceramide 1-phosphate (C1P) promotes cell migration Involvement of a specific C1P receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of Ceramide-1-Phosphate in Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
Decoding Specificity: A Comparative Guide to C2 Ceramide-1-Phosphate Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of lipid signaling molecules is paramount. This guide provides a comparative analysis of the cross-reactivity of C2 Ceramide-1-Phosphate (C2-C1P) with other lipid-binding proteins, offering insights into its binding specificity and potential off-target effects. By presenting supporting experimental data, detailed protocols, and clear visualizations of signaling pathways, this document serves as a critical resource for designing targeted lipid-based therapeutics and diagnostics.
Ceramide-1-Phosphate (C1P) is a bioactive sphingolipid implicated in a variety of cellular processes, including cell proliferation, survival, and inflammation. Its effects are mediated through direct interactions with specific protein targets. The acyl chain length of C1P is a critical determinant of its biological activity and binding affinity to effector proteins. This guide focuses on the short-chain analog, C2-C1P, and explores its potential for cross-reactivity with a range of lipid-binding domains, a crucial consideration for its use as a specific molecular probe or therapeutic agent.
Quantitative Comparison of Binding Affinities
A comprehensive quantitative comparison of the binding affinities of C2-C1P to various lipid-binding domains is essential for predicting its cellular behavior. While extensive quantitative data for C2-C1P across a wide range of lipid-binding proteins remains limited in the literature, the available information, primarily centered on the C2 domain of cytosolic phospholipase A2α (cPLA2α), highlights a significant difference in interaction compared to its long-chain counterparts.
| Lipid-Binding Domain | Protein Example | Ligand | Binding Affinity (Kd) | Method | Reference |
| C2 Domain | cPLA2α | C16-C1P | High Affinity (qualitative) | Various | [1][2] |
| cPLA2α | C2-C1P | Unable to activate the enzyme | In vitro activity assay | [1] | |
| Pleckstrin Homology (PH) Domain | Various | Phosphoinositides | µM to nM range | Various | [3] |
| Ceramide Kinase (CerK) | Phosphatidylinositol 4,5-bisphosphate | Not specified | Not specified | [4] | |
| FYVE Domain | EEA1 | Phosphatidylinositol 3-phosphate (PtdIns(3)P) | High Affinity (qualitative) | Various | [5][6] |
| Phox Homology (PX) Domain | p40phox, p47phox | Phosphoinositides (e.g., PtdIns(3)P) | High Affinity (qualitative) | Various | [7][8] |
Note: The table highlights the current gap in direct, quantitative binding data for C2-C1P with PH, FYVE, and PX domains. The information on cPLA2α suggests that the short acyl chain of C2-C1P significantly alters its interaction with at least one key C1P-binding protein.
Key Signaling Pathways
To visualize the potential for cross-reactivity, it is crucial to understand the signaling pathways in which C1P and other lipids recognized by common lipid-binding domains participate.
C1P Signaling Pathway
Ceramide-1-Phosphate (C1P) is synthesized from ceramide by Ceramide Kinase (CerK). C1P can then be transported from the Golgi to other cellular membranes by the C1P transfer protein (CPTP). A key effector of C1P is cytosolic phospholipase A2α (cPLA2α), which, upon binding to C1P, becomes activated and initiates the production of pro-inflammatory arachidonic acid.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. PH Protein Domain | Cell Signaling Technology [cellsignal.com]
- 4. Ceramide and ceramide 1-phosphate in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FYVE Protein Domain | Cell Signaling Technology [cellsignal.com]
- 6. Signaling and Subcellular Targeting by Membrane-Binding Domains - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The Phox homology (PX) domain, a new player in phosphoinositide signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
A Researcher's Guide: Validating C2 Ceramide-1-Phosphate ELISA Results with Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive lipids like C2 Ceramide-1-Phosphate (C2-C1P) is critical for advancing our understanding of cellular signaling and developing novel therapeutics. While Enzyme-Linked Immunosorbent Assays (ELISAs) offer a convenient method for C2-C1P detection, their validation with a gold-standard technique like mass spectrometry is paramount for ensuring data accuracy and reliability. This guide provides a comprehensive comparison of these two methodologies, complete with experimental protocols and illustrative diagrams to inform your research decisions.
When choosing an analytical method, it is crucial to understand the inherent strengths and limitations of each technique. While ELISAs are known for their ease of use and high throughput, mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offers superior specificity and sensitivity for lipid analysis.
Method Performance Comparison: ELISA vs. Mass Spectrometry
| Performance Parameter | This compound ELISA | This compound LC-MS/MS |
| Specificity | Relies on antibody-antigen recognition, which can be prone to cross-reactivity with structurally similar lipids. | High specificity due to the separation by liquid chromatography and detection based on the unique mass-to-charge ratio of the parent and fragmented ions of C2-C1P. |
| Sensitivity | Generally in the picogram to nanogram per milliliter range. | Typically offers higher sensitivity, reaching femtomole to picomole levels.[1] |
| Accuracy & Precision | Can be affected by matrix effects and cross-reactivity, potentially leading to over or underestimation. Intra- and inter-assay variability should be carefully monitored. | High accuracy and precision are achievable with the use of stable isotope-labeled internal standards that correct for variations in sample preparation and instrument response.[2] |
| Throughput | High-throughput capabilities, allowing for the analysis of many samples simultaneously in a 96-well plate format. | Lower throughput compared to ELISA, with each sample requiring a separate chromatographic run. However, modern systems with rapid gradients can significantly increase sample turnover.[2] |
| Cost & Equipment | Relatively lower cost per sample and requires standard laboratory equipment (plate reader).[3] | Higher initial investment in instrumentation and higher cost per sample due to the need for specialized equipment and highly trained personnel.[3] |
| Sample Volume | Typically requires a larger sample volume compared to mass spectrometry.[3] | Can analyze smaller sample volumes.[3] |
| Qualitative Information | Provides a quantitative result but no structural information about the analyte. | Provides detailed structural information, allowing for the differentiation of various acyl chain variants of C1P. |
Experimental Protocols
This compound ELISA Protocol (Competitive ELISA)
This protocol is a generalized representation based on commercially available ceramide ELISA kits.[4][5]
1. Reagent Preparation:
-
Prepare all reagents, including wash buffer, standards, and samples, according to the kit manufacturer's instructions.
-
Create a standard curve by performing serial dilutions of the provided C1P standard.
2. Assay Procedure:
-
Add standards and samples to the wells of the microplate pre-coated with a capture antibody.
-
Add the biotinylated detection antibody to each well. This antibody will compete with the C2-C1P in the sample for binding to the coated antibody.
-
Incubate the plate as per the manufacturer's instructions.
-
Wash the plate multiple times to remove unbound reagents.
-
Add Streptavidin-HRP conjugate to each well and incubate.
-
Wash the plate again to remove unbound conjugate.
-
Add TMB substrate solution to each well, which will result in a color change proportional to the amount of bound detection antibody.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of C2-C1P in the samples by interpolating their absorbance values on the standard curve.
This compound LC-MS/MS Protocol
This protocol is adapted from validated methods for the quantification of ceramides (B1148491) and C1P.[3][6]
1. Sample Preparation (Lipid Extraction):
-
To a known amount of sample (e.g., cell lysate, plasma), add an internal standard (e.g., a stable isotope-labeled C2-C1P).
-
Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol/water to separate the lipids from other cellular components.
-
Evaporate the organic phase containing the lipids under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.
2. Liquid Chromatography (LC):
-
Use a C18 reversed-phase column for separation.
-
Employ a gradient elution with a mobile phase consisting of an aqueous solvent (e.g., water with formic acid and ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile/isopropanol).
-
The gradient will separate C2-C1P from other lipids in the extract based on its hydrophobicity.
3. Tandem Mass Spectrometry (MS/MS):
-
Utilize an electrospray ionization (ESI) source in negative ion mode.
-
Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode.
-
Monitor the specific precursor-to-product ion transition for C2-C1P and the internal standard. For C2-C1P, this would involve selecting the deprotonated molecule [M-H]⁻ as the precursor ion and a specific fragment ion generated upon collision-induced dissociation.
4. Data Analysis:
-
Integrate the peak areas for both C2-C1P and the internal standard.
-
Calculate the ratio of the C2-C1P peak area to the internal standard peak area.
-
Quantify the amount of C2-C1P in the sample by comparing this ratio to a standard curve generated with known concentrations of C2-C1P.
Mandatory Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the C1P signaling pathway and a typical experimental workflow for the validation of ELISA results with mass spectrometry.
Caption: Ceramide-1-Phosphate signaling pathway.
Caption: Experimental workflow for validation.
Conclusion
References
- 1. Quantitative measurement of different ceramide species from crude cellular extracts by electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. translationalmedicine.sites.stanford.edu [translationalmedicine.sites.stanford.edu]
- 3. Use of high performance liquid chromatography-electrospray ionization-tandem mass spectrometry for the analysis of ceramide-1-phosphate levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceramide ELISA Kit (A326471) [antibodies.com]
- 5. mybiosource.com [mybiosource.com]
- 6. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Effects of C2 Ceramide-1-Phosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the observed effects of C2 Ceramide-1-phosphate (C2-C1P) in both laboratory (in vitro) and living organism (in vivo) settings. C2-C1P, a synthetic, cell-permeable analog of the naturally occurring bioactive sphingolipid Ceramide-1-phosphate (C1P), is a critical signaling molecule involved in a myriad of cellular processes. Understanding its differential effects across experimental models is paramount for translating basic research into therapeutic applications.
Data Presentation: In Vitro vs. In Vivo Effects of C2-C1P
The following tables summarize the key quantitative and qualitative findings from in vitro and in vivo studies on C2-C1P and its natural counterpart, C1P.
| Parameter | In Vitro Effects | Supporting Evidence |
| Cell Proliferation | Stimulates proliferation of various cell types including fibroblasts, macrophages, and myoblasts.[1][2][3] | Increased DNA synthesis (tritiated thymidine (B127349) incorporation) and progression through the cell cycle.[2] |
| Apoptosis | Generally anti-apoptotic; inhibits cell death induced by stimuli like serum starvation or staurosporine.[4][5][6] However, one study reported that C2-ceramide conversion to C2-C1P in cells overexpressing Ceramide Kinase (CerK) led to apoptosis.[1] | Blocks caspase activation and prevents DNA fragmentation.[5] Upregulates the anti-apoptotic regulator Bcl-XL.[5] |
| Inflammation | Pro-inflammatory effects observed through the activation of cytosolic phospholipase A2 (cPLA2α), leading to the release of arachidonic acid and production of eicosanoids.[1][5][6][7][8] Can also exhibit anti-inflammatory actions by inhibiting the release of pro-inflammatory cytokines in certain cell types.[3] | Direct activation of cPLA2α has been demonstrated in vitro.[5][7] |
| Cell Migration | Stimulates the migration of macrophages.[1][5][9] This effect is observed when C1P is applied exogenously, suggesting the involvement of a plasma membrane receptor.[1][6][9] | Chemotaxis assays show increased cell movement towards a C1P gradient.[1] |
| Signaling Pathway Activation | Activates pro-survival and proliferative pathways including PI3-K/Akt, ERK1/2, and NF-κB.[1][2][5][10] | Western blot analysis shows increased phosphorylation of key signaling proteins like Akt and ERK1/2.[2][5] |
| Parameter | In Vivo Effects | Supporting Evidence |
| Tissue Regeneration & Vasculogenesis | Promotes tissue repair and blood vessel formation (vasculogenesis).[11] | In a murine model of hindlimb ischemia, local administration of C1P promoted blood perfusion and reduced necrosis.[11] C1P pretreatment amplified the beneficial effects of endothelial colony-forming cell (ECFC) infusion.[11] |
| Inflammation | The role in vivo is complex. Ceramide kinase (CerK), the enzyme that produces C1P, is implicated in inflammatory responses.[5] However, C1P has also been shown to overcome airway inflammation and reduce lung emphysema in vivo.[3] | Studies using CerK knockout mice (CerK-/-) show alterations in inflammatory cell populations, such as a reduction in neutrophils.[1][9] |
| Neutrophil Homeostasis | Ceramide kinase (CerK) plays a crucial role in maintaining the balance of neutrophils.[1][9] | CerK-/- mice exhibit a significant reduction in the number of neutrophils in the blood and spleen.[1][9] |
| Tumor Progression | The balance between ceramide and C1P is thought to be critical in cancer. C1P is generally considered pro-survival and mitogenic, potentially contributing to tumor growth.[4][10] | While direct in vivo studies with C2-C1P are less common, the pro-proliferative and anti-apoptotic roles of C1P suggest a potential role in promoting tumorigenesis.[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the effects of C2-C1P.
In Vitro Cell Proliferation Assay (Tritiated Thymidine Incorporation)
-
Cell Culture: Plate cells (e.g., C2C12 myoblasts, fibroblasts) in appropriate growth medium and allow them to adhere overnight.
-
Serum Starvation: Synchronize the cells in the G0/G1 phase of the cell cycle by incubating them in a low-serum or serum-free medium for 24 hours.
-
Treatment: Add C2-C1P at various concentrations to the culture medium. Include a positive control (e.g., serum-containing medium) and a negative control (serum-free medium).
-
Tritiated Thymidine Pulse: After a specified incubation period with C2-C1P (e.g., 18-24 hours), add tritiated ([³H]) thymidine to the medium and incubate for a further 4-6 hours.
-
Harvesting and Lysis: Wash the cells with cold phosphate-buffered saline (PBS) and then lyse them to release the cellular contents, including the DNA.
-
DNA Precipitation: Precipitate the DNA using an acid solution (e.g., trichloroacetic acid).
-
Scintillation Counting: Wash the precipitated DNA, solubilize it, and measure the amount of incorporated [³H]thymidine using a scintillation counter. The counts per minute (CPM) are proportional to the rate of DNA synthesis and, therefore, cell proliferation.
In Vivo Hindlimb Ischemia Model
-
Animal Model: Use an appropriate animal model, such as mice.
-
Anesthesia: Anesthetize the animal according to approved institutional protocols.
-
Surgical Procedure: Make an incision in the skin of the upper thigh to expose the femoral artery. Ligate the femoral artery and its distal branches to induce ischemia in the hindlimb.
-
Treatment Administration: Immediately after surgery, inject C1P locally into the ischemic muscle. In some experimental groups, infuse endothelial colony-forming cells (ECFCs), with or without C1P pretreatment.
-
Blood Perfusion Monitoring: Measure blood flow in the ischemic and non-ischemic limbs at various time points post-surgery using techniques like Laser Doppler Perfusion Imaging.
-
Tissue Analysis: At the end of the study period, euthanize the animals and harvest the ischemic muscle tissue.
-
Histological Examination: Perform histological staining (e.g., Hematoxylin and Eosin) to assess tissue necrosis and muscle regeneration. Immunohistochemistry can be used to evaluate angiogenesis (e.g., by staining for CD31-positive blood vessels).
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows related to the action of C2-C1P.
References
- 1. Ceramide 1-Phosphate in Cell Survival and Inflammatory Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Ceramide 1-phosphate stimulates proliferation of C2C12 myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Implication of Ceramide, Ceramide 1-Phosphate and Sphingosine 1-Phosphate in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Ceramide-1-Phosphate in Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ceramide-1-phosphate in cell survival and inflammatory signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. researchgate.net [researchgate.net]
- 9. Ceramide and ceramide 1-phosphate in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ceramide 1-Phosphate Protects Endothelial Colony-Forming Cells From Apoptosis and Increases Vasculogenesis In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming C2 Ceramide-1-Phosphate Target Engagement in Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of current methodologies for confirming the engagement of C2 Ceramide-1-Phosphate (C2-C1P) with its protein targets within a cellular context. Understanding this interaction is crucial for elucidating the signaling pathways of this bioactive sphingolipid and for the development of therapeutics targeting its downstream effects.
Ceramide-1-Phosphate (C1P) is a critical lipid second messenger involved in a variety of cellular processes, including proliferation, inflammation, and cell survival. The short-chain, cell-permeable analog, C2-C1P, is often used experimentally to probe these functions. Confirming that C2-C1P directly interacts with its intended target proteins inside the cell is a key step in validating its mechanism of action. This guide compares several prominent techniques, offering insights into their principles, advantages, and limitations, supported by experimental protocols and data.
Comparison of Target Engagement Methodologies
The selection of an appropriate method for confirming C2-C1P target engagement depends on various factors, including the nature of the target protein, the required sensitivity, and the availability of specific reagents and instrumentation. The following tables provide a quantitative and qualitative comparison of key techniques.
Quantitative Comparison of C2-C1P Target Engagement Methods
| Method | Typical C2-C1P Concentration | Throughput | Quantitative Output | Key Equipment |
| Affinity Pull-Down with Lipid-Coated Beads | 10-100 µM | Low to Medium | Semi-quantitative (Western Blot) or Quantitative (Mass Spectrometry) | Magnetic rack, Centrifuge, Western Blot/Mass Spectrometer |
| Fluorescent C2-C1P Analog Microscopy | 1-20 µM | Low | Qualitative (localization) to Semi-quantitative (intensity) | Fluorescence Microscope (Confocal preferred) |
| Photoaffinity Labeling (PAL) | 1-10 µM | Low | Qualitative (gel) to Quantitative (Mass Spectrometry) | UV cross-linking system, Mass Spectrometer |
| Cellular Thermal Shift Assay (CETSA) | 5-50 µM | Medium to High | Quantitative (EC50/IC50 values from thermal shifts) | Thermocycler, Western Blot apparatus or Mass Spectrometer |
Qualitative Comparison of C2-C1P Target Engagement Methods
| Method | Principle | Advantages | Disadvantages |
| Affinity Pull-Down with Lipid-Coated Beads | C2-C1P is immobilized on beads to capture interacting proteins from cell lysates. | Relatively simple and inexpensive. Good for initial screening of binding partners. | Prone to false positives due to non-specific binding. Interaction is studied in vitro after cell lysis. |
| Fluorescent C2-C1P Analog Microscopy | A fluorescently-tagged C2-C1P analog is used to visualize its subcellular localization and co-localization with potential target proteins. | Provides spatial information on target engagement within intact cells. Can be performed in living cells. | The fluorescent tag may alter the biological activity and binding properties of C2-C1P. Limited to targets that show distinct co-localization. |
| Photoaffinity Labeling (PAL) | A C2-C1P analog with a photo-reactive group is introduced to cells. Upon UV irradiation, it covalently cross-links to its binding partners. | Provides direct evidence of interaction in a cellular context. Can identify binding sites. | Requires synthesis of a specialized probe. UV irradiation can cause cellular damage. Potential for non-specific cross-linking. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, leading to a higher melting temperature. This change is detected by quantifying the amount of soluble protein after heat shock. | Label-free method that confirms target engagement in intact cells. Can be adapted for high-throughput screening. | Not all protein-ligand interactions result in a significant thermal shift. Requires specific antibodies for Western Blot detection or mass spectrometry. |
Key Signaling Pathways of C2-Ceramide-1-Phosphate
C2-C1P exerts its biological effects by engaging with specific intracellular proteins, which in turn modulate downstream signaling cascades. Two of the most well-characterized pathways are the activation of cytosolic phospholipase A2α (cPLA2α) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
Validating C2 Ceramide-1-Phosphate's Cellular Effects: A Comparative Guide to the Use of Inactive Analogs
For researchers, scientists, and drug development professionals, establishing the specific bioactivity of signaling lipids like C2 Ceramide-1-Phosphate (C2-C1P) is paramount. The use of inactive analogs is a cornerstone of this validation process, allowing for the differentiation of specific signaling events from non-specific lipid effects. This guide provides a comparative overview of C2-C1P and its inactive counterpart, C2-dihydroceramide-1-phosphate, supported by experimental data and detailed protocols.
This compound (C2-C1P) is a bioactive sphingolipid implicated in a variety of cellular processes, including proliferation, inflammation, and apoptosis.[1][2] To ensure that the observed effects are truly mediated by C2-C1P and not due to general physicochemical perturbations of cell membranes, researchers employ structurally similar but biologically inactive analogs. The most common inactive analog for C2-ceramide is C2-dihydroceramide, which lacks the critical 4,5-trans-double bond.[3] Consequently, its phosphorylated form, C2-dihydroceramide-1-phosphate, is the logical choice for a negative control in C2-C1P studies.
Comparative Analysis of Bioactivity
The biological activity of C2-C1P hinges on its specific molecular structure, which allows it to interact with downstream effector proteins. In contrast, the saturated acyl chain of C2-dihydroceramide-1-phosphate is generally considered to render it unable to induce these specific signaling cascades.
Key Biological Effects of C2-C1P Validated by Inactive Analogs:
-
Activation of Cytosolic Phospholipase A2 (cPLA2): C2-C1P is a known activator of cPLA2, a key enzyme in the inflammatory response that releases arachidonic acid for eicosanoid production.[2][4] Studies comparing C2-C1P with its inactive analog would demonstrate that only C2-C1P can effectively stimulate cPLA2 activity.
-
Stimulation of Cell Proliferation: C2-C1P has been shown to promote the proliferation of various cell types.[1][2] Comparative proliferation assays would reveal a significant increase in cell number only in the presence of C2-C1P, with the inactive analog showing no such effect.
-
Induction of NF-κB Signaling: The transcription factor NF-κB, a central regulator of inflammation and cell survival, is another target of C2-C1P signaling.[5] The use of an inactive analog helps to confirm that the activation of the NF-κB pathway is a direct consequence of C2-C1P's specific structure.
Data Presentation
| Biological Effect | This compound (C2-C1P) | C2-Dihydroceramide-1-Phosphate (Inactive Analog) |
| cPLA2 Activation | Significant Increase | No Significant Change |
| Cell Proliferation | Significant Increase | No Significant Change |
| NF-κB Activation | Significant Increase | No Significant Change |
Experimental Protocols
Cytosolic Phospholipase A2 (cPLA2) Activity Assay
This protocol is designed to measure the enzymatic activity of cPLA2 in response to C2-C1P and its inactive analog.
Materials:
-
Cells of interest (e.g., macrophages, fibroblasts)
-
This compound (C2-C1P)
-
C2-Dihydroceramide-1-Phosphate
-
[³H]arachidonic acid
-
Cell lysis buffer
-
Scintillation counter
Procedure:
-
Label cells with [³H]arachidonic acid for 24 hours.
-
Wash cells to remove unincorporated [³H]arachidonic acid.
-
Treat cells with C2-C1P, C2-dihydroceramide-1-phosphate, or vehicle control for the desired time.
-
Collect the cell culture medium.
-
Lyse the cells and collect the lysate.
-
Extract lipids from both the medium and the cell lysate.
-
Separate the released [³H]arachidonic acid from other lipids using thin-layer chromatography (TLC).
-
Quantify the amount of released [³H]arachidonic acid using a scintillation counter.
-
Express cPLA2 activity as the percentage of total incorporated radioactivity released into the medium.[6]
Cell Proliferation Assay (MTT Assay)
This colorimetric assay is a common method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cells of interest
-
This compound (C2-C1P)
-
C2-Dihydroceramide-1-Phosphate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of C2-C1P, C2-dihydroceramide-1-phosphate, or vehicle control for 24-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate cell proliferation as a percentage relative to the vehicle-treated control.
NF-κB Activation Assay (Luciferase Reporter Assay)
This assay measures the activation of the NF-κB signaling pathway by quantifying the expression of a reporter gene under the control of NF-κB response elements.
Materials:
-
Cells stably transfected with an NF-κB luciferase reporter construct
-
This compound (C2-C1P)
-
C2-Dihydroceramide-1-Phosphate
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the transfected cells in a 96-well plate.
-
Treat cells with C2-C1P, C2-dihydroceramide-1-phosphate, or a positive control (e.g., TNF-α) for the desired time.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.
-
Express NF-κB activation as fold induction over the vehicle-treated control.[1][3][7]
Visualizing the Validation Concept
The following diagrams illustrate the signaling pathway of C2-C1P and the experimental workflow for its validation.
Caption: C2-C1P signaling pathway validation.
Caption: Experimental workflow for validation.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. Regulation of arachidonic acid release and cytosolic phospholipase A2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. color | Graphviz [graphviz.org]
- 5. Structural studies of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]
- 7. indigobiosciences.com [indigobiosciences.com]
A Comparative Guide to the Cellular Effects of C2 Ceramide-1-Phosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of C2 Ceramide-1-Phosphate (C2-C1P) across various cell types, supported by experimental data. C2-C1P, a short-chain synthetic analog of the naturally occurring bioactive lipid Ceramide-1-Phosphate (C1P), serves as a valuable tool for elucidating the diverse signaling roles of C1P in cellular processes ranging from proliferation and survival to migration and inflammation.
Opposing Roles in Cell Fate: Proliferation and Apoptosis
C2-C1P, and C1P in general, is a critical regulator of the "sphingolipid rheostat," a concept that posits the balance between pro-apoptotic ceramides (B1148491) and pro-survival sphingosine-1-phosphate (S1P) and C1P dictates cell fate.[1] C1P typically promotes cell growth and survival, counteracting the pro-apoptotic effects of its precursor, ceramide.[2]
Quantitative Effects of C1P on Cell Proliferation
| Cell Type | Assay | Treatment | Result | Reference |
| Rat Fibroblasts | [³H]-Thymidine Incorporation | C8-C1P (10 µM) | ~2.5-fold increase in DNA synthesis | [2] |
| Murine Bone Marrow-Derived Macrophages (BMDMs) | Cell Counting | C1P (15 µM) | Significant increase in cell number over 48h | [3] |
| C2C12 Myoblasts | [³H]-Thymidine Incorporation | C1P (15 µM) | ~2-fold increase in DNA synthesis | [2] |
| Rat Aortic Vascular Smooth Muscle Cells (VSMCs) | [³H]-Thymidine Incorporation | C8-C1P | Dose-dependent increase in DNA synthesis | [4] |
Quantitative Effects of C1P on Apoptosis Inhibition
| Cell Type | Apoptotic Stimulus | Assay | Treatment | Result | Reference |
| Bone Marrow-Derived Macrophages (BMDMs) | M-CSF withdrawal | DNA Fragmentation | C1P (30 µM) | Complete inhibition of DNA fragmentation | [5] |
| Alveolar NR8383 Macrophages | Serum deprivation | Caspase-3 Activity | C1P | Inhibition of caspase-3 activation | [6] |
| Human Leukemia (HL-60) cells | C2-Ceramide | Annexin V Staining | S1P (up to 20 µM) | Inhibition of C2-ceramide-induced apoptosis | [7] |
Orchestrating Cell Movement: Migration and Invasion
Exogenously applied C1P has been shown to be a potent chemoattractant for various cell types, playing a crucial role in inflammatory responses and potentially in cancer metastasis.[4][8] This effect is often mediated through a G protein-coupled receptor.[4]
Quantitative Effects of C1P on Cell Migration
| Cell Type | Assay | Chemoattractant | Result | Reference |
| RAW 264.7 Macrophages | Transwell Migration | C1P (10 µM) | ~4-fold increase in migration | [4] |
| Human Pancreatic Cancer Cells (PANC-1) | Transwell Invasion | C1P | Increased invasion | [8] |
| Multipotent Stromal Cells (MSCs) | Transwell Migration | C18-C1P (1 µM) | Significant increase in migration | [9] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Transwell Migration | C18-C1P (1 µM) | Potent chemoattraction | [9] |
This compound Signaling Pathways
C2-C1P exerts its pleiotropic effects by activating several key signaling cascades, most notably the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. These pathways are central to regulating cell survival, proliferation, and motility.
Experimental Protocols
[³H]-Thymidine Incorporation Assay for Cell Proliferation
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
Materials:
-
Cells of interest
-
Complete growth medium and serum-free medium
-
[³H]-Thymidine (1 µCi/mL)
-
Phosphate-Buffered Saline (PBS)
-
5% Trichloroacetic acid (TCA)
-
0.25 N NaOH
-
Scintillation vials and scintillation cocktail
Procedure:
-
Seed cells in 6-well plates at a density of 5 x 10⁴ cells per well in their normal growth medium and incubate for 48 hours.
-
Remove the medium, wash the cells once with 1X PBS, and replace it with serum-free medium.
-
After a 2-4 hour resting period, treat the cells with C2-C1P at the desired concentrations.
-
Six to twenty-four hours before harvesting, add 1 µCi/mL of [³H]-Thymidine to each well.
-
To harvest, wash the cells twice with ice-cold PBS.
-
Wash the cells twice with 5% TCA.
-
Solubilize the cells by adding 0.5 mL of 0.25 N NaOH and pipetting up and down to ensure complete lysis.
-
Transfer 400 µL of the solubilized cell solution into scintillation vials containing 4 mL of scintillation cocktail and measure the radioactivity using a scintillation counter.
Western Blot Analysis of ERK1/2 Phosphorylation
This protocol details the detection of phosphorylated ERK1/2, a key indicator of MAPK pathway activation.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibody (anti-phospho-ERK1/2)
-
Secondary antibody (HRP-conjugated)
-
ECL substrate
-
Stripping buffer
Procedure:
-
Sample Preparation: Lyse cells and quantify protein concentration. Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[10]
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.[1]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.[12]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.[11]
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.[1]
Boyden Chamber Assay for Cell Migration
This assay is used to quantify the chemotactic response of cells to a chemoattractant.
Materials:
-
Boyden chamber apparatus with inserts (e.g., 5.0 µm pore size for neutrophils)
-
Cells of interest (e.g., neutrophils)
-
Chemoattractant (C2-C1P)
-
Serum-free medium
-
Detection reagent (e.g., CellTiter-Glo®)
Procedure:
-
Isolate and prepare the cells (e.g., neutrophils from healthy donors).[13]
-
Add the chemoattractant (C2-C1P) diluted in serum-free medium to the lower chamber of the Boyden chamber. Use serum-free medium alone as a negative control.[13]
-
Seed the cells in the upper chamber (insert) in serum-free medium.
-
Incubate the chamber for a sufficient time to allow for migration (e.g., 1 hour for neutrophils).[13]
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by staining and counting the cells on the underside of the insert membrane or by measuring the ATP content of the cells in the lower chamber using a luminescent assay.[13][14]
Conclusion
This compound is a potent bioactive lipid that exerts diverse and cell-type-specific effects. Its pro-proliferative, anti-apoptotic, and chemoattractant properties are primarily mediated through the activation of the PI3K/Akt and MAPK/ERK signaling pathways. The provided data and protocols offer a valuable resource for researchers investigating the multifaceted roles of C1P in health and disease, and for drug development professionals exploring the therapeutic potential of targeting sphingolipid signaling pathways. Further research is warranted to delineate the precise context-dependent functions of different C1P acyl-chain variants and to fully elucidate their downstream signaling networks.
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceramide 1-phosphate stimulates proliferation of C2C12 myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bu.edu [bu.edu]
- 4. Ceramide 1-phosphate (C1P) promotes cell migration Involvement of a specific C1P receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ceramide 1-phosphate inhibits serine palmitoyltransferase and blocks apoptosis in alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell death/survival signal by ceramide and sphingosine-1-phosphate - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Regulation of cell growth, survival and migration by ceramide 1-phosphate - implications in lung cancer progression and inflammation [addi.ehu.eus]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. Simultaneous Activation of Erk1/2 and Akt Signaling is Critical for Formononetin-Induced Promotion of Endothelial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. criver.com [criver.com]
- 14. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
Validating the Putative C2 Ceramide-1-Phosphate Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for the validation of the putative C2 Ceramide-1-Phosphate (C1P) receptor. It contrasts the signaling and functional effects of natural Ceramide-1-Phosphate with key alternatives, presents quantitative data, and offers detailed experimental protocols to aid in the research and development of novel therapeutics targeting sphingolipid-mediated pathways.
Introduction to Ceramide-1-Phosphate Signaling
Ceramide-1-Phosphate (C1P) is a bioactive sphingolipid metabolite that plays a crucial role in a variety of cellular processes. While it acts as an intracellular second messenger, mounting evidence points to the existence of a specific, yet-to-be-identified G-protein coupled receptor (GPCR) on the plasma membrane that mediates the extracellular effects of C1P, such as macrophage migration.[1][2][3][4][5] This guide focuses on the validation of this putative extracellular receptor, often studied using short-chain, cell-permeable analogs like C2-C1P for intracellular investigations, and natural C1P (e.g., C16:0 C1P) for extracellular receptor-mediated events. The validation process involves distinguishing its specific effects from those of other lipid signaling molecules and intracellular C1P actions.
Performance Comparison: C1P vs. Alternatives
A primary strategy for validating the putative C1P receptor (pC1P-R) is to compare its activity with structurally similar but functionally distinct molecules. The phospho-ceramide analogue-1 (PCERA-1) serves as a critical tool in this regard. While C1P is a potent chemoattractant for macrophages, PCERA-1 exhibits anti-inflammatory properties, and evidence strongly suggests they act through distinct receptors.[1][6]
| Parameter | Ceramide-1-Phosphate (C1P) | Phospho-Ceramide Analogue-1 (PCERA-1) | Sphingosine-1-Phosphate (S1P) |
| Binding Affinity (Kd) | ~7.8 µM (for putative macrophage receptor)[2] | Does not compete for C1P binding site[1] | Binds to its own family of S1P receptors (S1P₁₋₅)[1] |
| Primary Function | Pro-migratory, Pro-inflammatory[1][7] | Anti-inflammatory[1][6] | Pro-survival, Pro-migratory (cell-type dependent)[6] |
| Receptor Coupling | Gᵢ protein[2][7] | Putative Gₛ protein[6] | Gᵢ, Gq, G₁₂/₁₃ (receptor-dependent) |
| Key Signaling Pathway | PI3K/Akt → NF-κB → ERK1/2[2][7] | cAMP → PKA → CREB[1] | Multiple, including PI3K/Akt, ERK, Rho |
| Effect on TNFα Secretion | Direct inhibition of TACE (enzyme)[1] | Suppresses gene expression via CREB[1] | No direct competitive effect at C1P site[1] |
| Effect on Macrophage Migration | Stimulates[1][7] | No effect; does not antagonize C1P effect[1] | Does not compete for C1P binding site[1] |
Signaling Pathway Analysis
Extracellular C1P is hypothesized to bind to a Gᵢ-coupled receptor, initiating a downstream signaling cascade that is distinct from its intracellular actions and from the pathways activated by analogs like PCERA-1. The validation of this pathway is a cornerstone of identifying the receptor's role.
Experimental Validation Workflow
Validating the role of the putative receptor requires a multi-step approach, starting from confirming direct binding and moving to functional cellular assays.
Logical Framework for Validation
The core logic for validating the receptor relies on demonstrating specificity, signaling competence, and functional relevance.
Detailed Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is designed to demonstrate specific binding of C1P to cell membranes and to determine the binding affinity (Kᵢ) of unlabeled competitors.
Materials:
-
Cell line of interest (e.g., RAW 264.7 macrophages)
-
Membrane preparation buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4)
-
Radiolabeled C1P (e.g., [³²P]C1P or [³H]C1P)
-
Unlabeled C1P and competitors (PCERA-1, S1P)
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)
-
Scintillation cocktail
-
96-well filter plates and vacuum manifold
Procedure:
-
Membrane Preparation: Grow cells to confluency, harvest, and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at low speed to remove nuclei, then centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the membranes. Resuspend the membrane pellet in fresh buffer and determine protein concentration.
-
Assay Setup: In a 96-well plate, combine in order:
-
150 µL of membrane preparation (e.g., 10-20 µg protein).
-
50 µL of unlabeled competitor at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁴ M) or buffer for total binding. For non-specific binding, use a high concentration of unlabeled C1P (e.g., 100 µM).
-
50 µL of radiolabeled C1P at a fixed concentration (e.g., 8 µM).[1]
-
-
Incubation: Incubate the plate for 30-60 minutes at 30°C with gentle agitation to reach equilibrium.[1]
-
Filtration: Stop the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.
-
Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor and fit the data using a non-linear regression model to determine the IC₅₀. Calculate the Kᵢ value using the Cheng-Prusoff equation.
Western Blot Analysis of C1P-Induced Signaling
This protocol is used to detect the phosphorylation of downstream kinases like Akt and ERK, confirming the activation of the proposed signaling pathway.
Materials:
-
Cell line of interest
-
Serum-free cell culture medium
-
C1P (and other ligands like PCERA-1 as controls)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels, transfer buffer, and blotting membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Stimulation: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 4-12 hours.
-
Treatment: Treat cells with C1P at various concentrations (e.g., 1-30 µM) for different time points (e.g., 0, 5, 15, 30, 60 minutes). Include negative controls (vehicle) and comparative controls (PCERA-1).
-
Lysis: Aspirate the media and wash cells with ice-cold PBS. Add 1X SDS sample buffer or lysis buffer, scrape the cells, and collect the lysate. Sonicate briefly to shear DNA.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein (e.g., anti-phospho-Akt) overnight at 4°C, diluted in blocking buffer as per the manufacturer's recommendation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and capture the signal using a CCD imager or X-ray film.
-
Stripping and Re-probing: To normalize the data, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-Akt) to ensure equal protein loading.
-
Densitometry: Quantify the band intensities and express the results as a ratio of phosphorylated protein to total protein.
References
- 1. Activation-induced substrate engagement in ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a Sphingosine 1-Phosphate Receptor Antagonist Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative analysis of Erk phosphorylation suggests a mixed strategy for measuring phospho-form distributions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of C2 Ceramide-1-Phosphate: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for personnel safety and environmental protection. This guide provides detailed procedures for the proper disposal of C2 Ceramide-1-phosphate, a bioactive sphingolipid involved in critical cell signaling pathways. Adherence to these protocols is essential for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a controlled environment. The chemical and toxicological properties of this compound may not be fully characterized, warranting a cautious approach.[1]
Key Safety Measures:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid the formation and inhalation of dusts or aerosols.[2]
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is required:
-
Gloves: Wear impervious, chemical-resistant gloves. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[2]
-
Eye Protection: Use safety goggles with side-shields to protect against splashes.[3]
-
Lab Coat: A fire/flame-resistant lab coat or impervious clothing is recommended.[2]
-
Respiratory Protection: If dust or aerosols are likely to be generated, a suitable respirator should be worn.[3]
-
-
Ignition Sources: Prevent fire hazards by removing all sources of ignition and utilizing non-sparking tools, as electrostatic discharge can cause fires.[2]
II. Step-by-Step Disposal Procedure
The recommended method for disposing of this compound is through a licensed chemical waste management company. Under no circumstances should this chemical be discharged into drains or sewer systems.[2]
-
Waste Collection:
-
Storage Pending Disposal:
-
Store the sealed waste container in a cool, dry, and well-ventilated area.
-
Keep the waste segregated from incompatible materials, which include strong acids, alkalis, and strong oxidizing or reducing agents.[3]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.
-
The material should be transported to a licensed chemical destruction facility for disposal, typically via controlled incineration with flue gas scrubbing.[2]
-
All disposal activities must comply with local, state, and federal regulations.[3]
-
-
Decontamination and Container Disposal:
III. Spill Management Protocol
In the event of a spill, prompt and safe cleanup is critical to prevent exposure and environmental contamination.
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[3]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from spreading or entering drains.[2][3]
-
Absorb: For liquid spills, use a finely-powdered, liquid-binding material to absorb the substance.[3] For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collect: Place all contaminated materials into a suitable, sealed container for disposal.[2]
-
Decontaminate: Clean the spill area thoroughly with alcohol.[3]
-
Dispose: Treat all cleanup materials as hazardous waste and dispose of them according to the procedures outlined above.[2][3]
IV. Summary of Disposal and Safety Parameters
For quick reference, the table below summarizes the essential information for the safe handling and disposal of this compound.
| Parameter | Guideline | Citation(s) |
| Primary Disposal Method | Licensed chemical destruction plant (e.g., controlled incineration). | [2] |
| Sewer/Drain Disposal | Prohibited. Must not be allowed to enter drains or water courses. | [2][3] |
| Container Rinsing | Triple-rinse (or equivalent) before recycling or reconditioning. | [2] |
| Required PPE | Impervious gloves, safety goggles, lab coat. Respirator if dust/aerosols are generated. | [2][3] |
| Handling Environment | Well-ventilated area (e.g., chemical fume hood). | [2] |
| Spill Cleanup Material | Inert absorbent material (e.g., diatomite). | [3] |
| Regulatory Compliance | Adherence to all local, state, and federal waste disposal regulations is mandatory. | [1][3] |
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling C2 Ceramide-1-phosphate
Essential Safety and Handling Guide for C2 Ceramide-1-phosphate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is essential for ensuring laboratory safety and procedural accuracy.
Physicochemical and Hazard Information
This compound should be handled as a potentially hazardous substance, as its toxicological properties have not been fully investigated.[1] The following tables summarize its key characteristics and safety precautions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C20H40NO6P |
| Molecular Weight | 421.51 g/mol |
| Appearance | Crystalline solid[2] |
| Storage Temperature | -20°C[2][3] |
Table 2: Hazard Identification and Precautionary Measures
| Hazard Statement | Precautionary Statement |
| The toxicological properties have not been fully investigated.[1] | Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Assume it is potentially hazardous.[1] |
Personal Protective Equipment (PPE)
Consistent and proper use of PPE is the primary defense against potential exposure. The following PPE is mandatory when handling this compound:
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety glasses with side shields or goggles. | Protects eyes from splashes of microorganisms or other hazardous materials. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile, neoprene).[1] | Prevents skin contact with the chemical. Gloves must be inspected prior to use and disposed of if contaminated.[4][5] |
| Skin and Body Protection | Laboratory coat. A chemical-resistant apron is recommended for larger quantities.[1] | Prevents contamination of personal clothing.[5] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate particulate filter. | Recommended when working with the powdered form for extended periods or in poorly ventilated areas.[1] |
Operational and Disposal Plans
Proper handling, storage, and disposal are critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling and Storage
-
Ventilation : Handle in a well-ventilated place.[4]
-
Hygiene : Practice good industrial hygiene and safety. Wash hands after handling.[1][4]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Avoid storage with strong oxidizing agents.[1] For long-term stability, store at -20°C.[2][3]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product : Dispose of unused this compound as hazardous waste. Contact your institution's environmental health and safety (EHS) office for specific guidelines.[1] The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[4]
-
Contaminated Materials : Any materials that have come into contact with this compound, such as pipette tips, gloves, and empty containers, should be considered contaminated and disposed of as hazardous waste.[1]
-
Environmental Precautions : Do not let the chemical enter drains, and avoid discharge into the environment.[4]
Experimental Protocols and Signaling Pathways
Experimental Workflow: Safe Handling and Disposal
The following diagram outlines the standard procedure for safely handling and disposing of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
